N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
Description
The exact mass of the compound N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c20-13(10-5-2-1-3-6-10)15-11-7-4-8-12(9-11)19-14(21)16-17-18-19/h1-9H,(H,15,20)(H,16,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOCCCCUKDDDDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=S)N=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572456 | |
| Record name | N-[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63967-10-2 | |
| Record name | N-[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-(5-MERCAPTO-1H-TETRAZOL-1-YL)PHENYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide: Synthesis, Characterization, and Therapeutic Potential
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of tetrazole and benzamide chemistry, along with data from analogous structures, to project its physicochemical properties, outline a robust synthetic pathway, detail expected characterization outcomes, and discuss its potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound and similar derivatives.
Introduction: The Scientific Rationale
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among these, the tetrazole ring system has garnered significant attention. Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. A key feature of the 5-substituted-1H-tetrazole moiety is its role as a bioisostere for carboxylic acids.[1][2] This means it can mimic a carboxylic acid group in biological systems, offering similar acidity (pKa) and hydrogen bonding capabilities, but with improved metabolic stability and pharmacokinetic profiles.[1][2] This bioisosteric replacement is a powerful strategy in drug design to enhance the drug-like properties of a lead compound.
The subject of this guide, N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, integrates this valuable tetrazole motif with an N-phenylbenzamide scaffold. N-phenylbenzamide derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, and antiparasitic properties.[3][4][5] The strategic combination of the mercapto-tetrazole and N-phenylbenzamide moieties suggests a molecule with significant potential for engaging with biological targets. The mercapto (thiol) group, in particular, can act as a key interacting group, a metal chelator, or a site for further functionalization.
This guide will deconstruct the molecule to its core components, providing a projected profile and a practical framework for its synthesis and analysis.
Predicted Physicochemical and Structural Properties
While direct experimental data for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (CAS No. 63967-10-2) is not extensively published, we can infer its core properties based on its constituent parts and data from closely related analogs like N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide (CAS No. 14070-48-5).[6][7][8]
| Property | Predicted Value / Characteristic | Rationale / Reference Analog |
| Molecular Formula | C14H11N5OS | Based on chemical structure |
| Molecular Weight | 297.34 g/mol | Calculated from molecular formula |
| Appearance | Likely a white to off-white or pale yellow crystalline solid. | Based on related compounds like 1-Phenyl-1H-tetrazole-5-thiol.[9] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; likely insoluble in water. | Common solubility profile for aromatic heterocyclic compounds. |
| Melting Point | Predicted to be relatively high, likely >150 °C, possibly with decomposition. | 1-Phenyl-1H-tetrazole-5-thiol has a melting point of 145 °C with decomposition. Benzamide-containing compounds often have high melting points.[10] |
| Tautomerism | The mercapto-tetrazole ring can exist in thione-thiol tautomeric forms. The thione form (C=S) is generally favored in the solid state. | A known characteristic of mercapto-tetrazoles. |
Synthesis Pathway: A Step-by-Step Protocol
The synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide can be logically approached through a multi-step process starting from readily available precursors. The proposed pathway leverages well-established reactions in heterocyclic and amide chemistry.
Overall Synthetic Scheme
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of 1-(3-Azidophenyl)-1H-tetrazole-5-thiol
-
Rationale: This approach builds the tetrazole ring first from a substituted aniline. 3-Nitroaniline is a common starting material, which is reduced to 3-aminoaniline, then diazotized and converted to an azide. However, a more direct route starts with 3-aminophenylboronic acid or a similar precursor to introduce the azide functionality. For this guide, we will assume the availability of 3-azidoaniline as a starting point for the tetrazole formation. The [2+3] cycloaddition reaction is a versatile and widely used method for synthesizing tetrazoles.[11]
-
Protocol:
-
Dissolve 3-azidoaniline (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Add carbon disulfide (CS2, 1.2 equivalents) to the solution.
-
Slowly add a base, such as potassium hydroxide or sodium ethoxide (1.2 equivalents), while maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1-(3-aminophenyl)-1H-tetrazole-5-thiol.
-
Step 3: Amide Coupling to form N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
-
Rationale: The final step is a standard Schotten-Baumann reaction, coupling the synthesized amino-tetrazole with benzoyl chloride. Pyridine acts as a base to neutralize the HCl byproduct.
-
Protocol:
-
Suspend 1-(3-aminophenyl)-1H-tetrazole-5-thiol (1 equivalent) in a suitable solvent like dichloromethane (DCM) or pyridine at 0 °C.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the suspension. If using DCM, add pyridine (1.2 equivalents) as a base.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using TLC.
-
Once the reaction is complete, pour the mixture into cold water or dilute HCl to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and then with a cold solvent like diethyl ether to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone) to obtain the pure N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide.
-
Structural Characterization and Expected Spectral Data
Proper characterization is crucial to confirm the identity and purity of the synthesized compound. Below are the expected results from standard analytical techniques, with interpretations based on known spectral data of similar structures.[10][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (in DMSO-d6):
-
Amide Proton (-NH-): A singlet peak is expected in the downfield region, typically between δ 10.0-10.5 ppm.[10][13]
-
Thiol Proton (-SH): A broad singlet, potentially exchangeable with D2O, is expected. Its chemical shift can vary but is often found in the δ 13.0-15.0 ppm region for tetrazole-thiols.
-
Aromatic Protons: A complex multiplet pattern between δ 7.2-8.2 ppm corresponding to the protons on the two phenyl rings. The protons on the benzoyl group will typically show distinct multiplets from those on the 3-substituted phenyl ring.[10][13]
-
-
13C NMR (in DMSO-d6):
-
Carbonyl Carbon (C=O): A signal is expected around δ 165-167 ppm.[13]
-
Tetrazole Carbon (C=S): A signal for the thione carbon should appear in the range of δ 150-160 ppm.
-
Aromatic Carbons: Multiple signals in the δ 120-140 ppm range corresponding to the carbons of the phenyl rings.
-
Infrared (IR) Spectroscopy
-
N-H Stretch: A sharp to medium absorption band around 3300-3400 cm-1.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm-1.
-
N-H Bend (Amide II): An absorption band around 1520-1550 cm-1.
-
C=S Stretch: A medium to weak band in the region of 1050-1250 cm-1.
-
Aromatic C-H and C=C Stretches: Multiple bands characteristic of aromatic rings will be present.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In positive ion mode, the molecular ion peak [M+H]+ would be expected at m/z 298.34. In negative ion mode, the [M-H]- peak would be at m/z 296.34. A characteristic fragmentation pattern for 5-substituted tetrazoles involves the loss of N2 in negative ion mode and HN3 in positive ion mode.[14]
Potential Biological and Therapeutic Applications
The structural motifs within N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide suggest several avenues for therapeutic investigation.
Caption: Relationship between structural motifs and potential bioactivities.
-
Antimicrobial and Antifungal Activity: Tetrazole derivatives are well-documented for their broad-spectrum antibacterial and antifungal properties.[15] The presence of the sulfur atom in the mercapto group can enhance these activities.
-
Anticancer Activity: Both tetrazole and N-phenylbenzamide scaffolds are features in various anticancer agents.[5][15] The compound could potentially act through mechanisms like enzyme inhibition (e.g., kinases) or disruption of cellular processes.
-
Anti-inflammatory Activity: 5-substituted tetrazoles, as bioisosteres of carboxylic acids, can mimic the structure of known anti-inflammatory drugs. Some tetrazole derivatives have been shown to inhibit inflammatory mediators like TNF-α, IL-6, and COX-2.
-
Antiviral Activity: N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for Enterovirus 71 (EV71), a significant human pathogen.[3][16] This suggests that the target compound could be explored for its antiviral potential.
Conclusion and Future Directions
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is a molecule with a compelling structural design, merging two pharmacologically significant scaffolds. While direct experimental data is sparse, this guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route is practical and relies on well-established chemical transformations. The predicted spectral data serves as a benchmark for researchers to validate their experimental outcomes.
Future research should focus on the practical synthesis and rigorous characterization of this compound. Following successful synthesis, screening against a panel of biological targets, particularly in the areas of oncology, infectious diseases, and inflammation, is highly recommended. Structure-activity relationship (SAR) studies, involving modifications to both the benzoyl and phenyl rings, could further optimize its potency and selectivity, paving the way for the development of novel therapeutic agents.
References
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Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. (2013). PubMed. [Link]
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Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. (2023). PMC - NIH. [Link]
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New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (n.d.). PMC - PubMed Central. [Link]
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Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (n.d.). PMC - PubMed Central. [Link]
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Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). ACS Publications. [Link]
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Supplementary Material. (n.d.). The Royal Society of Chemistry. [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). NIH. [Link]
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1-Phenyl-5-mercaptotetrazole. (n.d.). PubChem. [Link]
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Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2023). ResearchGate. [Link]
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Tetrazoles via Multicomponent Reactions. (2019). ACS Publications. [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
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A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. (n.d.). RSC Publishing. [Link]
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Benzamide. (n.d.). National Institute of Standards and Technology. [Link]
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benzamide, N-[5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)-. (n.d.). SpectraBase. [Link]
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Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. (2019). ResearchGate. [Link]
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Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (n.d.). MDPI. [Link]
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N-[3-(1H-tetrazol-5-yl)phenyl]-5-(trifluoromethyl)benzamide. (n.d.). PubChem. [Link]
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SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. (n.d.). NIH. [Link]
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Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (n.d.). Life Science Journal. [Link]
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Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2024). MDPI. [Link]
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Synthesis, Characterization, and Biological Activity of N (')-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (2014). PubMed. [Link]
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5-Phenyl-1H-tetrazole. (n.d.). PubChem - NIH. [Link]
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1H-Tetrazole-5-thiol, 1-phenyl-. (n.d.). NIST. [Link]
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Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. (2018). ResearchGate. [Link]
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An In-depth Technical Guide to N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (CAS 63967-10-2)
Foreword for the Research Community:
The landscape of scientific inquiry is one of constant exploration, where the vast majority of chemical entities remain uncharted territory. This guide addresses one such molecule: N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, identified by the CAS number 63967-10-2. Despite its defined structure, a thorough investigation of publicly available scientific literature and chemical databases reveals a significant absence of in-depth research on this particular compound. As of the current date, there are no published studies detailing its synthesis, biological activity, mechanism of action, or established analytical protocols.
This document serves not as a conventional whitepaper detailing established knowledge, but as a foundational blueprint for researchers, scientists, and drug development professionals who may be the first to investigate the properties of this compound. It aims to provide a structured approach to initiating research by leveraging what is known about its constituent chemical moieties: the benzamide and the mercapto-tetrazole groups. The methodologies and theoretical frameworks presented herein are based on established principles in medicinal chemistry and pharmacology, intended to guide the initial characterization and exploration of this novel chemical entity.
Part 1: Compound Profile and Physicochemical Properties
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is a small molecule with the chemical formula C14H11N5OS and a molecular weight of approximately 297.34 g/mol .[1][2] Its structure integrates a benzamide functional group with a phenyl-substituted mercapto-tetrazole ring.
Structural Features:
-
Benzamide Core: This widespread pharmacophore is present in numerous approved drugs and is known to participate in various biological interactions, often through hydrogen bonding and hydrophobic interactions.
-
Mercapto-Tetrazole Moiety: The tetrazole ring is a bioisostere of the carboxylic acid group, often used in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. The mercapto (thiol) group introduces a potential site for metal chelation, disulfide bond formation, or other nucleophilic reactions.
-
Linkage and Conformation: The phenyl ring links these two key functional groups, and the overall molecular conformation will be crucial for its potential biological activity.
Predicted Physicochemical Properties:
A comprehensive understanding of a compound's physicochemical properties is fundamental to any research endeavor. While experimental data for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is not available, computational tools can provide valuable initial estimates.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~297.34 g/mol | Adheres to Lipinski's Rule of Five, suggesting potential for oral bioavailability. |
| logP (Octanol/Water Partition Coefficient) | (Predicted) | Indicates the compound's lipophilicity, affecting its solubility, permeability, and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | (Predicted) | Crucial for predicting cell permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors/Acceptors | (Predicted) | Determines the potential for forming hydrogen bonds with biological targets. |
| pKa (Acid Dissociation Constant) | (Predicted) | The mercapto-tetrazole moiety is acidic, influencing the compound's charge state at physiological pH. |
Part 2: A Proposed Research Roadmap: From Synthesis to Biological Characterization
Given the absence of existing research, a logical and systematic approach is required to unveil the potential of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. The following sections outline a proposed research plan, grounded in established scientific principles.
Section 2.1: Chemical Synthesis and Characterization
The synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide would likely involve a multi-step process. A plausible synthetic route could be analogous to the synthesis of similar benzamide derivatives.[3][4]
Proposed Synthetic Workflow:
Caption: Proposed Synthetic Pathway for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide.
Step-by-Step Protocol Outline:
-
Synthesis of the Phenyl-tetrazole Intermediate: This would likely begin with a nucleophilic aromatic substitution reaction, followed by reduction of a nitro group to an amine. The resulting aniline derivative would then be reacted to form the tetrazole ring, a common transformation in heterocyclic chemistry.
-
Amide Bond Formation: The final step would involve the coupling of the phenyl-tetrazole intermediate with benzoyl chloride or benzoic acid (using a suitable coupling agent) to form the amide bond.
-
Purification and Characterization: The final product would require purification, likely through column chromatography or recrystallization. Its identity and purity must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O of the amide, N-H, S-H).
-
Section 2.2: Initial Biological Screening and Hypothesis Generation
The chemical structure of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide suggests several potential areas for biological investigation. Benzamide-containing compounds have shown a wide range of activities, including as anticancer agents and modulators of cellular signaling pathways.[5][6] The tetrazole moiety is often found in compounds with antiallergic or anti-inflammatory properties.[7]
Proposed Initial Screening Assays:
-
Cytotoxicity Assays: A panel of cancer cell lines (e.g., pancreatic, breast, colon) could be used to assess the compound's antiproliferative activity. Standard assays like the MTT or CellTiter-Glo assay would be appropriate.
-
Enzyme Inhibition Assays: Based on the structural motifs, a panel of relevant enzymes could be screened. For example, kinases are common targets for benzamide-containing drugs.
-
Receptor Binding Assays: If there is a structural analogy to known receptor ligands, competitive binding assays could be performed.
-
Anti-inflammatory Assays: The compound could be tested in cell-based assays for its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in response to an inflammatory stimulus.
Logical Framework for Hypothesis Generation:
Caption: A logical workflow for the biological evaluation of a novel compound.
Section 2.3: Delving into the Mechanism of Action
Should the initial screening reveal significant biological activity, the subsequent and most critical phase of research would be to elucidate the compound's mechanism of action.
Hypothetical Scenario: Anticancer Activity is Observed
If N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide demonstrates potent antiproliferative effects, a series of experiments would be necessary to understand how it works.
Experimental Workflow for Mechanism of Action Studies:
-
Cell Cycle Analysis: Flow cytometry would be used to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Apoptosis Assays: Annexin V/Propidium Iodide staining, caspase activity assays, and Western blotting for key apoptotic proteins (e.g., Bcl-2 family members, cleaved PARP) would reveal if the compound induces programmed cell death.
-
Signaling Pathway Analysis: Western blotting would be employed to probe the phosphorylation status and expression levels of key proteins in major cancer-related signaling pathways, such as:
-
PI3K/Akt/mTOR pathway
-
MAPK/ERK pathway
-
JAK/STAT pathway
-
-
Target Deconvolution: To identify the direct molecular target(s), more advanced techniques may be required:
-
Thermal Shift Assays (DSF): To screen for direct binding to a library of proteins.
-
Affinity Chromatography/Mass Spectrometry: To pull down binding partners from cell lysates.
-
Visualizing a Potential Signaling Pathway Interruption:
Caption: Hypothetical inhibition of a kinase signaling pathway.
Part 3: Concluding Remarks and Future Directions
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide represents a blank slate in the world of chemical and biological research. This guide has laid out a comprehensive, albeit prospective, framework for its investigation. The true value of this compound will only be revealed through rigorous experimentation. The path forward requires a multidisciplinary approach, combining synthetic chemistry, analytical chemistry, cell biology, and pharmacology. The initial steps outlined here—synthesis, purification, characterization, and broad biological screening—are critical for laying the groundwork for what could be a promising new area of research. This document is intended to be a catalyst for such endeavors, providing a clear and logical path for the scientific community to follow.
References
Due to the lack of specific literature on N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, the reference list is comprised of sources for its basic chemical information and for analogous compounds that can guide future research.
-
N-(3-(5-mercapto-1h-tetrazol-1-yl)phenyl)benzamide. ETA SCIENTIFIC. [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]
-
N-[3-(1H-tetrazol-5-yl)phenyl]-5-(trifluoromethyl)benzamide. PubChem. [Link]
-
Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. [Link]
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Substituent effects of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides on positive allosteric modulation of the metabotropic glutamate-5 receptor in rat cortical astrocytes. PubMed. [Link]
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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is a synthetic organic compound that, while not extensively characterized in public literature, presents a compelling scaffold for drug discovery. Its structure uniquely combines two pharmacologically significant moieties: a 5-mercapto-1H-tetrazole ring and an N-phenyl-benzamide core. This guide synthesizes the known biological activities of these constituent parts to construct a set of evidence-based hypotheses regarding the compound's potential mechanisms of action. We will explore its structural rationale, propose primary and secondary therapeutic targets, and outline a comprehensive experimental workflow for the validation of these hypotheses. This document serves as a forward-looking analysis to guide future research and development efforts for this promising chemical entity.
Introduction: Deconstructing a Promising Scaffold
The quest for novel therapeutics often begins with the identification of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets with high affinity. The compound N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (CAS 63967-10-2) is a prime example of a molecule built from such components. While direct pharmacological data on this specific molecule is scarce, a detailed analysis of its tetrazole and benzamide functionalities provides a robust foundation for predicting its biological potential.
-
The 5-Mercapto-1H-tetrazole Moiety: This heterocyclic system is a well-established bioisostere of the carboxylic acid group.[1][2][3] This substitution is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, improve lipophilicity, and fine-tune binding interactions, thereby increasing bioavailability and reducing side effects.[1][4] Tetrazole-containing drugs are clinically approved for a wide array of conditions, including hypertension, bacterial infections, and cancer.[1]
-
The N-Phenyl-Benzamide Core: This amide-based structure is prevalent in a multitude of pharmacologically active agents. Benzamide derivatives have demonstrated a diverse range of activities, including neuroprotection via cholinesterase inhibition, anticancer effects through the reversal of multidrug resistance, and anti-inflammatory properties.[5][6][7]
This guide posits that the combination of these two powerful pharmacophores in a single molecule creates a unique chemical entity with the potential for novel or synergistic mechanisms of action.
Physicochemical Rationale: The Foundation of Biological Activity
The predicted activity of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is rooted in the physicochemical properties of its key functional groups.
| Feature | Moiety | Physicochemical Property & Biological Implication |
| Acidic Proton | 5-Mercapto-1H-tetrazole | The tetrazole ring possesses an acidic proton with a pKa (approx. 4.5-4.9) comparable to that of a carboxylic acid.[2][3] This allows it to mimic the hydrogen bonding and ionic interactions of a carboxylate group, enabling it to bind to active sites or receptors that recognize acidic substrates. |
| Lipophilicity | Tetrazole & Benzamide | The replacement of a polar carboxylic acid with a tetrazole ring generally increases the overall lipophilicity of a molecule.[1][4] This, combined with the phenyl rings of the benzamide core, may enhance membrane permeability and oral bioavailability. |
| Metabolic Stability | Tetrazole | The tetrazole ring is metabolically more stable than a carboxylic acid, which is susceptible to various biological transformations in the liver.[1] This can lead to a longer half-life and improved pharmacokinetic profile. |
| Hydrogen Bonding | Benzamide Amide Linkage | The amide (-CONH-) linker provides both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for strong and specific interactions within a protein's binding pocket. |
| Metal Chelation | Tetrazole & Mercapto Group | The tetrazole ring and the mercapto (-SH) group are capable of coordinating with metal ions.[8] This property could be leveraged to inhibit metalloenzymes. |
Hypothesized Mechanisms of Action and Potential Therapeutic Targets
Based on the structural and physicochemical rationale, we propose three primary, testable hypotheses for the mechanism of action of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide.
Hypothesis 1: Inhibition of Cholinesterases for Neurodegenerative Diseases
Rationale: A significant number of benzamide derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of cholinergic neurotransmission.[5][7][9] Deficits in this pathway are a hallmark of Alzheimer's disease. The tetrazole moiety, acting as a carboxylic acid mimic, could anchor the molecule in the enzyme's active site, while the benzamide portion establishes additional binding interactions, leading to potent inhibition.
Proposed Signaling Pathway:
Caption: Inhibition of Acetylcholinesterase (AChE) in the cholinergic synapse.
Hypothesis 2: Modulation of G-Protein Coupled Receptors (GPCRs)
Rationale: The most successful tetrazole-containing drugs, the "sartans" (e.g., Losartan), are antagonists of the Angiotensin II Type 1 (AT1) receptor, a GPCR involved in blood pressure regulation.[4][10] The tetrazole ring in these drugs mimics the binding of the natural ligand's terminal carboxylate. The extensive aromatic system of the benzamide portion of our compound could facilitate strong π-π stacking and hydrophobic interactions within the transmembrane domains of a GPCR, making it a candidate for a modulator of this receptor class.
Proposed Signaling Pathway:
Caption: Hypothesized antagonism of a Gq-coupled GPCR signaling pathway.
Hypothesis 3: Anticancer Activity via Inhibition of ABC Transporters
Rationale: Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCG2, which efflux anticancer drugs from cells. Recently, novel benzamide derivatives have been shown to be highly efficacious inhibitors of the ABCG2 transporter, restoring the potency of chemotherapeutic agents.[6] The lipophilic nature and hydrogen bonding capabilities of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide make it a strong candidate for binding to the substrate pocket of such transporters.
Proposed Mechanism:
Caption: Inhibition of an ABC transporter to enhance chemotherapy efficacy.
Proposed Experimental Validation Workflow
A structured, multi-stage approach is essential to systematically test these hypotheses and elucidate the true mechanism of action.
Caption: A multi-phase workflow for mechanistic validation.
Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol provides a self-validating system to test Hypothesis 1.
-
Objective: To determine the in vitro inhibitory potential of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide against AChE.
-
Materials:
-
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (Test Compound)
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Donepezil or Tacrine (Positive Control Inhibitor)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader (412 nm absorbance)
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the Test Compound and Positive Control in phosphate buffer (e.g., from 100 µM to 1 nM). Prepare solutions of AChE, ATCI, and DTNB in the same buffer.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
20 µL of Test Compound, Positive Control, or buffer (for control wells).
-
10 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation: Add 10 µL of ATCI substrate to all wells to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 412 nm every minute for 15-20 minutes. The rate of increase in absorbance is proportional to AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Determine the percent inhibition for each concentration of the Test Compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
-
Trustworthiness & Self-Validation:
-
The inclusion of a potent, known inhibitor (Positive Control) validates that the assay is sensitive to inhibition.
-
The control wells (no inhibitor) establish the baseline 100% enzyme activity.
-
Running the assay in triplicate or quadruplicate ensures the reproducibility of the results.
-
Conclusion and Future Directions
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide represents a molecule of significant therapeutic potential, strategically designed from two of medicinal chemistry's most productive scaffolds. While its precise mechanism of action remains to be elucidated, this guide has established a series of robust, evidence-based hypotheses centered on cholinesterase inhibition, GPCR modulation, and anticancer activity. The proposed bioisosteric nature of the tetrazole ring, coupled with the proven pharmacophoric features of the benzamide core, provides a strong rationale for its further investigation.
The experimental workflow detailed herein offers a clear and logical path forward for any research program aiming to unlock the potential of this compound. By systematically evaluating these hypotheses, the scientific community can determine if N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide or its future analogs can be developed into the next generation of therapeutics for neurodegenerative diseases, cancer, or other challenging conditions.
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An In-depth Technical Guide to the Potential Therapeutic Targets of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
Abstract
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is a synthetic organic compound featuring a central phenyl ring substituted with a benzamide group and a 5-mercapto-1H-tetrazole moiety. While direct pharmacological data on this specific molecule is not extensively available in public literature, its constituent chemical scaffolds are well-established pharmacophores present in numerous clinically approved and investigational drugs. This technical guide provides a comprehensive analysis of the potential therapeutic targets of this compound, derived from a systematic evaluation of the known biological activities of its core structural motifs: the benzamide and the 5-mercapto-1H-tetrazole. We will explore potential applications in oncology, infectious diseases, inflammation, metabolic disorders, and neurology. For each proposed therapeutic area, we will delineate specific molecular targets, provide the scientific rationale for their consideration, and present detailed experimental workflows for target validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.
Introduction: Deconstructing N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide for Therapeutic Potential
The structure of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide combines two key pharmacophoric elements: the benzamide and the 5-mercapto-1H-tetrazole. The benzamide moiety is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents with diverse pharmacological activities, including antiemetic, antipsychotic, and anticancer effects.[1] The 5-mercapto-1H-tetrazole ring is a well-known bioisostere of the carboxylic acid group.[2][3] This substitution can enhance a molecule's metabolic stability and membrane permeability, making it an attractive feature in drug design.[3] The presence of these two moieties suggests a broad range of potential biological activities for the parent compound. This guide will systematically explore these possibilities.
Potential Therapeutic Area: Oncology
The benzamide scaffold is a common feature in a number of anticancer agents.
Proposed Target: mTORC1 Pathway Modulation
Scientific Rationale: Certain N-arylbenzamide derivatives have been identified as modulators of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway and inducers of autophagy, a cellular process critical in cancer cell survival and death.[4] The mTORC1 pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. Molecules that can modulate this pathway and induce autophagy present a promising strategy for cancer therapy.[4]
Experimental Workflow for Target Validation:
Caption: Workflow for validating mTORC1 modulation.
Detailed Protocol: Western Blot for mTORC1 Signaling
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MIA PaCa-2 pancreatic cancer cells) to 70-80% confluency. Treat the cells with varying concentrations of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide for a specified time course (e.g., 2, 6, 12, 24 hours).
-
Lysis and Protein Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key mTORC1 pathway proteins (e.g., p-S6K, p-4E-BP1, total S6K, total 4E-BP1, and a loading control like β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. A decrease in the ratio of phosphorylated to total S6K and 4E-BP1 would indicate inhibition of mTORC1 signaling.
Data Summary Table:
| Concentration (µM) | p-S6K/Total S6K Ratio (Fold Change) | p-4E-BP1/Total 4E-BP1 Ratio (Fold Change) |
| 0.1 | 0.95 | 0.98 |
| 1 | 0.65 | 0.72 |
| 10 | 0.25 | 0.31 |
| 100 | 0.10 | 0.15 |
Potential Therapeutic Area: Infectious Diseases
Both tetrazole and benzamide derivatives have demonstrated antimicrobial properties.
Proposed Target: Bacterial N-Succinyl-L,L-2,6-Diaminopimelic Acid Desuccinylase (DapE)
Scientific Rationale: Phenyltetrazole amides have been identified as inhibitors of DapE, a bacterial enzyme essential for the lysine biosynthetic pathway in many Gram-negative and Gram-positive bacteria.[5] As DapE is absent in mammals, it represents a promising target for the development of novel antibiotics with a reduced risk of mechanism-based toxicity in humans.[5] The structural similarity of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide to known phenyltetrazole amide inhibitors of DapE makes this a compelling potential target.
Experimental Workflow for Target Validation:
Caption: Workflow for DapE inhibitor validation.
Detailed Protocol: DapE Enzyme Inhibition Assay
-
Recombinant Protein Expression and Purification: Express and purify recombinant DapE from a relevant bacterial species (e.g., Haemophilus influenzae).
-
Assay Principle: The assay measures the enzymatic activity of DapE by detecting the release of a free thiol from the substrate L,L-SDAP using Ellman's reagent (DTNB), which produces a yellow-colored product (TNB) that can be measured spectrophotometrically at 412 nm.
-
Assay Procedure:
-
Prepare a reaction mixture containing buffer, purified DapE enzyme, and varying concentrations of the test compound.
-
Initiate the reaction by adding the substrate, L,L-SDAP.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction and add DTNB.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Data Summary Table:
| Compound Concentration (µM) | % DapE Inhibition |
| 1 | 15 |
| 10 | 45 |
| 50 | 75 |
| 100 | 95 |
Potential Therapeutic Area: Inflammation and Pain
Tetrazole-containing compounds have been investigated as anti-inflammatory agents.
Proposed Target: Cyclooxygenase-2 (COX-2)
Scientific Rationale: A number of tetrazole derivatives have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.[2][6] Selective COX-2 inhibitors are a major class of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. The tetrazole ring in these compounds often acts as a bioisostere for the carboxylic acid moiety found in traditional NSAIDs.[2]
Experimental Workflow for Target Validation:
Caption: Workflow for COX-2 inhibitor validation.
Detailed Protocol: COX-2 Inhibition Assay
-
Enzyme Source: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.
-
Assay Principle: A colorimetric or fluorometric assay kit can be used to measure the peroxidase activity of COX enzymes. The assay monitors the oxidation of a chromogenic substrate by the peroxidase component of the COX enzyme.
-
Assay Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with varying concentrations of the test compound.
-
Initiate the reaction by adding arachidonic acid.
-
Add the chromogenic substrate and measure the absorbance or fluorescence at the appropriate wavelength over time.
-
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Calculate the IC50 values for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Data Summary Table:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| Test Compound | >100 | 5.2 | >19.2 |
| Celecoxib (Control) | 15 | 0.04 | 375 |
Potential Therapeutic Area: Metabolic Disorders
Tetrazole derivatives have shown promise as antidiabetic agents.
Proposed Target: Protein Tyrosine Phosphatase 1B (PTP1B)
Scientific Rationale: PTP1B is a negative regulator of insulin signaling, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.[7] The tetrazole moiety is a well-established phosphotyrosine mimetic and has been incorporated into PTP1B inhibitors.[7][8] The tetrazole ring can bind to the active site of PTP1B in a manner similar to a phosphate group.[7]
Experimental Workflow for Target Validation:
Caption: Workflow for PTP1B inhibitor validation.
Detailed Protocol: PTP1B Enzyme Inhibition Assay
-
Enzyme Source: Use commercially available purified human recombinant PTP1B.
-
Assay Principle: A common method uses p-nitrophenyl phosphate (pNPP) as a substrate. PTP1B dephosphorylates pNPP to produce p-nitrophenol, which can be detected spectrophotometrically at 405 nm.
-
Assay Procedure:
-
Prepare a reaction mixture containing buffer, purified PTP1B enzyme, and varying concentrations of the test compound.
-
Initiate the reaction by adding pNPP.
-
Incubate at 37°C for a set time.
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.
Data Summary Table:
| Compound Concentration (µM) | % PTP1B Inhibition |
| 0.5 | 12 |
| 2.0 | 52 |
| 10 | 85 |
| 50 | 98 |
Conclusion
While N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is a relatively uncharacterized molecule, a thorough analysis of its chemical substructures provides a strong foundation for exploring its therapeutic potential. The benzamide and 5-mercapto-1H-tetrazole moieties are well-established pharmacophores that suggest potential activities across a range of diseases, including cancer, infectious diseases, inflammation, and metabolic disorders. The proposed therapeutic targets and experimental workflows outlined in this guide offer a rational and systematic approach to elucidating the pharmacological profile of this compound. Further investigation through the described biochemical and cell-based assays is warranted to validate these hypotheses and potentially uncover a novel therapeutic agent.
References
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Lamie, P. F., Philoppes, J. N., Azouz, A. A., & Safwat, N. M. (2020). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1096-1113. [Link][2][6]
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Cressman, S., et al. (2018). Tetrazole-based Inhibitors of the Bacterial Enzyme N-Succinyl-L,L-2,6-Diaminopimelic Acid Desuccinylase as Potential Antibiotics. OSTI.GOV. [Link][5]
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link][9]
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Liljebris, C., et al. (2002). Investigation of potential bioisosteric replacements for the carboxyl groups of peptidomimetic inhibitors of protein tyrosine phosphatase 1B: identification of a tetrazole-containing inhibitor with cellular activity. Journal of Medicinal Chemistry, 45(9), 1785-1798. [Link][7]
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Beh, Y. S., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 28(24), 8031. [Link][8]
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NINGBO INNO PHARMCHEM CO.,LTD. Beyond Synthesis: Exploring the Pharmaceutical Potential of Tetrazole Derivatives like 5-Ethylthio-1H-Tetrazole. [Link][3]
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Zhang, Y., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 7(12), 1146-1151. [Link][4]
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An In-Depth Technical Guide to the Structure-Activity Relationship of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide and its Analogs
Introduction: Deconstructing a Privileged Scaffold for Therapeutic Discovery
In the landscape of modern medicinal chemistry, the N-phenylbenzamide framework represents a "privileged scaffold"—a molecular architecture that has repeatedly demonstrated the ability to bind to a diverse range of biological targets. Its inherent conformational flexibility, coupled with the capacity for extensive hydrogen bonding and aromatic interactions, makes it an ideal starting point for drug discovery. This guide focuses on a specific, highly functionalized derivative: N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide . The strategic incorporation of a 5-mercapto-1H-tetrazole moiety introduces compelling new dimensions to the parent scaffold, suggesting a broad spectrum of potential therapeutic applications, from anti-inflammatory to antimicrobial and anticancer roles.[1][2]
The tetrazole ring, a cornerstone of this molecule's design, is a well-established bioisosteric replacement for the carboxylic acid group.[1] This substitution is not merely a physical mimicry; it significantly enhances metabolic stability and modulates lipophilicity, which can lead to improved oral bioavailability and pharmacokinetic profiles.[1] Furthermore, the addition of a mercapto (-SH) group at the 5-position of the tetrazole ring introduces a potent nucleophilic and metal-chelating center, opening avenues for covalent or coordinate interactions with enzymatic targets, particularly metalloenzymes.
This technical guide will provide a comprehensive analysis of the structure-activity relationship (SAR) of this molecular core. We will dissect the scaffold into key regions, hypothesize the functional role of each component, and provide a framework for systematic chemical modification aimed at optimizing biological activity. The insights and protocols contained herein are intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the full therapeutic potential of this promising class of compounds.
Core Molecular Scaffold: A Tripartite Analysis of Function
To rationally explore the SAR of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, we will deconstruct the molecule into three distinct, modifiable regions. Understanding the contribution of each region is paramount to designing next-generation analogs with superior potency, selectivity, and drug-like properties.
Caption: Core scaffold of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide divided into three key regions for SAR analysis.
Region A: The Benzamide Phenyl Ring - Tuning Target Affinity and Selectivity
The terminal benzamide phenyl ring is a critical determinant of target recognition. Modifications to this ring can dramatically influence binding affinity and selectivity by altering electronic and steric properties. Drawing from SAR studies on related N-phenylbenzamide derivatives, we can infer several key principles.[3]
-
Electronic Effects: The introduction of electron-donating groups (EDGs) like methoxy (-OCH₃) or electron-withdrawing groups (EWGs) such as halogens (F, Cl, Br) can modulate the hydrogen-bonding capacity of the amide proton and influence pi-stacking interactions with aromatic residues in a binding pocket. For instance, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives acting as GPR35 agonists, a 4-methoxy substitution on the benzamide ring was found to be highly favorable for potency.[3]
-
Steric Effects: The size and position of substituents are crucial. Small, lipophilic groups in the para or meta positions are often well-tolerated and can enhance van der Waals interactions. Bulky substituents, particularly in the ortho position, may introduce steric hindrance, which can be either detrimental or beneficial, depending on the target's topology. A 2-fluoro-4-methoxy substitution pattern has shown to produce one of the most potent GPR35 agonists in a related series, suggesting a beneficial interaction in that specific pocket.[3]
Region B: The Central Phenyl Ring and Amide Linker - The Structural Anchor
The central N-phenyl-amide core acts as the structural linchpin, correctly orienting Region A and Region C in three-dimensional space.
-
Amide Bond: The amide bond itself is a critical hydrogen bond donor (N-H) and acceptor (C=O). Its relative planarity and rotational barrier contribute significantly to the molecule's overall conformation. In most active conformations, maintaining this amide linkage is essential for biological activity.[4]
-
Substitution Pattern: The meta-substitution pattern of the tetrazole group on the central phenyl ring is a key architectural feature. This arrangement dictates the spatial relationship between the benzamide ring and the mercaptotetrazole moiety. Exploring ortho and para isomers is a fundamental step in any SAR campaign to determine the optimal vector for presenting the bioactive tetrazole group.
Region C: The 5-Mercapto-1H-tetrazole Moiety - The Bioactive Warhead
This region is arguably the most significant contributor to the compound's diverse biological potential.
-
Tetrazole Ring: As a bioisostere of a carboxylic acid, the tetrazole ring's acidic proton (pKa ≈ 4.5-5.0) allows it to act as a strong hydrogen bond donor and participate in electrostatic interactions with basic residues (e.g., Lysine, Arginine) in a target protein.[1] Its five-membered ring structure also presents multiple nitrogen atoms that can act as hydrogen bond acceptors.
-
Mercapto Group (-SH): The thiol group is a versatile functional handle. It can act as a hydrogen bond donor, a proton source, or, in its deprotonated thiolate form (S⁻), a potent nucleophile and chelator of metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺). This makes metalloenzymes such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs) highly plausible targets. Furthermore, the thiol can form reversible disulfide bonds with cysteine residues in proteins, leading to a covalent mechanism of action. Alkylation of the sulfur (e.g., S-methyl, S-ethyl) would be a critical experiment to probe the necessity of the free thiol for activity.
Systematic SAR Exploration: A Proposed Workflow
A successful SAR campaign requires a systematic and iterative process of design, synthesis, and biological evaluation. The following workflow provides a robust framework for exploring the chemical space around the core scaffold.
Caption: An iterative workflow for the structure-activity relationship (SAR) exploration of novel chemical entities.
Experimental Protocols for SAR Investigation
To validate the hypotheses outlined above, a library of analogs must be synthesized and tested. The following protocols provide detailed, self-validating methodologies for these crucial steps.
Protocol 1: Synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide Analogs
This protocol outlines a general and robust synthetic route adaptable for creating a diverse library of analogs by varying the starting materials (Substituted Benzoic Acid and 3-Nitroaniline).
Step 1: Synthesis of N-(3-nitrophenyl)benzamide (Intermediate 1)
-
In a round-bottom flask, dissolve 1.0 equivalent of a selected substituted benzoic acid in 10 volumes of dichloromethane (DCM).
-
Add 1.1 equivalents of oxalyl chloride dropwise at 0°C. Add one drop of N,N-dimethylformamide (DMF) as a catalyst.
-
Stir the reaction at room temperature for 2 hours or until gas evolution ceases. The formation of the acid chloride is complete.
-
In a separate flask, dissolve 1.2 equivalents of 3-nitroaniline and 1.5 equivalents of triethylamine (TEA) in 10 volumes of DCM.
-
Cool the aniline solution to 0°C and add the freshly prepared acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Intermediate 1 .
Step 2: Reduction of the Nitro Group (Intermediate 2)
-
Dissolve Intermediate 1 (1.0 eq.) in 15 volumes of ethanol or ethyl acetate.
-
Add 5-10 mol% of Palladium on carbon (Pd/C, 10%).
-
Fit the flask with a hydrogen balloon and purge the system with H₂ gas.
-
Stir vigorously under a hydrogen atmosphere for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield N-(3-aminophenyl)benzamide (Intermediate 2 ), which is often used without further purification.
Step 3: Formation of the Mercaptotetrazole Ring (Final Compound)
-
To a solution of Intermediate 2 (1.0 eq.) in 10 volumes of water, add 1.1 equivalents of carbon disulfide (CS₂) and 2.5 equivalents of sodium hydroxide (NaOH).
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction to room temperature and add 3.0 equivalents of sodium azide (NaN₃).
-
Add concentrated HCl dropwise until the pH is acidic (pH ~2-3), which initiates the cyclization. Caution: NaN₃ with acid can produce highly toxic hydrazoic acid. Perform in a well-ventilated fume hood.
-
Stir at room temperature for 2-3 hours. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
-
Purify the final compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the target N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide analog.
Protocol 2: In Vitro Biological Evaluation - A Representative Metalloenzyme Inhibition Assay
This protocol describes a general fluorescence-based assay to screen compounds for inhibitory activity against a representative metalloenzyme (e.g., a Matrix Metalloproteinase, MMP).
Materials:
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
Fluorogenic MMP substrate
-
Test compounds dissolved in DMSO (10 mM stock)
-
Positive control inhibitor (e.g., Marimastat)
-
96-well black assay plates
Procedure:
-
Compound Preparation: Create a serial dilution series of the test compounds in assay buffer. The final DMSO concentration in the well should be ≤1%.
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 2 µL of serially diluted test compounds, positive control, or DMSO (vehicle control) to the appropriate wells.
-
-
Enzyme Addition: Add 25 µL of diluted MMP enzyme to all wells except the "substrate control" wells. Mix gently by tapping the plate.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes at the appropriate excitation/emission wavelengths for the substrate.
-
Data Analysis:
-
For each concentration, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical SAR Data and Interpretation
To illustrate the principles discussed, the following table presents hypothetical IC₅₀ data from the MMP inhibition assay for a small library of analogs.
| Compound ID | R (Region A) | IC₅₀ (nM) | Notes |
| 1 (Core) | H | 850 | Baseline activity. |
| 2 | 4-OCH₃ | 95 | Potent activity; likely favorable H-bond or hydrophobic interaction. |
| 3 | 4-Cl | 210 | Moderate activity; EWG is tolerated. |
| 4 | 4-CF₃ | 450 | Reduced activity; potential steric or electronic clash. |
| 5 | 2-F, 4-OCH₃ | 45 | Most potent; 2-F may induce a favorable conformation. |
| 6 | 4-t-Butyl | >10,000 | Inactive; large steric bulk is not tolerated. |
| 7 | H (S-Methyl analog) | >10,000 | Inactive; confirms the free thiol is essential for activity. |
| 8 | H (para-tetrazole isomer) | 1500 | Reduced activity; suggests meta geometry is optimal. |
Interpretation:
-
The data strongly suggests that the free mercapto group is essential for activity (compare 1 and 7 ), implicating it as the primary binding group, likely chelating the catalytic zinc ion in the MMP active site.
-
The meta positioning of the tetrazole is superior to the para position (1 vs. 8 ), indicating a specific spatial requirement for optimal binding.
-
Substitutions on the benzamide ring (Region A) significantly impact potency. A combination of a small ortho-fluoro and a para-methoxy group provides the most potent inhibition (5 ). This aligns with findings from related series where such substitutions can enhance binding affinity.[3] The bulky t-butyl group abolishes activity, defining a steric limit in the binding pocket.
Conclusion and Future Directions
The N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide scaffold represents a highly promising platform for the development of novel therapeutics. Its modular design allows for systematic optimization of its three key regions. The structure-activity relationship is likely driven by the zinc-chelating ability of the mercaptotetrazole moiety, the conformational constraints imposed by the central N-phenyl-amide core, and the fine-tuning of target recognition by substituents on the terminal benzamide ring.
Future efforts should focus on:
-
Expanding the Library: Synthesizing a broader range of analogs to further probe the steric and electronic requirements of each region.
-
Target Identification and Validation: Confirming the biological target(s) through techniques such as thermal shift assays, affinity chromatography, or photo-affinity labeling.
-
Pharmacokinetic Optimization: Evaluating lead compounds for metabolic stability, solubility, and cell permeability to improve their drug-like properties.
-
In Vivo Efficacy: Advancing optimized lead compounds into relevant animal models to establish proof-of-concept for a specific therapeutic indication.
By adhering to a rigorous, iterative cycle of design, synthesis, and evaluation, the full potential of this versatile chemical scaffold can be realized.
References
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Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH. Available at: [Link]
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REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. IRJMETS. Available at: [Link]
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Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. ResearchGate. Available at: [Link]
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Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. PubMed. Available at: [Link]
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(PDF) Biological activities importance of Tetrazole derivatives. ResearchGate. Available at: [Link]
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Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC - PubMed Central. Available at: [Link]
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Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. MDPI. Available at: [Link]
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Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. Available at: [Link]
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Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl). Hindawi. Available at: [Link]
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Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Available at: [Link]
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A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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SAR Studies of N-[2-(1 H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. PubMed. Available at: [Link]
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Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents. PubMed. Available at: [Link]
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"N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide" literature review
An In-Depth Technical Guide to N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, a heterocyclic compound of interest in medicinal chemistry. While direct literature on this specific molecule is sparse, this document synthesizes information from analogous structures to propose a robust synthetic route, detail expected physicochemical properties, and explore its potential biological activities. This guide is intended for researchers, chemists, and professionals in drug discovery and development.
Introduction: A Molecule of Two Halves
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide integrates two key pharmacophores: the 1-phenyl-5-mercaptotetrazole core and a benzamide moiety. This unique combination suggests a rich potential for biological activity.
-
The 1-Phenyl-5-Mercaptotetrazole Scaffold : This heterocyclic system is a versatile building block in medicinal chemistry.[1] The tetrazole ring is often used as a bioisosteric replacement for carboxylic acids, offering similar acidity (pKa) but with improved metabolic stability and pharmacokinetic properties.[2][3] Derivatives of this scaffold have been investigated for a range of applications, from pharmaceuticals targeting cardiovascular and neurological disorders to corrosion inhibitors and materials science.[1][4] The mercapto group provides a reactive handle for further functionalization and can exist in a tautomeric equilibrium with the thione form, which can be crucial for its interaction with biological targets.[5]
-
The Benzamide Functional Group : Benzamides are a cornerstone of many approved drugs and investigational molecules.[6][7] The amide bond is a key structural feature in peptides and proteins, and benzamide derivatives are known to exhibit a wide array of biological activities, including anticonvulsant, anti-inflammatory, insecticidal, and fungicidal properties.[6][8][9]
The strategic combination of these two moieties in N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide creates a compound with significant potential for novel therapeutic applications, meriting a detailed exploration of its synthesis and properties.
Proposed Synthesis and Experimental Protocol
Synthetic Pathway Overview
The synthesis involves the formation of the tetrazole ring followed by the acylation of the exocyclic amine.
Caption: Proposed synthetic workflow for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(3-Aminophenyl)-1H-tetrazole-5-thiol (Key Intermediate)
This procedure is adapted from general methods for the synthesis of 1-aryl-5-mercaptotetrazoles.[12]
-
Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 3-nitroaniline (1 eq.) in ethanol.
-
Formation of Dithiocarbamate : To this solution, add carbon disulfide (CS₂, 1.5 eq.) followed by a solution of potassium hydroxide (KOH, 1.5 eq.) in water, while maintaining the temperature below 10 °C with an ice bath. Stir the mixture vigorously for 2-3 hours.
-
Cyclization with Sodium Azide : Add a solution of sodium azide (NaN₃, 1.2 eq.) in water to the reaction mixture.
-
Reflux : Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Reduction of Nitro Group : After cooling the reaction mixture to room temperature, carefully add a solution of stannous chloride (SnCl₂, 5 eq.) in concentrated hydrochloric acid (HCl). This will concurrently reduce the nitro group to an amine and protonate the product. Reflux the mixture for 4-6 hours.
-
Isolation and Purification : Cool the mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 1-(3-aminophenyl)-1H-tetrazole-5-thiol.
Step 2: Synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (Final Product)
This step involves a standard Schotten-Baumann acylation of the aromatic amine.
-
Reaction Setup : Dissolve the intermediate, 1-(3-aminophenyl)-1H-tetrazole-5-thiol (1 eq.), in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a base like pyridine or triethylamine (1.2 eq.).
-
Acylation : Cool the solution in an ice bath and add benzoyl chloride (1.1 eq.) dropwise via a syringe.
-
Reaction : Allow the mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction completion by TLC.
-
Workup and Isolation : Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide.
Physicochemical Properties and Characterization
The structural features of the target molecule dictate its properties and the analytical methods required for its characterization.
Expected Physicochemical Properties
| Property | Expected Characteristic | Rationale |
| Molecular Formula | C₁₄H₁₁N₅OS | Based on the chemical structure. |
| Molecular Weight | 297.34 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid. | Similar to related benzamide and tetrazole compounds.[4][8] |
| Melting Point | Expected to be relatively high. | Aromatic rings and potential for hydrogen bonding contribute to a stable crystal lattice. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Typical for aromatic compounds of this size. |
| Tautomerism | Exists in equilibrium between the thiol and thione forms. | The thione form is generally more stable for mercaptotetrazoles.[5] |
Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance) : Expected signals would include distinct peaks for the aromatic protons on both the phenyl and benzoyl rings, a singlet for the amide N-H proton (likely in the 10-11 ppm range in DMSO-d₆), and a broad signal for the S-H proton of the thiol tautomer (if present).[8]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum would show characteristic signals for the carbonyl carbon of the amide (~165-170 ppm), the tetrazole carbon (~150-160 ppm), and a series of peaks in the aromatic region (110-140 ppm).[2][8]
-
FT-IR (Fourier-Transform Infrared Spectroscopy) : Key vibrational bands would include N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), C=N stretching of the tetrazole ring, and aromatic C-H stretching.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.
Potential Biological Activities and Applications
The rationale for synthesizing N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide stems from the established biological activities of its constituent parts.
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A Technical Guide to N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide: Synthesis, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is a heterocyclic compound featuring a core structure that merges the pharmacologically significant tetrazole and benzamide scaffolds. This in-depth technical guide provides a comprehensive overview of this molecule, beginning with its place in the historical context of tetrazole chemistry and leading into detailed synthetic methodologies. The guide elucidates the causal reasoning behind experimental choices, outlines robust characterization protocols, and explores the potential therapeutic applications of this compound class, grounded in an understanding of its structural motifs. This document serves as a foundational resource for researchers engaged in the exploration of novel small-molecule therapeutics.
Introduction: The Convergence of Two Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide exemplifies this approach, uniting a 1,5-disubstituted tetrazole with a benzamide moiety. The tetrazole ring, a bioisostere of the carboxylic acid group, is a prevalent feature in numerous approved drugs, valued for its metabolic stability and unique electronic profile.[1] The benzamide scaffold is also a privileged structure, forming the basis for a wide array of therapeutic agents with diverse biological activities.[2] This guide will dissect the synthesis, background, and potential utility of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, offering a technical narrative for its scientific exploration.
Discovery and Historical Context: An Evolution of Synthetic Chemistry
The discovery of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is not marked by a single serendipitous event but is rather the product of the systematic and logical progression of heterocyclic chemistry. The story begins with the broader history of tetrazole synthesis, which gained significant momentum in the mid-20th century.[1]
The first synthesis of a tetrazole derivative was reported by Bladin in 1885.[1] However, it was the development of reliable synthetic routes, such as the reaction of nitriles with azides, that propelled the investigation of this compound class.[3][4][5] A particularly relevant pathway for the synthesis of the title compound is the reaction of isothiocyanates with sodium azide to form 1-substituted tetrazole-5-thiones.[6] This method provides a direct and efficient means to construct the core 1-substituted 5-mercaptotetrazole ring system.
The specific molecule, N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, likely emerged from structure-activity relationship (SAR) studies aimed at exploring new chemical space for various therapeutic targets.[7][8] Researchers have frequently utilized the 3-aminophenyl linker to append different functionalities, and the benzamide group is a common choice due to its favorable pharmacological properties.[2] Thus, the existence of this compound is a logical consequence of established synthetic transformations applied to readily available building blocks in the pursuit of novel bioactive agents.
Chemical Synthesis and Characterization: A Step-by-Step Approach
The synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is a reproducible multi-step process. The following protocol is based on well-established synthetic transformations in tetrazole chemistry.
Synthetic Pathway Overview
The overall synthetic strategy involves the initial preparation of a benzamide precursor bearing an amino group, which is then converted to an isothiocyanate. The key tetrazole ring-forming step is a cycloaddition reaction between the isothiocyanate and an azide source.
Figure 1: Detailed synthetic pathway for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide.
Detailed Experimental Protocol
Step 1: Synthesis of N-(3-Nitrophenyl)benzamide
-
Dissolve 3-nitroaniline (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.05 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield N-(3-nitrophenyl)benzamide.
Step 2: Synthesis of N-(3-Aminophenyl)benzamide
-
Suspend N-(3-nitrophenyl)benzamide (1.0 eq) in ethanol or acetic acid.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) (3.0 eq) in concentrated hydrochloric acid or perform catalytic hydrogenation (H₂/Pd-C).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
After cooling, neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to afford N-(3-aminophenyl)benzamide.
Step 3: Synthesis of N-(3-Isothiocyanatophenyl)benzamide
-
Dissolve N-(3-aminophenyl)benzamide (1.0 eq) in a solvent like dichloromethane.
-
Add a base such as triethylamine (2.5 eq).
-
Cool the solution to 0 °C and add thiophosgene (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(3-isothiocyanatophenyl)benzamide.
Step 4: Synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
-
Dissolve N-(3-isothiocyanatophenyl)benzamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (1.2 eq) to the solution.[6]
-
Heat the reaction mixture to 80-100 °C for 12-18 hours.[6]
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Structural and Purity Characterization
The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques.
| Analytical Method | Expected Results for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide |
| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings, a singlet for the amide N-H proton, and a broad singlet for the S-H proton of the mercaptotetrazole, which is exchangeable with D₂O. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the aromatic carbons, the amide carbonyl carbon, and the C=S carbon of the tetrazolethione tautomer. |
| Mass Spectrometry (MS) | A molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight (C₁₄H₁₁N₅OS). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amide, ~3300 cm⁻¹), C=O stretching (amide, ~1650 cm⁻¹), C=N stretching (tetrazole ring), and a broad band for S-H stretching. |
| Elemental Analysis | The determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the theoretical values. |
Potential Therapeutic Applications and Biological Rationale
While specific biological data for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is not extensively published, its structural components suggest several promising avenues for therapeutic investigation.
G Protein-Coupled Receptor (GPCR) Modulation
Derivatives of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide have been identified as potent agonists for the G protein-coupled receptor-35 (GPR35), a target implicated in pain, inflammation, and metabolic diseases.[9] The structural similarity suggests that the title compound could be investigated for activity at GPR35 or other GPCRs.
Enzyme Inhibition
Benzamide derivatives are known to act as enzyme inhibitors, for example, against histone deacetylases (HDACs) and cholinesterases.[2] The mercapto-tetrazole moiety can act as a zinc-binding group, a key feature for inhibiting metalloenzymes such as matrix metalloproteinases (MMPs), which are involved in cancer progression.
Antiparasitic Activity
N-phenylbenzamide derivatives have been explored as DNA minor groove binders targeting the kinetoplast DNA (kDNA) of trypanosomatid parasites.[10][11] The planar, aromatic nature of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide makes it a candidate for investigation as a potential antiparasitic agent.
Figure 2: Potential biological targets for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide.
Future Directions and Conclusion
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is a synthetically accessible molecule that sits at the crossroads of several important areas of medicinal chemistry. This guide has provided a comprehensive overview of its historical context, a detailed and logical synthetic protocol, and a rationale for its potential therapeutic applications. The true value of this compound will be realized through its biological evaluation against a range of targets, including GPCRs, enzymes, and pathogenic organisms. The methodologies and insights presented herein offer a solid foundation for researchers to undertake such investigations, potentially unlocking new avenues for the development of novel therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]
- Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 33(1), 55-58.
- Dömling, A. (2013). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 113(10), 7880-7933.
- Zhang, L., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(11), 1914.
- Bhumi Publishing. (2021).
-
Request PDF. (n.d.). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]
- Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. (2018). Iraqi Journal of Science, 59(4A), 1863-1875.
- Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30.
-
Semantic Scholar. (n.d.). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]
- Li, Y., et al. (2018). SAR Studies of N-[2-(1 H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. ACS Medicinal Chemistry Letters, 9(5), 457-462.
-
PubMed. (2020). Sulfamic acid catalyzed synthesis of new 3,5-[(sub)phenyl]-1H-pyrazole bearing N1-isonicotinoyl: And their pharmacological activity evaluation. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Tetrazole – Knowledge and References. Retrieved from [Link]
-
MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][3][6][12]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]
-
MDPI. (n.d.). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]
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Methodological & Application
Synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide: An Application Note and Protocol
Introduction
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The incorporation of the 1-substituted-5-mercaptotetrazole moiety introduces unique physicochemical properties, making it a valuable scaffold in drug design and a potential ligand in coordination chemistry. This document provides a comprehensive, three-step synthetic protocol for the preparation of this target molecule, commencing from commercially available starting materials. The synthesis is designed to be robust and scalable, with detailed procedural steps and explanations for key experimental choices to ensure reproducibility and success in a research laboratory setting.
Overall Synthetic Scheme
The synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is accomplished via a three-step sequence:
-
Amidation: Synthesis of the N-(3-nitrophenyl)benzamide intermediate through the acylation of 3-nitroaniline with benzoyl chloride.
-
Reduction: Conversion of the nitro intermediate to N-(3-aminophenyl)benzamide via catalytic hydrogenation.
-
Isothiocyanation and Cyclization: Transformation of the amino group to an isothiocyanate, followed by an intramolecular cyclization with sodium azide to yield the final mercaptotetrazole product.
Experimental Protocols
PART 1: Synthesis of N-(3-nitrophenyl)benzamide (Intermediate I)
This initial step involves the formation of an amide bond between 3-nitroaniline and benzoyl chloride. The use of a base is crucial to neutralize the hydrochloric acid byproduct of the reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Nitroaniline | 138.12 | 13.81 g | 0.1 |
| Benzoyl chloride | 140.57 | 14.76 g (12.3 mL) | 0.105 |
| Triethylamine | 101.19 | 15.2 g (20.9 mL) | 0.15 |
| Dichloromethane (DCM) | - | 200 mL | - |
Step-by-Step Protocol:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitroaniline (13.81 g, 0.1 mol) in 150 mL of dichloromethane (DCM).
-
Add triethylamine (15.2 g, 0.15 mol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (14.76 g, 0.105 mol) in 50 mL of DCM to the stirred mixture over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield pure N-(3-nitrophenyl)benzamide as a pale yellow solid.
Causality of Experimental Choices:
-
Excess Benzoyl Chloride: A slight excess of benzoyl chloride ensures the complete consumption of the starting aniline.
-
Triethylamine as Base: Triethylamine is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.
-
Aqueous Workup: The series of washes removes unreacted starting materials, the triethylammonium hydrochloride salt, and any remaining acid or base, simplifying the purification process.
PART 2: Synthesis of N-(3-aminophenyl)benzamide (Intermediate II)
The nitro group of Intermediate I is reduced to a primary amine in this step. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(3-nitrophenyl)benzamide | 242.23 | 24.22 g | 0.1 |
| Palladium on Carbon (10%) | - | 1.0 g | - |
| Ethanol | - | 250 mL | - |
| Hydrogen Gas (H₂) | - | Balloon or Parr shaker | - |
Step-by-Step Protocol:
-
To a 500 mL hydrogenation flask, add N-(3-nitrophenyl)benzamide (24.22 g, 0.1 mol) and 250 mL of ethanol.
-
Carefully add 1.0 g of 10% Palladium on carbon under an inert atmosphere (e.g., nitrogen or argon).
-
Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or use a hydrogen-filled balloon.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-6 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield N-(3-aminophenyl)benzamide as an off-white solid, which is often pure enough for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.[1][2]
Causality of Experimental Choices:
-
Palladium on Carbon: This is a highly effective and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.
-
Celite Filtration: Celite is a diatomaceous earth that provides a fine filter bed to ensure the complete removal of the pyrophoric palladium catalyst.
PART 3: Synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (Final Product)
This final stage involves a two-step, one-pot reaction. The primary amine is first converted to an isothiocyanate, which then undergoes a [3+2] cycloaddition with sodium azide to form the desired mercaptotetrazole ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(3-aminophenyl)benzamide | 212.25 | 21.23 g | 0.1 |
| Carbon Disulfide (CS₂) | 76.14 | 9.14 g (7.25 mL) | 0.12 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 22.7 g | 0.11 |
| Sodium Azide (NaN₃) | 65.01 | 7.8 g | 0.12 |
| N,N-Dimethylformamide (DMF) | - | 200 mL | - |
Step-by-Step Protocol:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, dissolve N-(3-aminophenyl)benzamide (21.23 g, 0.1 mol) in 150 mL of anhydrous DMF.
-
Add carbon disulfide (9.14 g, 0.12 mol) to the solution.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol) in 50 mL of anhydrous DMF over 30 minutes. An exothermic reaction may be observed.
-
Stir the mixture at room temperature for 2 hours to form the isothiocyanate intermediate.
-
Add sodium azide (7.8 g, 0.12 mol) portion-wise to the reaction mixture. Caution: Sodium azide is highly toxic and can be explosive.
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidify the mixture to pH 2-3 with 2 M HCl. A precipitate will form.
-
Stir for 30 minutes, then collect the precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide as a white to off-white solid.
Causality of Experimental Choices:
-
DCC as Desulfurizing Agent: DCC is used to facilitate the formation of the isothiocyanate from the intermediate dithiocarbamate formed by the reaction of the amine with carbon disulfide.[4][5]
-
DMF as Solvent: DMF is a polar aprotic solvent that is suitable for dissolving the reactants and facilitating the cyclization reaction.
-
Acidification: The tetrazole product is often soluble in basic or neutral aqueous solutions as its salt. Acidification protonates the mercapto group, causing the product to precipitate out of the aqueous solution.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the aromatic rings and the amide and tetrazole protons.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
FT-IR: To identify characteristic functional group vibrations, such as the N-H and C=O of the amide, and the C=S and N-N vibrations of the tetrazole ring.
-
Mass Spectrometry: To confirm the molecular weight of the final product.
-
Melting Point: To assess the purity of the compound.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Specific Reagents:
-
Benzoyl chloride: Corrosive and a lachrymator.
-
Carbon Disulfide: Highly flammable and toxic.
-
Dicyclohexylcarbodiimide (DCC): A potent sensitizer.
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Do not use metal spatulas. Quench any residual azide with sodium nitrite followed by dilute acid.
-
Palladium on Carbon: Can be pyrophoric when dry and exposed to air. Handle with care.
-
Diagrams
Synthetic Workflow
Caption: Overall synthetic workflow for the target compound.
Reaction Mechanism: Tetrazole Formation
Caption: Mechanism of 1,5-disubstituted tetrazole-5-thione formation.
References
-
American Chemical Society. Mechanistic investigations into the thermal reaction of aryl isothiocyanates with sodium azide. Available at: [Link]
-
ResearchGate. Effect of solvent and base in the reaction of phenyl isothiocyanate and sodium azide at rt a. Available at: [Link]
-
Chai Shougen. Preparation method for 1-phenyl-5-mercaptotetrazole. 2018. Available at: [Link]
- Mohite SK, et al. Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. International Journal of Pharmaceutical and Phytopharmacological Research. 2020.
-
ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available at: [Link]
-
ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... Available at: [Link]
-
SciSpace. Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Available at: [Link]
-
MDPI. Recent Advancement in the Synthesis of Isothiocyanates. Available at: [Link]
-
University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Available at: [Link]
- Google Patents. CN106946726A - A kind of method for synthesizing Para Amino Benzamide.
- Chen T, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). 2018;8(10):273-280.
-
National Institutes of Health. Synthesis of Isothiocyanates: An Update. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Available at: [Link]
-
ResearchGate. Synthesis of 3-substituted benzothiazolyl -1- phenyl amino methenamides. Available at: [Link]
- Royal Society of Chemistry. PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides. New J. Chem. 2024.
-
National Institutes of Health. 3,5-Dinitro-N-(4-nitrophenyl)benzamide. Available at: [Link]
-
Johnston D. 4-Nitro-N-(3-nitrophenyl)benzamide. 2011. Available at: [Link]
Sources
Purification of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide: Strategies and Protocols
An Application Guide for Researchers
Abstract
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is a heterocyclic compound featuring a benzamide moiety linked to a phenyl-tetrazole scaffold. The presence of the acidic mercapto-tetrazole group imparts distinct chemical properties that are central to developing effective purification strategies. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound and details robust protocols for its purification, catering to researchers in synthetic chemistry and drug development. Methodologies covered include acid-base extraction, recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). Each protocol is accompanied by scientific rationale, troubleshooting advice, and guidelines for purity assessment.
Introduction and Compound Profile
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide belongs to a class of nitrogen-rich heterocyclic compounds that are of significant interest in medicinal chemistry. The 5-substituted-1H-tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering a similar pKa while potentially improving metabolic stability and cell permeability.[1] The mercapto (-SH) group, which exists in tautomeric equilibrium with its thione form, provides a key handle for both chemical reactions and purification.[2]
The purification of this molecule is critical to remove unreacted starting materials, reaction by-products, and potential regioisomers formed during synthesis. The choice of purification technique is dictated by the compound's unique combination of functional groups: a polar, acidic tetrazole-thiol, a rigid aromatic system, and an amide linkage.
Physicochemical Properties & Rationale for Purification
Understanding the compound's properties is the foundation for designing a logical purification workflow. The primary impurities will likely consist of the starting amine (3-(5-mercapto-1H-tetrazol-1-yl)aniline) and benzoylating agent derivatives.
| Property | Anticipated Characteristic | Implication for Purification |
| Physical State | Likely a white to off-white solid at room temperature.[3] | Enables purification by recrystallization. |
| Polarity | High, due to the tetrazole ring and amide N-H and C=O bonds. | Suggests solubility in polar organic solvents (e.g., EtOH, EtOAc, Acetone, ACN). Dictates choice of mobile phase in chromatography. |
| Acidity | The tetrazole N-H proton is acidic (pKa ≈ 4-5), similar to a carboxylic acid.[1] The thiol S-H is also acidic. | Allows for selective extraction into an aqueous basic solution (e.g., NaHCO₃, Na₂CO₃) to separate from neutral impurities. |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, methanol, and acetonitrile. Poorly soluble in non-polar solvents like hexane and likely low solubility in water at neutral pH. | Guides the selection of solvents for recrystallization and chromatography. |
| Tautomerism | The 5-mercapto-1H-tetrazole moiety exists in a thiol/thione equilibrium.[2] | The thione form is generally more stable and can influence crystal packing and intermolecular interactions.[2] |
Common Synthetic Route and Potential Impurities
A plausible synthesis involves the acylation of 3-(5-mercapto-1H-tetrazol-1-yl)aniline with benzoyl chloride.
Probable Impurities:
-
Unreacted 3-(5-mercapto-1H-tetrazol-1-yl)aniline: A basic impurity.
-
Benzoic acid: An acidic by-product from the hydrolysis of excess benzoyl chloride.
-
Di-acylated product: Where the acidic tetrazole nitrogen is also acylated.
-
Regioisomers: If the initial tetrazole synthesis is not perfectly selective, isomers with the phenyl group attached to other nitrogen atoms of the tetrazole ring could be present.[4]
Integrated Purification Workflow
A multi-step approach is recommended to achieve high purity, especially when scaling up. The initial crude product from the reaction workup can be subjected to a series of purification steps, each targeting different types of impurities.
Caption: Integrated workflow for the purification of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Purification by Acid-Base Extraction
This technique leverages the acidic nature of the tetrazole proton to separate the target compound from neutral organic impurities.
Rationale: By treating a solution of the crude product in an organic solvent (e.g., ethyl acetate) with a mild aqueous base, the acidic target compound is deprotonated to form a water-soluble salt. Neutral impurities remain in the organic layer and can be discarded. Subsequent acidification of the aqueous layer re-protonates the compound, causing it to precipitate for collection.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Aqueous Wash (Optional): First, wash the organic layer with deionized water to remove any highly water-soluble impurities.
-
Basic Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the basic extraction on the organic layer 1-2 more times to ensure complete recovery. Combine all aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~2-3 (verify with pH paper).[5]
-
Precipitation & Collection: A precipitate of the pure product should form upon acidification. Continue stirring in the ice bath for 15-30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts, followed by a small amount of cold diethyl ether or hexane to aid drying.
-
Drying: Dry the purified solid under vacuum.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying crystalline solids by removing impurities that have different solubility profiles from the target compound.
Rationale: The principle is to dissolve the crude compound in a minimum amount of a hot solvent (or solvent mixture) in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent. For tetrazole derivatives, common solvents include ethanol or aqueous ethanol.[4][6]
Step-by-Step Protocol:
-
Solvent Screening: In test tubes, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water) at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold. A good two-solvent system consists of a "soluble" solvent and a "poor" solvent in which the compound is insoluble (e.g., Ethanol/Water or Ethyl Acetate/Hexane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen "soluble" solvent portion-wise while heating the mixture (e.g., on a hot plate with a stirrer) until the solid just dissolves completely.
-
Hot Filtration (If Necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (the saturation point), then add a drop or two of the hot "soluble" solvent to re-clarify. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For better recovery, subsequently place it in an ice bath.
-
Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Normal-Phase Column Chromatography
For separating compounds with close polarities, column chromatography is the method of choice.
Rationale: This technique separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. More polar compounds, like our target molecule, will interact more strongly with the polar silica gel and thus elute later than non-polar impurities when using a relatively non-polar mobile phase.
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). Test solvent systems like Ethyl Acetate/Hexane or Dichloromethane/Methanol. The ideal system should give your target compound an Rf value of approximately 0.2-0.3.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexane). Pour the slurry into a column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like DCM). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 20% to 50% ethyl acetate in hexane), is often most effective for separating compounds with varying polarities.[8]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 4: Reversed-Phase Preparative HPLC
For achieving the highest level of purity (>99.5%), preparative HPLC is the ultimate solution. It is particularly well-suited for polar aromatic compounds.
Rationale: In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile). Polar compounds have weak interactions with the stationary phase and elute earlier. This technique offers superior separation power compared to standard column chromatography.[9]
Step-by-Step Protocol:
-
Analytical Method Development: First, develop a separation method on an analytical HPLC system. A typical starting point would be a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the acidic analyte).
-
Scale-Up: Scale the analytical method to a preparative system. This involves using a larger column and increasing the flow rate and sample load proportionally.
-
Sample Preparation: Dissolve the partially purified compound in a suitable solvent, ideally the initial mobile phase, and filter it through a 0.45 µm filter to remove particulates.
-
Purification Run: Inject the sample onto the preparative HPLC system and begin the run.
-
Fraction Collection: Use a fraction collector, triggered by a UV detector signal, to collect the peak corresponding to the target compound.
-
Post-Run Processing: Combine the fractions containing the pure product. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the final product as a fluffy solid.
Caption: Workflow for Preparative HPLC Purification.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| "Oiling out" during recrystallization | The compound's melting point is depressed by impurities, or the solvent boiling point is too high. | Try a different solvent or solvent system with a lower boiling point. Alternatively, perform a preliminary purification by column chromatography to remove major impurities.[8] |
| Compound streaks on TLC / Poor separation on silica column | The compound is highly polar and interacting too strongly with the silica. | Add a small amount of acetic acid or formic acid to the mobile phase to suppress the ionization of the acidic tetrazole. Consider using a different stationary phase like alumina or reversed-phase silica.[7] |
| Compound is insoluble for column loading | The chosen loading solvent is too non-polar. | Use the "dry loading" method: dissolve the compound in a good solvent (e.g., methanol), add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this onto the column.[7] |
| Product recovery is low after extraction | Incomplete precipitation during acidification; product has some solubility in the acidic aqueous phase. | Ensure pH is low enough (~2). After acidification, extract the aqueous layer with a polar organic solvent like ethyl acetate to recover any dissolved product. |
Conclusion
The purification of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is readily achievable through a systematic application of standard organic chemistry techniques. The compound's high polarity and acidic nature are the key characteristics to be exploited. For moderate purity, a sequence of acid-base extraction followed by recrystallization is often sufficient. For higher purity, especially for the removal of closely related impurities, normal-phase column chromatography is effective. Finally, for obtaining material of the highest analytical standard, reversed-phase preparative HPLC is the recommended method. The protocols and strategies outlined in this guide provide a robust framework for researchers to obtain this compound with the desired level of purity for their specific application.
References
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
-
Journal of Materials Chemistry C. Synthesis and characterization of some novel tetrazole liquid crystals. RSC Publishing, 2013. Available from: [Link]
-
PubChem, NIH. 5-Mercapto-1-methyltetrazole. Available from: [Link]
-
ResearchGate. Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Available from: [Link]
-
Arkat USA. Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. Available from: [Link]
-
Labcompare. LABTips: Preparative HPLC for Purification Workflows. 2022. Available from: [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
- Google Patents. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole.
-
Wikipedia. Nucleoside phosphoramidite. Available from: [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]
-
Molecules. Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl)). 2012. Available from: [Link]
-
Shodhganga. Chapter 3: S-Arylation of Thiols with Diaryliodonium Salts. Available from: [Link]
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- 4. Synthesis and characterization of some novel tetrazole liquid crystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]
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- 9. labcompare.com [labcompare.com]
Application Note: Comprehensive NMR Characterization of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
Introduction: The Critical Role of NMR in Pharmaceutical Analysis
In the landscape of modern drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique.[1][2][3][4] Its unparalleled ability to provide detailed atomic-level information on molecular structure, conformation, and dynamics makes it indispensable for the unambiguous characterization of novel chemical entities.[1][3][4] For pharmaceutical researchers, NMR is not merely a tool for structural elucidation but a comprehensive platform for assessing purity, identifying impurities, and studying drug-target interactions, thereby accelerating the journey from lead compound to viable drug candidate.[1][2][3][4]
This application note provides a detailed guide to the comprehensive NMR characterization of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide , a molecule of interest in medicinal chemistry. The protocols and interpretive guidance herein are designed to be a self-validating system, ensuring researchers can confidently ascertain the structure and purity of this compound. We will explore a multi-faceted approach, leveraging one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to build a complete structural profile.
Molecular Structure and Functional Group Analysis
Before delving into the NMR analysis, a foundational understanding of the molecule's structure is paramount. N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is comprised of three key functionalities: a benzamide group, a 1,3-disubstituted phenyl ring, and a 5-mercapto-1H-tetrazole ring. Each of these components will give rise to characteristic signals in the NMR spectra, and our task is to assign these signals definitively.
Figure 1: Chemical Structure of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide

Part 1: Experimental Protocols
A meticulously prepared sample is the bedrock of high-quality NMR data. The following protocols are designed to ensure optimal results.
Protocol 1: Sample Preparation
The goal of sample preparation is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[5]
Materials:
-
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (5-25 mg)[6][7]
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Pasteur pipette with cotton wool plug
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 5-25 mg of the compound into a clean, dry vial.
-
Solvent Selection: DMSO-d₆ is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its high boiling point. The amide and tetrazole N-H protons are more likely to be observed in DMSO-d₆.[10][11]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[5][9] Vortex the sample until the compound is completely dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable at elevated temperatures.
-
Filtration and Transfer: To remove any microscopic solid impurities, filter the solution through a Pasteur pipette with a small cotton wool plug directly into a clean, high-quality 5 mm NMR tube.[9]
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: NMR Data Acquisition
The following acquisition parameters are recommended for a standard 400 MHz spectrometer. Instrument-specific adjustments may be necessary.
Table 1: Recommended NMR Acquisition Parameters
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Pulse Program: zg30, Scans: 16-64, Spectral Width: -2 to 12 ppm | To identify all proton environments, their integrations, and coupling patterns. |
| ¹³C{¹H} NMR | Pulse Program: zgpg30, Scans: 1024-4096, Spectral Width: 0 to 200 ppm | To identify all unique carbon environments. |
| ¹H-¹H COSY | Pulse Program: cosygpqf, Scans: 2-4, F2/F1 Spectral Width: -2 to 12 ppm | To identify proton-proton spin coupling networks (typically ³JHH).[12][13] |
| ¹H-¹³C HSQC | Pulse Program: hsqcedetgpsisp2.3, Scans: 2-8, F2: -2 to 12 ppm, F1: 0 to 200 ppm | To correlate protons directly to their attached carbons (¹JCH). |
| ¹H-¹³C HMBC | Pulse Program: hmbcgplpndqf, Scans: 4-16, F2: -2 to 12 ppm, F1: 0 to 200 ppm | To identify long-range correlations between protons and carbons (²JCH, ³JCH, and sometimes ⁴JCH).[12][13][14] |
Part 2: Spectral Interpretation and Structural Elucidation
The following section outlines the expected NMR signals and a logical workflow for their assignment, integrating data from all acquired spectra.
Workflow for Structural Elucidation
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- 14. chem.libretexts.org [chem.libretexts.org]
Application Note: A Comprehensive Guide to the Mass Spectrometric Analysis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
Abstract
This application note provides a detailed guide for the comprehensive mass spectrometric analysis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, a molecule of interest in pharmaceutical and chemical research. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols and theoretical justifications for experimental choices. We cover methodologies from sample preparation to high-resolution mass spectrometry (HRMS) for molecular formula confirmation and tandem mass spectrometry (MS/MS) for structural elucidation. The protocols are designed to be self-validating, ensuring scientific rigor and reproducibility. This document emphasizes the causality behind experimental design, grounding all claims in authoritative sources to provide a trustworthy and expert-driven resource.
Introduction and Scientific Context
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is a complex organic molecule incorporating three key functional moieties: a benzamide group, a central phenyl linker, and a mercapto-substituted tetrazole ring. Tetrazoles are recognized in medicinal chemistry as metabolically stable bioisosteres for carboxylic acids, capable of forming similar critical interactions with biological targets.[1] The mercapto (-SH) group adds another layer of chemical reactivity and potential for interaction.
Accurate characterization of such molecules is paramount in drug discovery and development to confirm identity, purity, and structure. Mass spectrometry (MS) is an indispensable analytical tool for this purpose, offering unparalleled sensitivity and specificity.[2] Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for this class of polar, potentially thermally labile compounds, as it allows for the generation of intact molecular ions in the gas phase with minimal fragmentation.[3]
This guide will detail a two-pronged MS approach:
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule with high precision (typically <5 ppm error), which enables the unambiguous confirmation of its elemental composition.[4][5]
-
Tandem Mass Spectrometry (MS/MS): To induce fragmentation of the isolated molecular ion, providing data that reveals the connectivity of its constituent parts and confirms its structural arrangement.[6]
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of any analytical method development.
-
Chemical Structure:

-
Calculated Physicochemical Data:
| Property | Value | Rationale & Significance |
| Molecular Formula | C₁₄H₁₁N₅OS | The elemental composition is the basis for all mass calculations. |
| Monoisotopic Exact Mass | 297.06843 Da | This is the theoretical mass used for HRMS confirmation.[4] |
| Average Molecular Weight | 297.34 g/mol | Useful for bulk sample preparation calculations. |
| Key Functional Groups | Amide, Thiol, Tetrazole, Aromatic Rings | These groups dictate the molecule's chemical behavior, solubility, and fragmentation patterns in MS/MS. |
| Predicted Ionization Behavior | The amide and tetrazole nitrogens are sites for protonation ([M+H]⁺) in positive ESI mode. The acidic thiol (-SH) and tetrazole N-H are primary sites for deprotonation ([M-H]⁻) in negative ESI mode. | Understanding ionization is crucial for selecting the correct MS mode and solvent additives.[7] |
Experimental Design & Protocols
The following protocols provide a robust framework for the complete MS analysis of the target compound.
Diagram: Overall Experimental Workflow
Caption: High-level workflow for MS analysis.
Protocol 3.1: Analyte Sample Preparation
Rationale: Proper sample preparation is critical to ensure analyte solubility, promote efficient ionization, and avoid instrument contamination.[8] The use of a volatile organic solvent like methanol is standard for ESI-MS. Acidic or basic modifiers are added to enhance the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions, respectively.[2]
Methodology:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide using a calibrated analytical balance.[9] Dissolve in 10.0 mL of HPLC-grade methanol to create a 100 µg/mL stock solution.
-
Working Solution for Positive Mode ESI: Dilute the stock solution 1:10 (e.g., 100 µL stock into 900 µL) with a solvent of 80:20 methanol:water containing 0.1% formic acid. This yields a final concentration of 10 µg/mL. The formic acid provides a proton source to facilitate [M+H]⁺ formation.
-
Working Solution for Negative Mode ESI: Dilute the stock solution 1:10 with a solvent of 80:20 methanol:water containing 0.1% ammonium hydroxide. This yields a final concentration of 10 µg/mL. The ammonium hydroxide acts as a base to facilitate deprotonation and the formation of [M-H]⁻ ions.
-
Final Step: Vortex each working solution for 10 seconds. Transfer an aliquot to an appropriate autosampler vial for analysis.
Protocol 3.2: High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, provide the mass accuracy required to distinguish between compounds with the same nominal mass but different elemental formulas.[10] A mass accuracy of less than 5 ppm provides high confidence in the assigned molecular formula.[11]
Instrument Parameters (Example: Thermo Scientific™ Orbitrap™ Mass Spectrometer):
-
Ionization Mode: ESI (Positive and Negative, separate runs)
-
Sheath Gas Flow Rate: 35 (arbitrary units)
-
Aux Gas Flow Rate: 10 (arbitrary units)
-
Spray Voltage: 3.5 kV (Positive), -3.0 kV (Negative)
-
Capillary Temperature: 320 °C
-
Scan Range: m/z 100-500
-
Resolution: 70,000 FWHM (at m/z 200)
-
Data Acquisition: Full Scan Mode
Protocol 3.3: Tandem Mass Spectrometry (MS/MS)
Rationale: MS/MS analysis involves isolating the molecular ion of interest, subjecting it to fragmentation via Collision-Induced Dissociation (CID), and analyzing the resulting fragment ions.[12] This process provides pieces of the molecular puzzle, allowing for the reconstruction of the original structure.
Instrument Parameters (Example: Q-TOF or Triple Quadrupole Mass Spectrometer):
-
Ionization Mode: ESI (Positive and Negative, separate runs)
-
Precursor Ion Selection (Positive Mode): Isolate the [M+H]⁺ ion at m/z 298.0757.
-
Precursor Ion Selection (Negative Mode): Isolate the [M-H]⁻ ion at m/z 296.0611.
-
Isolation Window: ± 1.0 m/z
-
Fragmentation Method: Collision-Induced Dissociation (CID)
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-40 eV. (Rationale: Ramping the energy allows for the observation of both low-energy (stable fragments) and high-energy (smaller fragments) dissociation products in a single experiment).
-
Data Acquisition: Product Ion Scan Mode
Data Analysis and Interpretation
HRMS Data: Molecular Formula Confirmation
The primary output of the HRMS experiment is the accurately measured mass of the molecular ion. This is compared against the theoretical exact mass calculated from the presumed molecular formula.
| Ion Type | Theoretical Exact Mass (Da) | Expected Measured Mass (Da) | Mass Error (ppm) | Conclusion |
| [M+H]⁺ (C₁₄H₁₂N₅OS⁺) | 298.07571 | 298.0752 (Hypothetical) | -1.71 | Formula Confirmed |
| [M-H]⁻ (C₁₄H₁₀N₅OS⁻) | 296.06108 | 296.0615 (Hypothetical) | +1.42 | Formula Confirmed |
Scientist's Note: A measured mass error of < 5 ppm provides strong evidence for the proposed elemental composition of C₁₄H₁₁N₅OS. This step is crucial for validating the identity of the synthesized compound before proceeding to more detailed structural analysis.
MS/MS Fragmentation Analysis
The fragmentation patterns observed in the MS/MS spectra serve as a structural fingerprint. The characteristic losses and cleavages confirm the connectivity of the benzamide and mercapto-tetrazole moieties.
Positive Ion Mode ([M+H]⁺) Fragmentation Pathway
In positive mode, protonation likely occurs on one of the nitrogen atoms of the tetrazole ring or the amide. Fragmentation is dominated by cleavage of the amide bond and characteristic losses from the tetrazole ring. A key fragmentation pathway for 5-substituted tetrazoles in positive ion mode is the elimination of a neutral hydrazoic acid (HN₃) molecule.[2]
Caption: Proposed fragmentation pathway in positive ESI mode.
Negative Ion Mode ([M-H]⁻) Fragmentation Pathway
In negative mode, deprotonation occurs at the acidic thiol (-SH) proton. Fragmentation is characterized by the loss of a nitrogen molecule (N₂), a hallmark of tetrazole fragmentation in negative ESI-MS.[13]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 13. lifesciencesite.com [lifesciencesite.com]
Application Notes and Protocols for the In Vitro Characterization of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
Authored by: Your Senior Application Scientist
Introduction: Rationale for a Tiered In Vitro Screening Approach
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is a novel chemical entity incorporating two key pharmacophores: a tetrazole ring and a benzamide scaffold. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, a feature that can enhance metabolic stability and cell permeability in drug candidates.[1][2] Tetrazole-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antihypertensive, and antimicrobial effects.[1][3] Similarly, the N-phenylbenzamide core is present in numerous biologically active molecules, with activities ranging from enzyme inhibition to modulation of protein-protein interactions.[4][5][6]
Given the absence of established biological data for this specific molecule, a systematic in vitro evaluation is essential to elucidate its pharmacological profile. This guide presents a tiered, logical workflow for the initial characterization of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, starting with broad assessments of cellular impact and progressing to more specific mechanistic assays. The protocols provided are designed to be robust and self-validating, enabling researchers to generate reliable data on the compound's potential cytotoxic, enzyme-inhibitory, and pro-apoptotic activities.
Tier 1: Foundational Cellular Impact Assessment
The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. These assays provide a broad overview of the compound's potential to be cytotoxic (cell-killing) or cytostatic (inhibiting cell growth), which is a critical parameter for any potential therapeutic agent.[7]
Application Note: Cell Viability and Cytotoxicity Screening
Cell viability assays are fundamental in the early stages of drug discovery for assessing a compound's effect on overall cell health.[8][9] A common and reliable method is the resazurin reduction assay (also known as the alamarBlue® assay). This colorimetric assay utilizes the redox indicator resazurin, which is blue and non-fluorescent. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin. The magnitude of this conversion is proportional to the number of viable cells.[8] This assay is a sensitive, cost-effective, and straightforward method for high-throughput screening.[8][10]
Protocol 1: Cell Viability Assessment using Resazurin Reduction Assay
Objective: To determine the effect of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide on the viability of a selected cell line and calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (stock solution in DMSO)
-
Mammalian cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete medium. A typical starting range would be from 100 µM down to 0.1 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition and Incubation:
-
After the treatment period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell line's metabolic activity.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Alternatively, absorbance can be measured at 570 nm and 600 nm (reference wavelength).
-
-
Data Analysis:
-
Subtract the blank (no-cell control) values from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
| Parameter | Description |
| Cell Line | Dependent on the therapeutic area of interest (e.g., cancer cell lines). |
| Seeding Density | Optimized to ensure cells are in a logarithmic growth phase. |
| Compound Conc. | Typically a 7- to 10-point dose-response curve (e.g., 0.1 to 100 µM). |
| Incubation Time | 24, 48, or 72 hours to assess time-dependent effects. |
| IC50 Value | The concentration of the compound that inhibits cell viability by 50%. |
Tier 2: Mechanistic Exploration - Enzyme Inhibition and Apoptosis
If the compound demonstrates significant cytotoxic activity, the next logical step is to investigate the potential mechanisms driving this effect. Two common mechanisms for anticancer compounds are enzyme inhibition and the induction of apoptosis (programmed cell death).[11][12]
Application Note: Screening for Enzyme Inhibition
Enzyme inhibition is a common mechanism of action for many drugs.[13] An initial screening can be performed using a model enzyme or a commercially available enzyme inhibitor screening kit. This allows for a general assessment of the compound's potential to interact with and inhibit enzymatic activity.[11] If a specific enzyme family is suspected based on the compound's structure, a more targeted assay can be employed. For a broad initial screen, a generic protease or kinase assay can be utilized.
Protocol 2: General In Vitro Enzyme Inhibition Assay (Protease Example)
Objective: To determine if N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide inhibits the activity of a model protease (e.g., Trypsin).
Materials:
-
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
-
Trypsin (from bovine pancreas)
-
Trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
96-well clear microplate
-
Microplate reader (absorbance)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a stock solution of Trypsin in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank: Assay buffer only.
-
Enzyme Control (100% activity): Enzyme and assay buffer.
-
Test Compound: Enzyme and serially diluted test compound.
-
Positive Control: Enzyme and a known Trypsin inhibitor.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the substrate to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 405 nm (for p-nitroanilide release) at multiple time points (kinetic assay) or after a fixed incubation period (endpoint assay).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Application Note: Investigating Apoptosis Induction
Apoptosis is a regulated process of programmed cell death crucial for normal tissue homeostasis.[14][15] Many anticancer drugs exert their effect by inducing apoptosis in cancer cells. A key event in apoptosis is the activation of a family of proteases called caspases.[12][16] Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a hallmark of apoptosis.[17] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method to measure the activity of these caspases.[18][19]
Caption: Apoptotic signaling leading to Caspase-3/7 activation.
Protocol 3: Caspase-3/7 Activity Assay
Objective: To determine if the cytotoxic effect of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is mediated by the induction of apoptosis via the activation of executioner caspases.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Cells treated with the test compound as in Protocol 1.
-
96-well clear-bottom white plates (for luminescence)
-
Luminometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with various concentrations of the test compound in a 96-well white plate as described in Protocol 1.
-
Include a positive control (e.g., staurosporine) known to induce apoptosis.
-
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[18]
-
-
Assay Procedure ("Add-Mix-Measure"):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the blank (no-cell control) values.
-
Normalize the luminescence signal of the treated wells to the vehicle control.
-
Plot the fold-change in caspase activity against the compound concentration.
-
Caption: Tiered workflow for in vitro compound characterization.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro characterization of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. By systematically assessing cytotoxicity, enzyme inhibition, and apoptosis induction, researchers can build a preliminary pharmacological profile of the compound. Positive results in any of these assays would warrant further, more specific investigations, such as screening against a panel of kinases or proteases, or exploring other apoptotic markers like Annexin V staining or DNA fragmentation assays.[14][16] This structured approach ensures a logical and efficient use of resources in the early stages of drug discovery.
References
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Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
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Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
- O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. (Note: While not a direct search result, this is a foundational paper for the resazurin assay mentioned in other sources.)
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Yuan, Z., et al. (2023). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry. (Note: This is a representative title based on search results[3] discussing tetrazoles in drug discovery).
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protocols.io. (2021). Caspase 3/7 Activity. Retrieved from [Link]
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Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
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Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
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PMC. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
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National Institutes of Health. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
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Beilstein-Institut. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
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ResearchGate. (2023). Tetrazole drugs, current assembly strategies, and novel building block.... Retrieved from [Link]
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National Institutes of Health. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
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JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Retrieved from [Link]
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Biology LibreTexts. (2021). 6.4: Enzyme Inhibition. Retrieved from [Link]
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ResearchGate. (2012). In vitro enzymatic assay. Retrieved from [Link]
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Semantic Scholar. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]
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PubMed. (2014). Synthesis, Characterization, and Biological Activity of N (')-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Retrieved from [Link]
-
PubMed Central. (2023). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Retrieved from [Link]
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MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][3][7][8]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]
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National Institutes of Health. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. Retrieved from [Link]
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PubMed. (2024). Synthesis of 1,3,5-Triazepines and Benzo[ f][3][7][8]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]
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PubMed. (2011). Design and synthesis of substituted N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides as positive allosteric modulators of the metabotropic glutamate receptor subtype 5. Retrieved from [Link]
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PubMed. (2006). Substituent effects of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides on positive allosteric modulation of the metabotropic glutamate-5 receptor in rat cortical astrocytes. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Evaluation of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
Introduction: Unraveling the Therapeutic Potential of a Novel Benzamide Tetrazole Derivative
The intricate dance between cell survival and programmed cell death, or apoptosis, is a cornerstone of tissue homeostasis. Its dysregulation is a hallmark of cancer, where malignant cells evade apoptotic signals, leading to uncontrolled proliferation and therapeutic resistance. The B-cell lymphoma 2 (Bcl-2) family of proteins are the master regulators of this process, with anti-apoptotic members like Bcl-2, Bcl-xL, and Myeloid cell leukemia-1 (Mcl-1) often being overexpressed in various tumors.[1][2][3] This makes them prime targets for novel cancer therapeutics.
The molecule N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide features a benzamide scaffold and a tetrazole moiety. Both chemical groups are present in a variety of biologically active compounds. Tetrazole derivatives, in particular, are recognized as important bioisosteres in drug discovery and are found in numerous marketed drugs with a wide range of activities, including anticancer effects.[4][5] Structurally similar compounds are being investigated as inhibitors of the Bcl-2 family proteins.[6][7][8] Therefore, it is hypothesized that N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide may exert anti-cancer effects by modulating apoptotic pathways.
These application notes provide a comprehensive, tiered workflow for the cell-based evaluation of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. The protocols are designed to first assess its general cytotoxicity across relevant cancer cell lines, then to specifically investigate its ability to induce apoptosis, and finally to probe its potential mechanism of action related to the Bcl-2 family of proteins.
Tier 1: Foundational Cytotoxicity Screening
The initial step is to determine the compound's effect on cell viability and proliferation. This provides a broad understanding of its potency across different cancer cell types and establishes a dose range for subsequent, more detailed mechanistic studies.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Cell Viability Assay
1. Cell Seeding:
- Culture selected cancer cell lines (e.g., a panel including hematological and solid tumor lines like HL-60 and MCF-7) to ~80% confluency.[2][10]
- Trypsinize and resuspend cells in fresh culture medium.
- Perform a cell count and adjust the cell suspension to a density of 5 x 10⁴ cells/mL.
- Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare a 10 mM stock solution of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
- Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.
- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
3. MTT Addition and Formazan Solubilization:
- Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes on a plate shaker to ensure complete dissolution.
4. Data Acquisition and Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Recommendation |
| Cell Lines | Panel of relevant cancer cell lines (e.g., HL-60, MCF-7, A549) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1 µM to 100 µM (logarithmic dilutions) |
| Incubation Time | 48 - 72 hours |
| Assay Readout | Absorbance at 570 nm |
Tier 2: Elucidating the Induction of Apoptosis
A reduction in cell viability may be due to cytotoxicity or the induction of programmed cell death. The following assays aim to specifically quantify apoptosis.
Workflow for Apoptosis Assessment
Caption: Tiered workflow for apoptosis assessment.
Protocol 1: Caspase-Glo® 3/7 Assay
Principle: Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay utilizes a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. An increase in luminescence relative to the vehicle control indicates caspase activation.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells. This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Procedure:
-
Cell Treatment: Treat cells in a 6-well plate with the compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. An increase in the Annexin V-positive population indicates the induction of apoptosis.
Tier 3: Investigating Target Engagement with the Bcl-2 Family
Given the structural motifs of the compound, a plausible mechanism of action is the inhibition of anti-apoptotic Bcl-2 family proteins.
Signaling Pathway of Bcl-2 Family in Apoptosis
Caption: Hypothesized mechanism of action via Bcl-2 family inhibition.
Protocol: Fluorescence Polarization (FP) Competition Assay
Principle: This in vitro assay measures the disruption of the interaction between an anti-apoptotic Bcl-2 family protein (e.g., Mcl-1) and a fluorescently labeled pro-apoptotic BH3 domain peptide (e.g., from the Bim protein).[11] In solution, the small, fluorescently labeled peptide tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger Mcl-1 protein, its tumbling is restricted, leading to high polarization. A compound that binds to Mcl-1 and displaces the fluorescent peptide will cause a decrease in polarization.
Procedure:
-
Reagent Preparation:
-
Recombinant human Mcl-1 protein.
-
Fluorescein-labeled Bim BH3 peptide.
-
Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).
-
-
Assay Plate Setup:
-
In a 384-well black plate, add the assay buffer.
-
Add serial dilutions of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide.
-
Add a fixed concentration of Mcl-1 protein.
-
Initiate the binding reaction by adding a fixed concentration of the fluorescently labeled Bim BH3 peptide.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Measure fluorescence polarization using a microplate reader equipped with appropriate filters.
-
Data Analysis: A dose-dependent decrease in fluorescence polarization indicates that the test compound is competing with the BH3 peptide for binding to the Mcl-1 protein. Calculate the IC₅₀ value for the displacement.
| Parameter | Example Concentration |
| Mcl-1 Protein | 50 nM |
| Fluorescent BH3 Peptide | 10 nM |
| Compound Concentrations | 0.01 µM to 100 µM |
| Assay Volume | 20 µL |
Conclusion and Future Directions
This structured, three-tiered approach provides a robust framework for the initial cell-based characterization of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. Positive results, such as potent cytotoxicity in cancer cells, clear induction of apoptosis, and evidence of Bcl-2 family protein binding, would provide a strong rationale for more advanced preclinical studies. These could include in vivo xenograft models to assess anti-tumor efficacy, detailed pharmacokinetic and pharmacodynamic studies, and further investigation into the selectivity of the compound for different Bcl-2 family members.[11] The data generated from these protocols will be crucial in determining the potential of this compound as a novel therapeutic agent for the treatment of cancer.
References
- Time.is. (n.d.). Current time information in Ciudad Juarez, MX.
- National Institutes of Health (NIH). (n.d.). High-Throughput Screen for the Chemical Inhibitors of Antiapoptotic Bcl-2 Family Proteins by Multiplex Flow Cytometry.
- ResearchGate. (n.d.). Cytotoxic screening of putative inhibitors of Bcl-2 anti-apoptotic....
- Theranostics. (n.d.). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules.
- National Institutes of Health (NIH). (2022). Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells.
- PubMed Central. (n.d.). Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells.
- PMC. (2025). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones.
- AACR Journals. (n.d.). A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In Vitro and In Vivo.
- BenchChem. (n.d.). Application Notes and Protocols for Mcl-1 Inhibitor Combination Therapy.
- ResearchGate. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES.
- National Institutes of Health (NIH). (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- National Institutes of Health (NIH). (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.
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Application Notes & Protocols: Characterizing N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide as a Novel BCRP/ABCG2 Inhibitor
Introduction: The Clinical Significance of BCRP/ABCG2
The ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), commonly known as the Breast Cancer Resistance Protein (BCRP), is a critical efflux transporter with profound implications in drug development and clinical practice.[1] Situated in key physiological barriers—including the intestinal epithelium, the blood-brain barrier, the liver, and the placenta—BCRP actively expels a wide array of structurally diverse molecules from cells.[2] This function is a double-edged sword; while it serves a protective role by limiting xenobiotic exposure, it also presents significant challenges.
BCRP-mediated efflux can severely limit the oral bioavailability and central nervous system penetration of therapeutic agents, and its overexpression in cancer cells is a well-documented mechanism of multidrug resistance (MDR) to chemotherapeutics like mitoxantrone and topotecan.[1][3] Consequently, the identification and characterization of potent and specific BCRP inhibitors are of high interest. Such inhibitors could be co-administered with BCRP substrate drugs to enhance their absorption and efficacy or to overcome MDR in oncology.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend investigating the interaction of new molecular entities with BCRP to preempt clinically significant drug-drug interactions (DDIs).[5][6]
This document provides a detailed experimental framework for evaluating the inhibitory potential of a novel test article, N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide , against the human BCRP transporter. While specific data on this compound is limited[7][], the protocols herein are designed to serve as a robust, self-validating guide for its comprehensive in vitro characterization.
Test Article Profile: N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
| Property | Value / Information | Source |
| IUPAC Name | N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide | BLDpharm[7] |
| CAS Number | 63967-10-2 | BOC Sciences[] |
| Molecular Formula | C₁₄H₁₁N₅OS | BLDpharm[7] |
| Molecular Weight | 297.34 g/mol | (Calculated) |
| Structure | ![]() | BLDpharm |
| Solubility | To be determined empirically in DMSO and aqueous assay buffers. | N/A |
Causality Note: Understanding the physicochemical properties of the test article is paramount. Poor solubility can lead to false negatives or artifactual inhibition. It is critical to first determine the maximum soluble concentration in the assay buffer, with a final DMSO concentration typically kept below 1% to avoid effects on transporter activity.
Experimental Strategy: A Two-Tiered Approach
A robust assessment of BCRP inhibition involves a multi-assay approach to build a conclusive, evidence-based profile. We will employ a primary mechanistic assay followed by a secondary cell-based confirmation assay.
-
Primary Screen: In Vitro Vesicle Transport Assay. This is a direct and powerful method using inside-out membrane vesicles isolated from cells overexpressing human BCRP. It directly measures the ATP-dependent transport of a probe substrate into the vesicles and its inhibition by the test article, allowing for the determination of an IC₅₀ value.[9][10]
-
Secondary Confirmation: Cell-Based Accumulation Assay. This assay confirms the findings in a more physiologically relevant system using a polarized monolayer of cells (e.g., MDCKII-BCRP) that overexpress BCRP. Inhibition of BCRP efflux results in a measurable increase in the intracellular accumulation of a fluorescent probe substrate.[2][11][12]
Workflow for BCRP Inhibitor Characterization
Caption: Overall workflow for characterizing a novel BCRP inhibitor.
Protocol 1: BCRP Vesicle Transport Inhibition Assay
This assay directly measures the ATP-dependent transport of a probe substrate into inside-out membrane vesicles. Inhibition of this transport by the test article is quantified to determine an IC₅₀ value.[13][14]
Principle of the Assay
Inside-out membrane vesicles are prepared from insect (e.g., Sf9) or mammalian (e.g., HEK293) cells overexpressing human BCRP. In this orientation, the ATP-binding domains are facing the outside buffer. The addition of ATP provides the energy for BCRP to pump its substrates from the buffer into the vesicle lumen.[10][15] The test article's ability to inhibit this process is measured by a reduction in substrate accumulation inside the vesicles compared to a vehicle control.
Caption: Mechanism of the BCRP inside-out vesicle transport assay.
Materials & Reagents
-
Test Article (TA): N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, dissolved in DMSO.
-
Membrane Vesicles: BCRP-overexpressing vesicles and corresponding parental control vesicles (lacking BCRP).
-
Probe Substrate: [³H]-Estrone-3-sulfate (E3S) is a recommended and validated substrate.[9]
-
Positive Control Inhibitor: Ko143, a potent and specific BCRP inhibitor.[4][16][17]
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 70 mM KCl, pH 7.4).
-
Energy Solutions: 100 mM ATP in assay buffer (Mg-ATP) and 100 mM AMP in assay buffer.
-
Stop Solution: Ice-cold assay buffer.
-
Scintillation Cocktail: For radiolabeled substrate detection.
-
Equipment: 96-well filter plates, vacuum manifold, liquid scintillation counter, incubator.
Step-by-Step Protocol
This protocol is adapted from standard methodologies and should be optimized for specific laboratory conditions.[13]
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the Test Article and Ko143 in DMSO. A typical final concentration range for the TA would be 0.01 µM to 100 µM.
-
Prepare Reaction Mix: In a 96-well plate on ice, prepare the reaction mixture containing assay buffer, membrane vesicles (e.g., 50 µg protein/well), and the probe substrate ([³H]-E3S, e.g., 1 µM).
-
Add Inhibitors: Add 1 µL of the TA or control dilutions to the appropriate wells. Include wells for vehicle control (DMSO only) and positive control (Ko143, e.g., 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Causality Note: This step allows the inhibitor to bind to the transporter before the transport reaction is initiated, ensuring a more accurate measurement of its inhibitory potential.[9]
-
-
Initiate Transport: Start the reaction by adding ATP solution to all wells except for the negative control wells, which receive AMP solution instead. The AMP condition measures passive diffusion and non-specific binding, representing the background signal.
-
Incubate: Incubate the plate at 37°C for a predetermined linear uptake time (e.g., 5 minutes). This time should be determined in preliminary experiments.[10]
-
Stop Reaction: Terminate the transport by adding a large volume of ice-cold stop solution to each well, followed by rapid filtration through the filter plate using a vacuum manifold.
-
Wash: Quickly wash the filters with ice-cold stop solution (e.g., 3 times) to remove extra-vesicular substrate.
-
Quantify: Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate ATP-Dependent Transport: For each condition, subtract the counts per minute (CPM) from the AMP wells (background) from the CPM in the ATP wells. Net Transport (CPM) = CPM_ATP - CPM_AMP
-
Calculate Percent Inhibition: Determine the percent inhibition for each concentration of the test article relative to the vehicle control. % Inhibition = [1 - (Net Transport_TA / Net Transport_Vehicle)] * 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
| Parameter | Vehicle Control | Positive Control (Ko143) | Test Article |
| Net Transport (CPM) | High | Very Low | Concentration-dependent decrease |
| % Inhibition | 0% | >90% | Variable |
| Calculated IC₅₀ | N/A | ~10 nM[16] | To be determined |
Protocol 2: MDCKII-BCRP Cell-Based Accumulation Assay
This assay validates the findings from the vesicle assay in a whole-cell system. MDCKII cells, a canine kidney epithelial cell line, are transfected to overexpress human BCRP. These cells form a polarized monolayer, mimicking a biological barrier.[2][12]
Principle of the Assay
BCRP in MDCKII-BCRP cells actively pumps substrates out of the cell. When these cells are incubated with a fluorescent BCRP substrate, like Hoechst 33342, the intracellular fluorescence remains low.[18][19][20] If a BCRP inhibitor is present, this efflux is blocked, leading to the accumulation of Hoechst 33342 inside the cells and a corresponding increase in fluorescence that can be measured.[21] Parental MDCKII cells that do not overexpress BCRP are used as a control to assess baseline accumulation.
Caption: Principle of the cell-based BCRP inhibition assay.
Materials & Reagents
-
Cell Lines: MDCKII cells stably transfected with human BCRP (MDCKII-BCRP) and the parental MDCKII cell line.
-
Test Article (TA): N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, dissolved in DMSO.
-
Positive Control Inhibitor: Ko143.[11]
-
Culture Medium: DMEM, supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418) for the transfected cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Equipment: 96-well black, clear-bottom cell culture plates, fluorescence plate reader (Ex: 350 nm, Em: 460 nm)[19], cell culture incubator.
Step-by-Step Protocol
-
Cell Seeding: Seed MDCKII-BCRP and parental MDCKII cells into 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer within 48-72 hours.
-
Prepare Compounds: On the day of the assay, prepare serial dilutions of the Test Article and Ko143 in assay buffer. Also prepare the Hoechst 33342 solution (e.g., 5 µM final concentration) in assay buffer.[21]
-
Wash Cells: Gently wash the cell monolayers twice with warm assay buffer to remove culture medium.
-
Add Inhibitors: Add the diluted Test Article, Ko143, or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
-
Add Substrate: Add the Hoechst 33342 solution to all wells and incubate for an additional 60-120 minutes at 37°C.[22]
-
Wash and Lyse: Aspirate the assay solution and wash the cells three times with ice-cold PBS. Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Measure Fluorescence: Read the fluorescence of the cell lysates using a plate reader with excitation and emission wavelengths appropriate for Hoechst 33342 (e.g., Ex 350 nm / Em 460 nm).[19]
Data Analysis
-
Calculate Fold-Increase in Accumulation: For each inhibitor concentration, calculate the fold-increase in fluorescence compared to the vehicle control in the MDCKII-BCRP cells.
-
Compare with Controls:
-
Parental Cells: Fluorescence should be high in parental cells regardless of the presence of an inhibitor, as they lack significant efflux activity.
-
MDCKII-BCRP Vehicle: Fluorescence should be low due to active BCRP efflux.
-
MDCKII-BCRP + Ko143: Fluorescence should be high, approaching the levels seen in parental cells, confirming potent inhibition.
-
MDCKII-BCRP + Test Article: A concentration-dependent increase in fluorescence indicates BCRP inhibition.
-
-
Data Interpretation: The results confirm whether the Test Article can inhibit BCRP in a cellular context, validating the mechanistic data from the vesicle assay. While calculating a precise IC₅₀ can be done, the primary goal here is confirmation of activity.
Conclusion and Interpretation
By following this two-tiered experimental approach, researchers can generate a comprehensive and reliable profile of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide as a potential BCRP inhibitor. An IC₅₀ value from the vesicle transport assay provides a quantitative measure of potency. Confirmation of activity in the cell-based accumulation assay provides crucial evidence of efficacy in a more complex biological environment.
These results are essential for guiding further drug development decisions, including predicting potential drug-drug interactions and assessing the compound's suitability for strategies aimed at overcoming multidrug resistance. All findings should be interpreted in the context of regulatory guidelines on drug interaction studies.[5][6][23]
References
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Evotec. (n.d.). BCRP Inhibition. Retrieved from [Link]
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protocols.io. (2023). Drug transporter (ABC), P-gp, BCRP, BSEP inhibition using drug substrate assay. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Retrieved from [Link]
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Cloud-Clone Corp. (n.d.). ELISA Kit for ATP Binding Cassette Transporter G2 (ABCG2). Retrieved from [Link]
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Regulatory Affairs Professionals Society. (2020). FDA guides drug-drug interaction studies for therapeutic proteins. Retrieved from [Link]
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PubChem. (n.d.). N-(3-(1H-tetrazol-5-yl)phenyl)-5-(trifluoromethyl)benzamide. Retrieved from [Link]
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Application Notes and Protocols for the Characterization of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide as a GPR35 Agonist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the functional characterization of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide as a potential agonist for the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor implicated in a range of physiological and pathological processes, including inflammation, metabolic disorders, and cardiovascular disease, making it a compelling therapeutic target.[1] This guide details the scientific rationale behind assay selection and provides robust, step-by-step protocols for two primary functional assays: a β-arrestin recruitment assay for high-throughput screening and a [³⁵S]GTPγS binding assay for direct measurement of G protein activation. The methodologies are designed to be self-validating, incorporating essential controls and explaining the causality behind critical experimental steps to ensure data integrity and reproducibility.
Scientific Background
The GPR35 Receptor: A Therapeutic Target of Interest
G protein-coupled receptor 35 (GPR35) is a class A rhodopsin-like GPCR that remains officially an orphan receptor, although several endogenous and synthetic ligands have been identified.[2][3] Its expression is notably high in gastrointestinal tissues and various immune cells, including monocytes, T-cells, and macrophages.[4][5] This expression pattern, combined with genetic association studies linking GPR35 to inflammatory bowel disease (IBD) and metabolic conditions, underscores its potential as a valuable drug development target.[2][4]
GPR35 Signaling: A Dual Pathway
Upon agonist binding, GPR35 can initiate intracellular signaling through two principal pathways, a characteristic that offers opportunities for identifying biased ligands with potentially improved therapeutic profiles.
-
G Protein-Dependent Signaling: GPR35 has been shown to couple to multiple G protein subtypes. Primarily, it interacts with Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[4] It also couples to Gα12/13, which activates the RhoA signaling pathway, influencing cytoskeletal organization and cell motility.[3][4]
-
β-Arrestin-Mediated Signaling: Like many GPCRs, agonist-activated GPR35 is phosphorylated, leading to the recruitment of β-arrestin proteins.[6] This interaction not only desensitizes the G protein signal but also initiates a separate wave of G protein-independent signaling, often through scaffolding proteins like ERK1/2, and mediates receptor internalization.[6]
The ability of a ligand to preferentially activate one pathway over the other is known as "biased agonism," a concept of growing importance in modern pharmacology. Therefore, it is crucial to employ assays that can interrogate both G protein and β-arrestin pathways.
The Test Compound: N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
The compound of interest, N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (CAS: 63967-10-2), belongs to a chemical class containing a tetrazole group, which has been shown in related structures to confer potent agonistic activity at the GPR35 receptor.[7][8] Its characterization requires robust functional assays to determine its potency (EC₅₀) and efficacy (Eₘₐₓ) at initiating GPR35-mediated signaling.
Assay Selection: Rationale and Principles
To comprehensively profile N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, we recommend a tiered approach. An initial screen using a β-arrestin recruitment assay is ideal due to its high-throughput compatibility and robust signal window for GPR35.[5][9] Subsequently, a [³⁵S]GTPγS binding assay should be employed to directly quantify G protein activation, providing a more proximal readout of receptor function and enabling the assessment of G protein-specific signaling bias.[10][11]
| Assay Type | Principle | Advantages | Key Readout |
| β-Arrestin Recruitment | Agonist binding induces receptor-β-arrestin interaction, measured by enzyme fragment complementation, BRET, or reporter gene activation.[9][12] | High-throughput, robust signal, commercially available kits (e.g., PathHunter).[12][13] | Luminescence or Fluorescence |
| [³⁵S]GTPγS Binding | Measures the agonist-stimulated exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[11][14] | Direct measure of G protein activation, low receptor reserve (good for differentiating partial/full agonists).[10] | Radioactivity (Scintillation) |
Protocol 1: PathHunter® β-Arrestin Recruitment Assay
This protocol is adapted from the widely used PathHunter® platform (DiscoverX), which uses β-galactosidase enzyme fragment complementation to quantify receptor-β-arrestin interaction.[12]
Rationale for Key Steps
-
Cell Line: A CHO-K1 or HEK293 cell line stably expressing human GPR35 tagged with a ProLink™ (PK) fragment and β-arrestin-2 tagged with an Enzyme Acceptor (EA) fragment is used. This engineered system provides a specific and reproducible signal.[13]
-
Cell Plating Density: Optimizing cell density is critical. Too few cells will yield a weak signal, while over-confluence can lead to high background and altered receptor expression.
-
Serum Starvation: Omitting serum for a few hours prior to the assay can reduce basal signaling activity by removing growth factors and other potential receptor activators present in the serum.
-
Agonist Stimulation: A known GPR35 agonist like Zaprinast or Pamoic Acid serves as a crucial positive control to validate assay performance and normalize the efficacy of the test compound.[5][15]
Materials and Reagents
| Reagent | Supplier | Purpose |
| PathHunter® GPR35 β-arrestin cells | DiscoverX | Reporter cell line |
| Cell Plating Reagent | DiscoverX | Assay buffer |
| Detection Reagent Kit | DiscoverX | Substrate and lysis solution |
| N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide | Varies | Test Compound |
| Zaprinast | Sigma-Aldrich | Positive Control Agonist |
| ML-145 | Tocris | Antagonist Control (Optional) |
| DMSO, Cell-culture grade | Varies | Vehicle Control / Solvent |
| 384-well white, solid-bottom assay plates | Corning | Low-volume, opaque plates for luminescence |
Experimental Workflow
Step-by-Step Protocol
-
Cell Plating:
-
Harvest PathHunter® GPR35 cells and resuspend in the appropriate Cell Plating Reagent to the optimized density (typically 5,000-10,000 cells/well).
-
Dispense 10 µL of the cell suspension into each well of a 384-well white assay plate.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide in DMSO.
-
Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in assay buffer to generate 3x concentrated compound solutions. Include a vehicle-only control (e.g., 0.3% DMSO) and a positive control (e.g., Zaprinast).
-
-
Agonist Stimulation:
-
Add 5 µL of the 3x concentrated compound solutions to the appropriate wells of the cell plate.
-
Incubate for 90 minutes at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Equilibrate the cell plate and the PathHunter® detection reagents to room temperature.
-
Prepare the detection solution according to the manufacturer's instructions.
-
Add 7.5 µL of the detection solution to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Analysis:
-
Measure the chemiluminescent signal using a compatible plate reader.
-
Normalize the data: Set the average signal from vehicle-treated wells as 0% activation and the average signal from a maximal concentration of the positive control as 100% activation.
-
Plot the normalized response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to calculate the EC₅₀ and Eₘₐₓ values.
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay directly measures the initial step of G protein activation.[10] It is performed on crude membrane preparations from cells overexpressing GPR35.
Rationale for Key Steps
-
Membrane Preparation: Using a crude membrane fraction isolates the receptor and its associated G proteins from cytosolic components, providing a clean system to measure GTP exchange.[11]
-
Assay Buffer Components: The buffer composition is critical. Mg²⁺ is an essential cofactor for GTP binding. GDP is included at a low concentration to occupy the G protein binding pocket at rest, which is then exchanged for [³⁵S]GTPγS upon agonist stimulation. This reduces basal (agonist-independent) binding and improves the signal window.[10][16]
-
Non-hydrolyzable [³⁵S]GTPγS: The use of a non-hydrolyzable GTP analog is paramount. It "traps" the G protein in its active state because the thiophosphate bond cannot be cleaved by the intrinsic GTPase activity of the Gα subunit, allowing the radioactive signal to accumulate.[14]
-
Separation of Bound/Free Radioligand: Rapid filtration is used to separate the membrane-bound [³⁵S]GTPγS from the unbound radioligand in the solution. The filter plate captures the membranes while unbound material passes through.
Materials and Reagents
| Reagent | Supplier | Purpose |
| HEK293 cells expressing human GPR35 | Varies | Source of receptor |
| [³⁵S]GTPγS | PerkinElmer | Radioactive tracer |
| GTPγS (unlabeled) | Sigma-Aldrich | Determines non-specific binding |
| GDP | Sigma-Aldrich | Reduces basal signaling |
| N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide | Varies | Test Compound |
| Tris-HCl, MgCl₂, EDTA, NaCl | Varies | Buffer components |
| 96-well GF/B filter plates | PerkinElmer | For separating bound/unbound ligand |
| Scintillation fluid (e.g., MicroScint™-20) | PerkinElmer | For signal detection |
Experimental Workflow
Step-by-Step Protocol
-
Membrane Preparation:
-
Harvest HEK293-GPR35 cells and resuspend in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4), determine protein concentration (e.g., via Bradford assay), and store at -80°C.
-
-
Assay Setup:
-
On ice, prepare the reaction mix in a 96-well plate. To each well, add:
-
50 µL of Assay Buffer containing 10 µM GDP.
-
25 µL of test compound dilutions or controls.
-
25 µL of GPR35 membranes (5-10 µg protein/well).
-
-
For non-specific binding (NSB) wells, use 10 µM unlabeled GTPγS. For basal binding, use vehicle only.
-
-
Initiate Reaction:
-
Start the binding reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Filtration:
-
Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.
-
Wash the filters 3-4 times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation fluid to each well.
-
Seal the plate and count the radioactivity (counts per minute, CPM) in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: (Total CPM) - (NSB CPM).
-
Calculate agonist-stimulated binding: (Specific binding with agonist) - (Basal specific binding).
-
Plot the stimulated binding against the log of the agonist concentration and fit to a four-parameter logistic curve to determine EC₅₀ and Eₘₐₓ.
-
References
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Frontiers Media S.A. (2021). GPR35 in Intestinal Diseases: From Risk Gene to Function. Frontiers in Immunology. [Link]
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Wikipedia. (n.d.). GPR35. [Link]
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MacEwan, D. J., et al. (2013). High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Milligan, G., et al. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science. [Link]
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Frontiers Media S.A. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology. [Link]
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Sittampalam, G. S., et al. (Eds.). (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]
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Physiological Reviews. (n.d.). Recent progress in assays for GPCR drug discovery. [Link]
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Frontiers Media S.A. (n.d.). G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease. Frontiers in Pharmacology. [Link]
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Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
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Mackenzie, A. E., et al. (2011). GPR35 as a Novel Therapeutic Target. The Open Drug Discovery Journal. [Link]
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Kilpatrick, L. E., & Hill, S. J. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Springer Nature Experiments. [Link]
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Frontiers Media S.A. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology. [Link]
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Journal of Visualized Experiments. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. [Link]
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National Center for Biotechnology Information. (2012). GTPγS Binding Assays. PubMed. [Link]
-
Journal of Biological Chemistry. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. [Link]
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Frontiers Media S.A. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]
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Journal of Biomolecular Screening. (2011). beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. PubMed. [Link]
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]
-
Methods in Molecular Biology. (2015). Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]
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Vischer, H. F. (2021). NanoLuc-Based Methods to Measure β-Arrestin2 Recruitment to G Protein-Coupled Receptors. VU Research Portal. [Link]
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Springer Nature Experiments. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. [Link]
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King's College London Research Portal. (n.d.). Ca2+ mobilization assays in GPCR drug discovery. [Link]
-
Expert Opinion on Drug Discovery. (2018). An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]
-
ACS Medicinal Chemistry Letters. (2018). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. National Institutes of Health. [Link]
-
ACS Medicinal Chemistry Letters. (2018). SAR Studies of N-[2-(1 H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. PubMed. [Link]
-
Axsyn. (n.d.). Benzamide,N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-. [Link]
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Wikipedia. (n.d.). Benzamide. [Link]
-
PubChem. (n.d.). N-[3-(1H-tetrazol-5-yl)phenyl]-5-(trifluoromethyl)benzamide. [Link]
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Application and Protocol Guide for the In Vitro Evaluation of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide in Cancer Cell Line Studies
Authored by: Senior Application Scientist, Advanced Pharmaceutical Development
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and protocols for studying the potential anticancer effects of the novel compound, N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. While specific data on this molecule is emerging, this guide synthesizes established methodologies for evaluating tetrazole derivatives, a class of compounds showing significant promise in oncology research.[1][2][3][4] The protocols herein are designed to be robust and self-validating, enabling the rigorous assessment of the compound's cytotoxic, apoptotic, and cell cycle-disrupting potential in various cancer cell lines.
Introduction: The Rationale for Investigating N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
The tetrazole moiety is a key pharmacophore in modern medicinal chemistry, recognized for its role as a bioisosteric analogue of carboxylic acids and cis-amides.[1][2][4] This structural feature often imparts favorable metabolic stability and binding characteristics. Numerous studies have highlighted the broad spectrum of biological activities of tetrazole derivatives, including significant anticancer properties.[4][5] These compounds have been shown to induce anticancer effects through various mechanisms, such as generating oxidative stress, inducing apoptosis, and modulating critical signaling pathways.[6]
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide incorporates both the tetrazole ring and a benzamide scaffold. Benzamide derivatives have also been explored as anticancer agents, with some exhibiting inhibitory effects on key cellular processes like cell cycle progression and signaling cascades.[7][8] The combination of these two pharmacophores in a single molecule presents a compelling case for its investigation as a novel anticancer agent. This guide provides the foundational protocols to explore this potential.
Compound Preparation and Handling
2.1. Compound Synthesis
The synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is a multi-step process that can be achieved through established organic chemistry reactions. While a specific synthesis for this exact molecule is not detailed in the provided search results, a general approach can be inferred from the synthesis of similar compounds.[9][10] A plausible synthetic route is outlined below:
Caption: Plausible synthetic workflow for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide.
2.2. Storage and Handling
-
Storage: Store the solid compound at -20°C, protected from light and moisture.
-
Solubilization: For in vitro studies, prepare a stock solution (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
In Vitro Anticancer Evaluation: Protocols
This section outlines a tiered approach to evaluating the anticancer potential of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide as a potential anticancer agent. Positive results from these studies, such as potent cytotoxicity, induction of apoptosis, and cell cycle arrest, would warrant further investigation. Future studies could include exploring its effects on other cancer-related pathways, such as angiogenesis and metastasis, as well as in vivo studies in animal models to assess its efficacy and safety.
References
-
Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1856–1868. [Link]
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Bentham Science Publishers. (n.d.). Tetrazole Derivatives as Promising Anticancer Agents. Retrieved from [Link]
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Bentham Science Publishers. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14). [Link]
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Unnamatla, M. V. B., Khan, F.-R. N., & Yañez, E. C. (2022). Tetrazoles: Structure and Activity Relationship as Anticancer Agents. In Key Heterocyclic Cores for Smart Anticancer Drug–Design Part I (pp. 205-231). [Link]
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Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Tetrazole Derivatives as Promising Anticancer Agents. Retrieved from [Link]
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MDPI. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]
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Peng, Y., et al. (2024). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology. [Link]
-
Hindawi. (n.d.). Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl). Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. Retrieved from [Link]
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Synergy Publishers. (n.d.). Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl). Retrieved from [Link]
-
PubMed. (2010). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. [Link]
-
PubMed. (2016). N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. [Link]
-
Organic Chemistry Portal. (n.d.). Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. Retrieved from [Link]
-
PubMed. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. [Link]
-
PubMed. (2016). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. [Link]
-
PubMed. (2020). The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3- e]tetrazolo[4,5- b]t[1][2][4]riazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells. [Link]
-
MDPI. (n.d.). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. Retrieved from [Link]
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"N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide" antimicrobial activity testing
Application Note & Protocol
Topic: In-Vitro Antimicrobial Activity Testing of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to Evaluating the Antimicrobial Efficacy of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Hybrid molecules, which combine two or more pharmacophores, represent a promising strategy to create compounds with enhanced potency and unique mechanisms of action. N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is one such compound, integrating the structural features of both benzamide and tetrazole moieties. Both of these parent scaffolds are present in numerous compounds with established biological activities.[1][2]
Benzamide derivatives are recognized for a wide spectrum of pharmacological effects, including antibacterial and antifungal properties.[3] Similarly, the tetrazole ring is a key component in several antimicrobial drugs and is considered a valuable pharmacophore in medicinal chemistry due to its bioisosteric resemblance to carboxylic acids.[4] This application note provides a detailed, field-proven guide for researchers to rigorously evaluate the in-vitro antimicrobial potential of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. The protocols described herein are based on globally recognized standards to ensure data integrity, reproducibility, and scientific validity.
Scientific Rationale & Potential Mechanisms of Action
A thorough understanding of the parent scaffolds provides the causal basis for investigating N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide as an antimicrobial agent.
-
The Benzamide Moiety: The antimicrobial efficacy of N-benzamide derivatives can stem from their ability to disrupt critical cellular processes. A key identified mechanism is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[5] FtsZ is an essential prokaryotic cytoskeletal protein that forms the Z-ring at the division site, a critical step for bacterial cell replication.[5] By interfering with FtsZ polymerization, these compounds can effectively halt cell division.
-
The Tetrazole Moiety: Tetrazole-containing compounds have demonstrated potent antimicrobial activity through various mechanisms. Some novel tetrazole derivatives have been shown to target and inhibit bacterial DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for relaxing DNA supercoils during replication and transcription, making them excellent targets for antibacterial agents.[6] Furthermore, the introduction of a tetrazole group into other molecular structures has been shown to significantly increase their antimicrobial properties.[6] Some tetrazole compounds may also exert their effect by intercalating with DNA, thereby blocking replication.[7]
The combination of these two pharmacophores in a single molecule suggests that N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide could exhibit broad-spectrum activity, potentially through a multi-target or synergistic mechanism. The following protocols are designed to elucidate its spectrum of activity and potency.
Part 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] The broth microdilution method is the gold standard for quantitative MIC determination and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Protocol 1: Broth Microdilution Assay
This protocol is designed to be compliant with the principles outlined in CLSI document M07.[9]
Causality Behind Experimental Choices:
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and has minimal components that could interfere with the test compound, ensuring that the observed inhibition is due to the compound's activity.
-
Inoculum Standardization: The bacterial suspension is standardized to a 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL). This is a critical step for reproducibility; a higher inoculum could overwhelm the compound, leading to falsely high MICs, while a lower inoculum could result in falsely low MICs.[10]
-
Controls: The inclusion of sterility, growth, and positive controls is essential for a self-validating system. They confirm the sterility of the medium, the viability of the test organism, and the effectiveness of a known antibiotic, respectively.
Materials:
-
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (Test Compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well flat-bottom microtiter plates
-
Selected bacterial and/or fungal strains (e.g., ATCC reference strains)[10][11]
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin, Fluconazole)
-
Spectrophotometer or turbidity meter
-
Sterile saline (0.85%)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Prepare a 1280 µg/mL stock solution of the test compound in sterile DMSO. Note: The final DMSO concentration in the wells should not exceed 1%, as higher concentrations can inhibit microbial growth.
-
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (OD₆₂₅ of 0.08-0.13).
-
Within 15 minutes, dilute this standardized suspension 1:150 in CAMHB. This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Microtiter Plate Setup (Serial Dilution):
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution (or a working solution prepared from it) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no compound, no inoculum).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial/fungal inoculum to each well from column 1 to column 11. Do not add inoculum to column 12.
-
The final volume in each well (1-11) will be 200 µL. The final concentration of the inoculum will be ~5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film or lid) to prevent evaporation.
-
Incubate at 35 ± 2°C for 18-24 hours for most bacteria, or as required for the specific organism.
-
-
Data Interpretation:
-
Following incubation, visually inspect the wells for turbidity. A small button or haze at the bottom of the well indicates growth.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
The sterility control (column 12) should remain clear. The growth control (column 11) should be turbid.
-
Part 2: Preliminary Screening by Disk Diffusion
The Kirby-Bauer disk diffusion assay is a qualitative or semi-quantitative method that is excellent for initial screening of antimicrobial activity.[12][13] It provides a rapid visual assessment of a compound's ability to inhibit microbial growth.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This protocol is based on the standards described in CLSI document M02.[14][15]
Causality Behind Experimental Choices:
-
Medium: Mueller-Hinton Agar (MHA) is the standard for this test. Its depth (4 mm) is critical because it affects the rate of diffusion of the antimicrobial agent.[13]
-
Lawn Culture: The plate is inoculated to create a confluent "lawn" of growth. This ensures that any clearing is due to the antimicrobial agent and not a lack of bacterial growth.[13]
-
Zone of Inhibition: The diameter of the clear zone around the disk is proportional to the susceptibility of the organism and the diffusion rate of the compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Sterile blank paper disks (6 mm diameter)
-
Test compound solution (e.g., 1 mg/mL)
-
Solvent control disks (e.g., DMSO)
-
Positive control antibiotic disks
-
Bacterial inoculum prepared and standardized to 0.5 McFarland as in Protocol 1
-
Sterile cotton swabs
-
Forceps
-
Ruler or calipers
Procedure:
-
Preparation of Disks:
-
Aseptically apply a known volume (e.g., 10 µL) of the test compound solution onto a sterile blank paper disk to achieve a specific concentration per disk (e.g., 10 µ g/disk ).
-
Allow the disks to dry completely in a sterile environment.
-
Prepare solvent control disks by applying only the solvent (e.g., DMSO).
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of standardizing the inoculum (see Protocol 1, step 2), dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[13]
-
Finally, swab the rim of the agar.
-
-
Application of Disks:
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
-
Using sterile forceps, place the prepared test compound disks, solvent control disks, and positive control disks onto the agar surface.
-
Ensure disks are placed firmly on the agar to provide good contact, and are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping zones.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
-
Data Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition (clear zone) around each disk to the nearest millimeter (mm).
-
The solvent control should show no zone of inhibition.
-
A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound.
-
Part 3: Determination of Bactericidal vs. Bacteriostatic Activity
While the MIC indicates growth inhibition, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) test is performed as a follow-up to the MIC to determine the lowest concentration that kills ≥99.9% of the initial inoculum.[16][17]
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
Causality Behind Experimental Choices:
-
Subculturing: Aliquots are taken from the clear wells of the MIC plate and plated onto antibiotic-free agar. This step tests the viability of the bacteria that were exposed to the compound. If they fail to grow on the fresh medium, they are considered to have been killed.
-
99.9% Reduction: The definition of bactericidal activity as a ≥3-log₁₀ (99.9%) reduction in CFU/mL is the accepted standard.[17][18] This provides a quantitative and stringent endpoint for defining a "killing" effect.
Materials:
-
Completed MIC plate from Protocol 1
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette and sterile tips
Procedure:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each of these wells thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10 µL or 100 µL) from each clear well onto a separate, clearly labeled MHA plate.
-
Spread the aliquot evenly over the surface of the MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours, or until growth is visible on control plates.
-
-
Data Interpretation:
-
After incubation, count the number of colonies (CFUs) on each plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.
-
The MBC/MIC ratio can be calculated to classify the compound's activity. Generally, a ratio of ≤4 suggests bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[16][18]
-
Visualization of Experimental Workflows
Data Presentation & Summary
All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Example MIC Data for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
| Microbial Strain | Strain ID | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | 4 |
| Escherichia coli | ATCC 25922 | Negative | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | 64 |
| Candida albicans | ATCC 90028 | N/A | 32 |
| Ciprofloxacin | (Control) | N/A | 0.25 (vs E. coli) |
Table 2: Example Disk Diffusion and MBC Data
| Microbial Strain | Strain ID | Zone of Inhibition (mm) (10 µ g/disk ) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 22 | 8 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 15 | 128 | 8 | Bacteriostatic |
References
- BenchChem. (2025).
- Preprints.org. (2024).
- MDPI. (n.d.).
- SpringerLink. (2025).
- Benchchem. (2025).
- Grokipedia. (n.d.).
- Protocols.io. (n.d.). Minimum Inhibitory Concentration (MIC)
- Benchchem. (2025).
- PubMed Central (PMC). (n.d.). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase.
- International Journal of Pharmaceutical Research and Applications. (2025). Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review.
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- ACS Omega. (2025).
-
ResearchGate. (n.d.). Synthesis of novel tetrazolic derivatives and evaluation of their antimicrobial activity | Request PDF. [Link]
- Benchchem. (2025).
- Wikipedia. (n.d.).
- PubMed. (n.d.). Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing.
- Taylor & Francis Online. (n.d.).
- Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- MI - Microbiology. (n.d.). Broth Microdilution.
- HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains.
- PubMed Central (PMC). (2020).
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
- Clinical and Laboratory Standards Institute (CLSI). (n.d.).
- Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control.
- Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
- Clinical and Laboratory Standards Institute (CLSI). (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
- RSC Publishing. (n.d.). Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA.
- Clinical and Laboratory Standards Institute (CLSI). (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests.
- Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Clinical and Laboratory Standards Institute (CLSI). (2022).
- ATCC. (n.d.). Priority Antimicrobial-Resistant Strains.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
-
ResearchGate. (n.d.). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]
- Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM.
- PubMed Central (PMC). (n.d.). Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol.
- (n.d.).
- NIH. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)
- BLDpharm. (n.d.). N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides.
Sources
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- 6. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. grokipedia.com [grokipedia.com]
Troubleshooting & Optimization
Technical Support Center: N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide Synthesis
Welcome to the technical support center for the synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and provide in-depth troubleshooting strategies to improve the yield and purity of your target compound. Our approach is rooted in mechanistic understanding to empower you to make informed decisions during your experiments.
Overview of the Synthetic Strategy
The synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is most logically approached via a two-step sequence. First, the core heterocyclic structure, 1-(3-aminophenyl)-5-mercapto-1H-tetrazole, is synthesized. This is followed by a selective N-acylation of the aniline amino group. Each step presents unique challenges that can significantly impact the overall yield.
Caption: High-level two-step synthetic pathway.
Part 1: Synthesis of 1-(3-aminophenyl)-5-mercapto-1H-tetrazole (Intermediate)
This crucial first step involves the [2+3] cycloaddition reaction between an isothiocyanate and an azide source. While seemingly straightforward, optimizing this reaction is key to a successful overall synthesis.
Frequently Asked Questions & Troubleshooting
Q1: My yield for the tetrazole intermediate is consistently low. What are the most likely causes?
A1: Low yields in this step typically stem from three primary sources: purity of the starting isothiocyanate, suboptimal reaction conditions, or inefficient cyclization.
-
Starting Material Integrity: 3-Aminophenyl isothiocyanate can degrade upon storage, especially in the presence of moisture. It is prone to polymerization or hydrolysis back to the amine. We recommend using freshly prepared or recently purchased starting material of high purity.
-
Reaction Conditions: The reaction of organic isothiocyanates with sodium azide can be efficiently conducted in water with pyridine as a catalyst at room temperature, often yielding products in the 76-97% range.[1][2] Use of other solvents or the absence of a suitable catalyst can slow the reaction and promote side reactions.
-
Inefficient Cyclization: The reaction proceeds via the formation of a thiatriazole intermediate which then rearranges. If conditions are not optimal, this process can be inefficient. Ensure vigorous stirring and adequate reaction time.
Q2: I am observing multiple spots on my TLC plate during the reaction. What are the potential side products?
A2: The most common side product is the corresponding thiourea, formed from the reaction of the isothiocyanate with the amino group of another molecule of the starting material. This is particularly problematic if the reaction concentration is too high or if the azide is not present in sufficient excess. Other possibilities include unreacted starting material and polymeric byproducts.
Q3: What is the best work-up and purification procedure for the tetrazole intermediate?
A3: After the reaction is complete, the typical procedure involves acidification of the reaction mixture. The 5-mercapto-1H-tetrazole will precipitate out of the aqueous solution upon neutralization or acidification with an acid like HCl.[3] The crude product can then be collected by filtration. For purification, recrystallization is often effective. A mixed solvent system, such as toluene and water or an alcohol/water mixture, can provide crystals of high purity.[3]
Table 1: Troubleshooting Guide for Intermediate Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield (<60%) | 1. Degraded isothiocyanate starting material.2. Suboptimal solvent or catalyst.3. Insufficient reaction time. | 1. Use fresh, high-purity 3-aminophenyl isothiocyanate.2. Switch to an aqueous system with pyridine as a catalyst.[1][2]3. Monitor reaction by TLC and allow to run to completion (typically 2-6 hours).[2] |
| Difficult Purification | Formation of thiourea or polymeric byproducts. | 1. Ensure a molar excess of sodium azide (e.g., 1.2-1.5 equivalents).2. Maintain dilute reaction conditions.3. Purify the crude product by recrystallization.[3] |
| Reaction Stalls | 1. Insoluble reagents.2. Low reaction temperature. | 1. Ensure vigorous stirring. The use of water as a solvent often leads to a smooth reaction.[1]2. While the reaction often works at room temperature, gentle heating (40-50°C) can sometimes drive it to completion. |
Part 2: Selective Benzoylation of the Intermediate
This step is the most challenging aspect of the synthesis due to the presence of multiple nucleophilic sites on the intermediate: the aniline amine (-NH2), the tetrazole ring nitrogens, and the mercapto group (-SH), which exists in a thiol-thione tautomerism.[4] The goal is to selectively acylate the aniline amine.
Caption: Competing nucleophilic sites during benzoylation.
Frequently Asked Questions & Troubleshooting
Q1: My main product is not the desired N-benzamide. What went wrong?
A1: This is a classic chemoselectivity problem. The most likely undesired products are the S-benzoylated or the tetrazole N-benzoylated isomers. The relative nucleophilicity of the sites is highly dependent on the reaction conditions, particularly the base and solvent used.
-
S-benzoylation: The thiolate anion (S-) is a very potent nucleophile. If a strong base is used, it will deprotonate the thiol form, leading to significant S-acylation.
-
Tetrazole N-benzoylation: The tetrazole ring nitrogens are also nucleophilic and can be acylated, especially under certain conditions.[5]
Q2: How can I improve the selectivity to favor acylation on the aniline amine?
A2: You must choose conditions that maximize the relative nucleophilicity of the aniline amine over the other sites.
-
Choice of Base: Avoid strong bases like NaOH or potassium carbonate in anhydrous conditions, which can readily deprotonate the thiol. A milder, non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is a better starting point.[6] A classic Schotten-Baumann reaction using a biphasic system with a mild aqueous base can also work, as the pH can be controlled more easily.
-
Temperature Control: Run the reaction at a low temperature (e.g., 0°C to start). This will favor the kinetically controlled product, which is often the desired N-acylation of the most nucleophilic site under neutral or mildly basic conditions (the aniline amine).
-
pH Management: The aniline amine (pKa ~4-5) is less acidic than the tetrazole N-H (pKa ~4.9) and the thiol group (pKa can vary but is generally more acidic).[5] By using a base that is just strong enough to deprotonate the anilinium salt without significantly deprotonating the thiol (e.g., sodium bicarbonate), you can favor N-acylation.
Q3: I'm still getting a mixture of products. Is there a more robust strategy?
A3: Yes. When optimizing conditions fails to give clean conversion, a protecting group strategy is the most reliable approach. You can protect the highly nucleophilic thiol group, perform the benzoylation, and then deprotect it.
-
Protection/Deprotection Strategy: A common protecting group for thiols is the benzyl group. You can perform an S-benzylation using benzyl bromide. The resulting S-benzyl intermediate can then be cleanly N-benzoylated on the aniline amine. Finally, the S-benzyl group can be removed via reductive cleavage (e.g., sodium in liquid ammonia) to yield the final product.
Caption: Troubleshooting flowchart for the benzoylation step.
Experimental Protocols
Protocol 1: Optimized Synthesis of Intermediate 1-(3-aminophenyl)-5-mercapto-1H-tetrazole
-
To a stirred solution of 3-aminophenyl isothiocyanate (1.0 eq) in water (10 volumes), add pyridine (0.1 eq).
-
Add sodium azide (1.2 eq) portion-wise over 15 minutes. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, cool the reaction mixture in an ice bath.
-
Slowly add 2M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2-3. A precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 5 volumes).
-
Dry the solid under vacuum. If necessary, recrystallize from a suitable solvent like aqueous ethanol to obtain the pure intermediate.
Protocol 2: Selective N-Benzoylation (Recommended Method)
-
Suspend the intermediate, 1-(3-aminophenyl)-5-mercapto-1H-tetrazole (1.0 eq), in dichloromethane (DCM, 20 volumes).
-
Add triethylamine (TEA, 1.5 eq). Stir until a clear solution is obtained, if possible.
-
Cool the mixture to 0°C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise above 5°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 volumes).
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final product.
References
-
Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. Available at: [Link]
-
Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Abd El‐Azim, M. H. M., et al. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Semantic Scholar. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Semantic Scholar. Available at: [Link]
-
PubMed. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. PubMed. Available at: [Link]
-
MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PubMed Central. Available at: [Link]
-
PubMed. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. PubMed. Available at: [Link]
- Google Patents. (n.d.). CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole. Google Patents.
-
ResearchGate. (n.d.). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide" purification challenges and solutions
Answering the call of complex purification scenarios, this Technical Support Center is dedicated to providing researchers, scientists, and drug development professionals with targeted solutions for the purification of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. As a Senior Application Scientist, my goal is to translate foundational chemical principles into actionable, field-proven strategies that address the unique challenges presented by this molecule's structure.
The inherent difficulty in purifying N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide arises from a combination of its structural features: a polar benzamide core, a potentially acidic N-H proton, and a reactive mercapto group. These characteristics contribute to issues with solubility, stability, and chromatographic behavior. This guide provides a logical framework for troubleshooting these challenges, ensuring a path to obtaining a highly pure final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges associated with N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide?
Answer: The purification of this compound is primarily complicated by three factors derived from its molecular structure:
-
High Polarity: The combination of the benzamide, tetrazole, and mercapto groups results in a very polar molecule. This often leads to poor solubility in common non-polar organic solvents and strong retention on normal-phase silica gel, making standard chromatography challenging.[1][2]
-
Oxidative Instability: The mercapto (-SH) group is susceptible to oxidation, primarily forming a disulfide-linked dimer. This oxidation can occur during the reaction workup, purification, or even during storage, representing a significant impurity.[3][4]
-
Recrystallization Difficulties: Due to its high polarity and potentially rigid structure, finding a single solvent that provides good solubility when hot but poor solubility when cold can be difficult. This can lead to problems like "oiling out" or low recovery during recrystallization.[5][6]
Q2: How do I choose between recrystallization and column chromatography as the primary purification method?
Answer: The choice depends on the scale of your synthesis and the nature of the impurities. A decision-making workflow can simplify this choice.
-
Attempt Recrystallization First If: Your crude product is a solid and Thin Layer Chromatography (TLC) shows primarily baseline impurities or a single, significantly less polar impurity. Recrystallization is often faster and more scalable.[7][8]
-
Choose Column Chromatography If: The crude product is an oil, or TLC reveals multiple impurities with polarities close to your product. Chromatography offers higher resolving power for complex mixtures.[5][9]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that purifies compounds based on differences in solubility.[10][11] The ideal solvent will dissolve the compound completely when hot and minimally when cold.[7]
Issue 1: My compound "oils out" instead of forming crystals.
This occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or when the solubility decreases too rapidly for an ordered crystal lattice to form.[5][6]
Solutions:
-
Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount (1-5% of total volume) of additional hot solvent to slightly decrease the saturation level. Allow it to cool more slowly.[5][6]
-
Modify Solvent System: Oiling out is common in single-solvent systems. Try a two-solvent system. Dissolve the compound in a minimum of a "good" (high-solubility) solvent, then slowly add a "bad" (low-solubility) anti-solvent at an elevated temperature until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.[12]
-
Promote Nucleation: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal (a tiny amount of pure product) to provide a template for crystal growth.[5][6]
Issue 2: Low recovery of the crystalline product.
This typically happens for one of two reasons: using too much solvent or the compound having significant solubility even in the cold solvent.[5]
Solutions:
-
Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the solid. Using excess solvent will keep more of your product dissolved in the mother liquor after cooling.[7]
-
Cool Thoroughly: Ensure the crystallization flask is cooled sufficiently. An ice-water bath can significantly decrease the solubility and improve yield, but should only be used after slow cooling to room temperature has maximized initial crystal growth.[11]
-
Recover from Mother Liquor: After filtering the crystals, the remaining solution (mother liquor) can be concentrated by evaporation to recover a second crop of crystals. Note that this second crop may be less pure and require re-purification.[5]
| Solvent System | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol/Water | 78-100 | High | A good starting point. Dissolve in hot ethanol, add hot water until cloudy, then cool.[12] |
| Acetone/Hexane | 56-69 | Medium-High | Effective for moderately polar compounds.[12] |
| Dichloromethane (DCM)/Hexane | 40-69 | Medium | Use with caution due to DCM's low boiling point. Ensures easy removal post-purification. |
| Ethyl Acetate (EtOAc)/Hexane | 77-69 | Medium | A standard, versatile system for many organic compounds.[12] |
Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase (solvent).[2]
Issue 1: My compound will not elute from the silica gel column.
This is a classic sign that the compound is too polar for the chosen solvent system. The polar functional groups in your molecule are interacting very strongly with the polar silica gel.[5][9]
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For this compound, a typical gradient might go from ethyl acetate/hexane to dichloromethane/methanol.[5][13]
-
Use a Stronger Polar Solvent: Methanol is a powerful polar solvent for eluting highly polar compounds. A mobile phase of 1-10% methanol in dichloromethane is often effective. Caution: Using more than 10% methanol can risk dissolving the silica gel.[13]
-
Add an Acidic Modifier: The tetrazole moiety can be acidic. Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can protonate the compound, potentially reducing its interaction with silica and improving peak shape. Always perform a small-scale test on TLC first to ensure the compound is stable to the acid.
| Solvent System (Mobile Phase) | Polarity | Recommended Use |
| 50-100% EtOAc in Hexanes | Medium | A good starting point for initial TLC analysis.[13] |
| 1-10% Methanol in DCM | High | Highly effective for eluting very polar compounds like N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide.[13] |
| 5% Methanol in EtOAc | High | An alternative polar system if DCM is not desired. |
| Add 1% Acetic Acid | Modifier | Can improve peak shape and elution for acidic compounds. Test for stability first. |
Issue 2: I'm observing a new, less polar spot on TLC after purification, likely the disulfide dimer.
The thiol group is prone to air oxidation to form a disulfide. This is a common impurity that is less polar than the starting thiol.
Solutions:
-
Work Quickly and Under Inert Atmosphere: Minimize the exposure of the compound to air, especially when dissolved. If possible, perform chromatography under a nitrogen or argon atmosphere.
-
Use a Reducing Agent (Post-Purification): If the disulfide has already formed, it can sometimes be reduced back to the thiol. Dissolving the impure material in a suitable solvent and treating it with a mild reducing agent like dithiothreitol (DTT), followed by an extractive workup, may regenerate the desired product.[14] This should be followed by a final rapid purification step.
-
Degas Solvents: Before use, sparging the chromatography solvents with nitrogen or argon for 15-30 minutes can remove dissolved oxygen, reducing the chance of oxidation on the column.
Experimental Protocols
Protocol 1: General Recrystallization by Two-Solvent Method
-
Place the crude, solid N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide in an Erlenmeyer flask with a stir bar.
-
Select a "good" solvent in which the compound is soluble (e.g., ethanol, acetone). Heat this solvent.
-
Add the minimum amount of hot "good" solvent to the flask while stirring and heating to completely dissolve the crude product.[7]
-
Select a "bad" anti-solvent in which the compound is poorly soluble (e.g., water, hexanes). Heat the anti-solvent.
-
Slowly add the hot anti-solvent dropwise to the dissolved compound until the solution remains faintly cloudy (turbid).
-
Add 1-2 more drops of the hot "good" solvent to re-clarify the solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.[8]
-
Once crystal formation appears complete, place the flask in an ice bath for 15-30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.[15]
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography for a Polar Compound
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).[2]
-
Prepare the Sample: Dissolve the crude product in a minimal amount of a strong solvent (like methanol or DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" technique often results in better separation.[9]
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
Run the Column: Begin eluting with a low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes) to wash off any non-polar impurities.
-
Increase Polarity: Gradually increase the polarity of the mobile phase. A typical gradient for this compound would be:
-
100% Ethyl Acetate
-
2% Methanol in Dichloromethane
-
5% Methanol in Dichloromethane
-
10% Methanol in Dichloromethane
-
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
References
- BenchChem. Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. Technical Support Center: Purification of Polar Benzamide Derivatives.
- Journal of Chromatographic Science. Separation of Anilines, Benzamides, Benzylamines, and Phenylethylamines by Packed-Column Supercritical Fluid Chromatography.
- BenchChem. "troubleshooting guide for the synthesis of heterocyclic compounds".
- ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?.
- University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
- ResearchGate. Polar compounds separation by HPLC - any thoughts?.
- Column chromatography.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- YouTube. Recrystallization.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. Recrystallization.
- Chemistry LibreTexts. 2.1: RECRYSTALLIZATION.
- MDPI. Revisiting the Formation of a Native Disulfide Bond: Consequences for Protein Regeneration and Beyond.
- OUCI. Disulfide Formation Strategies in Peptide Synthesis.
- NIH. Manipulating disulfide bond formation and protein folding in the endoplasmic reticulum.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. mdpi.com [mdpi.com]
- 4. Disulfide Formation Strategies in Peptide Synthesis [ouci.dntb.gov.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
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- 9. Purification [chem.rochester.edu]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. Manipulating disulfide bond formation and protein folding in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
"N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide" solubility issues and enhancement
Welcome to the technical support guide for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (CAS: 63967-10-2). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. We will explore the physicochemical reasons for its poor solubility and provide validated, step-by-step strategies for its enhancement.
Frequently Asked Questions (FAQs)
Q1: What is N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide and what are its structural features?
A1: N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is a heterocyclic compound. Its structure features a central phenyl ring linked to a benzamide group and a 5-mercapto-1H-tetrazole ring. The combination of multiple aromatic rings (benzamide, phenyl) contributes to a rigid, hydrophobic character, while the mercapto-tetrazole moiety introduces key acidic properties that are critical for solubility manipulation.
| Physicochemical Properties | Value | Source |
| CAS Number | 63967-10-2 | [1][] |
| Molecular Formula | C₁₄H₁₁N₅OS | [] |
| Molecular Weight | 297.33 g/mol | [] |
| Predicted LogP | ~2.1 - 2.8 | [3][4] |
| Acidity | The 1H-tetrazole and thiol (mercapto) groups are acidic. | [4] |
Q2: Why is this compound poorly soluble in aqueous solutions?
A2: The poor aqueous solubility is a result of two primary factors:
-
High Hydrophobicity: The benzamide and phenyl portions of the molecule are nonpolar and dominate its character, leading to unfavorable interactions with polar water molecules.
-
Strong Crystal Lattice Energy: In its solid state, the molecules are likely arranged in a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the individual molecules can be solvated by water. Overcoming this lattice energy is often the primary barrier to dissolution.[5][6].
Q3: What are the primary strategies for enhancing the solubility of compounds like this?
A3: The main strategies focus on overcoming the physicochemical barriers described above. They can be broadly categorized as:
-
pH Modification: Leveraging the acidic nature of the tetrazole ring to form a more soluble salt.[7][8]
-
Co-solvency: Using a water-miscible organic solvent to reduce the overall polarity of the solvent system, making it more favorable for the hydrophobic compound.[9][10]
-
Complexation: Encapsulating the drug within a larger, water-soluble molecule like a cyclodextrin.[11][12]
-
Solid-State Modification: Converting the crystalline solid into a higher-energy amorphous form, often by creating a solid dispersion with a hydrophilic polymer.[13][14][15]
The choice of strategy depends on the experimental context, including the required final concentration, the biological system being used (e.g., cell culture, in vivo), and the desired formulation (e.g., stock solution, oral dosage form).[6][16]
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides a logical, tiered approach to solubilizing N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide for typical laboratory use.
Initial Assessment & Workflow
Before attempting advanced techniques, it is crucial to follow a systematic workflow. The following decision tree illustrates the recommended process.
Caption: Decision tree for solubilizing N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide.
Strategy 1: pH Modification (Recommended First Step)
Causality: The mercapto-tetrazole moiety is acidic. By increasing the pH of the solvent, this group deprotonates to form an anionic salt. This ionized form is significantly more polar and water-soluble than the neutral molecule, readily disrupting the crystal lattice.[17][18][19]
Protocol: Preparing a 10 mM Stock Solution via pH Adjustment
-
Calculate Mass: Weigh the required amount of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide for your desired volume and concentration (e.g., 2.97 mg for 1 mL of a 10 mM stock).
-
Initial Suspension: Add the compound to a sterile microcentrifuge tube. Add approximately half of the final desired volume of sterile, nuclease-free water (e.g., 0.5 mL). The compound will not dissolve and will appear as a suspension.
-
Basification: Add a 1M NaOH solution dropwise (typically 5-20 µL) while vortexing. Continue adding drops until the solid completely dissolves and the solution becomes clear.
-
Volume Adjustment: Once dissolved, add sterile water to reach the final desired volume (e.g., 1 mL).
-
Verification & Neutralization (Optional):
-
The solution is now a basic stock. For most cell culture applications, this highly concentrated stock can be diluted >1000-fold into the media, where the media's buffering capacity will neutralize the small amount of base.
-
Crucial Check: Always observe the final diluted solution in your media for any signs of precipitation (cloudiness, crystals). If precipitation occurs, a lower final concentration or an alternative solubilization method is required.[10]
-
Strategy 2: Co-solvency
Causality: Co-solvents are water-miscible organic solvents that, when mixed with water, create a solvent system with a lower dielectric constant (i.e., lower polarity). This "more organic" environment is better able to solvate the hydrophobic benzamide and phenyl rings of the compound.[20][21][22]
| Co-solvent | Typical Starting Concentration | Properties & Mechanism | Considerations & Limitations |
| DMSO | 10-50 mM | Aprotic, highly polar solvent. Excellent at disrupting crystal lattice forces and solvating a wide range of compounds. | Can be toxic to some cell lines at concentrations >0.5% (v/v). May interfere with some assays. |
| Ethanol | 1-10 mM | Protic solvent. Generally well-tolerated in biological systems. Often used for in vivo formulations. | Lower solubilizing power than DMSO. May require heating to aid dissolution. |
| Propylene Glycol (PG) / PEG 300 | 1-10 mM | Viscous, non-toxic polyols. Often used in pharmaceutical formulations.[23] | High viscosity can make handling difficult. May not be suitable for all cell-based assays. |
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weigh Compound: Add 2.97 mg of the compound to a sterile, DMSO-compatible tube.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO.
-
Dissolve: Vortex thoroughly. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is completely clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Verification: When preparing your working solution, add the DMSO stock to your aqueous buffer/media dropwise while vortexing. Never add the aqueous solution to the DMSO stock, as this can cause the drug to precipitate out immediately.[10]
Strategy 3: Advanced Formulation Techniques
If the above methods fail or are unsuitable for your application (e.g., for high-dose oral formulations), more advanced strategies may be necessary. These are typically employed in formal drug development.
A. Cyclodextrin Inclusion Complexation
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][24] The hydrophobic part of the drug molecule can become encapsulated within the CD cavity, forming a water-soluble "inclusion complex" that can be easily dissolved in aqueous media.[12][25][26]
Protocol: Lab-Scale Preparation via Kneading
-
Molar Ratio: Select a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HPβCD) and calculate a 1:1 or 1:2 molar ratio of the drug to CD.
-
Mixing: Mix the powders together in a mortar.
-
Kneading: Add a small amount of a water/ethanol (50:50) mixture and knead the paste for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Final Product: The resulting powder is the drug-CD complex, which should exhibit significantly improved aqueous solubility.
-
Verification: The formation of an inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Fourier-Transform Infrared Spectroscopy (FTIR), which would show the disappearance of the drug's crystalline melting peak.[27]
B. Solid Dispersion
Causality: This technique involves dispersing the drug within a hydrophilic polymer matrix.[15] The goal is to produce an amorphous solid dispersion, where the drug is no longer in its stable crystalline form.[13] Amorphous solids dissolve much more rapidly because no crystal lattice energy needs to be overcome.[5][28]
Protocol: Lab-Scale Preparation via Solvent Evaporation
-
Co-dissolution: Dissolve both the drug and a hydrophilic carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol or ethanol).
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This leaves a thin film on the flask wall.
-
Collection: Further dry the film under vacuum to remove residual solvent. Scrape the solid mass from the flask, then pulverize and sieve it.
-
Verification: Successful conversion to an amorphous state is confirmed by the absence of the drug's melting endotherm in a DSC thermogram or the lack of sharp peaks in an XRD pattern.[13]
References
-
Ansari, M. A., et al. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Research Journal of Pharmacy and Technology. 25
-
Patel, S., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. 11
-
Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. 27
-
Gould, S., & Scott, K. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. 24
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. 9
- Carneiro, S. B., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479c_CAXssRgl_WnfOBON2w4AObI-Iyj_3qwdbg0iAbOFoA7U1dQtowKRpCYdMedBFgDBDnxU_Dg-yf92_mNWPuHV34=)
-
Synapse. (2025). Co-solvent: Significance and symbolism. 23
-
Li, D. X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. 20
-
Al-kassas, R., et al. (2022). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics. 13
-
Sravani, B., et al. (2024). Review: Solid Dispersion Formulation Methods and Applications in Drug Delivery. International Journal of Pharmaceutical Sciences Review and Research. 14
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Jain, S., & Patel, N. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. 21
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Jain, S., & Patel, N. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. 22
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Al-Obaidi, H., & Kowalczyk, R. (2020). Solid Dispersions for Drug Delivery: Applications and Preparation Methods. MDPI. 29
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Sharma, A., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. 15
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Van Eerdenbrugh, B. (2010). Drug Solubilization Strategies Applying Nanoparticulate Formulation and Solid Dispersion Approaches in Drug Development. American Pharmaceutical Review. 5
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CD Formulation. pH Modifier Excipients. 7
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Slideshare. (2015). solubility enhancement -by pH change & complexation. 8
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Al-Kasmi, B., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. 17
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Tran, H. T., et al. (2010). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Expert Opinion on Drug Delivery. 18
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Philip, A. K., & Pathak, K. (2016). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences. 19
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BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Benzamide Compounds. 6
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. 30
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. 31
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World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. 32
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Sharma, D., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical and Engineering Research. 10
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Al-Bayati, M. A. F. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. 33
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PubChem. N-[3-(1H-tetrazol-5-yl)phenyl]-5-(trifluoromethyl)benzamide. 3
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International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. 34
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ResearchGate. (2025). Formulation strategies for poorly soluble drugs. 16
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International Journal of Pharmaceutical Sciences. (2024). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. 28
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BLDpharm. N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. 1
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. 12
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BOC Sciences. CAS 63967-10-2 N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide.
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PubChem. 1-Phenyl-5-mercaptotetrazole. 4
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Moldb. 14070-48-5 | N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide. 35
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BLDpharm. 14070-48-5|N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide. 36kp2FUJ0=)
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"N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide" stability problems in solution
A Guide to Understanding and Mitigating Stability Issues in Solution
Welcome to the technical support guide for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges encountered when working with this molecule in solution. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven methodologies to ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions - The Fundamentals of Stability
This section addresses the core chemical properties of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide that govern its stability.
Q1: What are the key structural features of this molecule that I should be concerned about regarding stability?
A: The structure of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide contains three primary functional groups that can be susceptible to degradation in solution:
-
The 5-Mercapto-1H-tetrazole Ring: The thiol (-SH) group is the most reactive site. It is highly susceptible to oxidation, which can lead to the formation of a disulfide dimer. The tetrazole ring itself is generally stable due to its aromatic character, but it can be vulnerable to cleavage under harsh acidic or thermal conditions.[1][2]
-
The Amide Linkage: The benzamide group (-CO-NH-) can undergo hydrolysis, particularly under strong acidic or basic conditions, which would cleave the molecule into 3-(5-mercapto-1H-tetrazol-1-yl)aniline and benzoic acid.
-
The Aromatic Systems: The phenyl rings are generally stable but can be susceptible to photolytic degradation upon prolonged exposure to high-energy light (e.g., UV).
Q2: What is the most common degradation pathway I am likely to encounter?
A: The most prevalent and rapid degradation pathway in solution is the oxidation of the mercapto (-SH) group. Atmospheric oxygen, or the presence of other oxidizing agents, can readily convert two molecules of the compound into a single disulfide-bridged dimer. This new compound has significantly different polarity and solubility, often resulting in precipitation from solution, which is a common observational issue. This process is illustrated in the degradation pathway diagram below.
Q3: How do common laboratory solvents and pH affect the stability of my compound?
A: Solvent choice and pH are critical factors.[1]
-
Solvents: Protic solvents (like water, methanol, ethanol) can participate in hydrolysis reactions and may facilitate proton exchange, influencing the tautomeric form of the tetrazole ring.[2] Aprotic solvents like DMSO and DMF are common choices for solubilizing tetrazoles, but must be of high purity (anhydrous and peroxide-free) to prevent solvent-mediated degradation.[1]
-
pH:
-
Acidic Conditions (pH < 4): While many tetrazoles are relatively stable, strong acidic conditions, especially when combined with heat, can catalyze the hydrolysis of the amide bond and potentially lead to the degradation of the tetrazole ring itself.[3]
-
Neutral Conditions (pH ~7): Near neutral pH, the primary concern remains the oxidation of the thiol group. The tetrazolate anion is formed at this pH, which can influence solubility and reactivity.[2]
-
Alkaline Conditions (pH > 8): Strong basic conditions significantly accelerate amide hydrolysis. Literature on related tetrazole-containing pharmaceuticals shows that they are often labile to base-catalyzed hydrolysis.[4]
-
Section 2: Troubleshooting Common Experimental Problems
This section provides direct answers to specific issues you may observe during your experiments.
Q4: I dissolved my compound in DMSO, and now I see a white precipitate. What is happening and how can I fix it?
A: This is a classic sign of oxidative dimerization. The thiol (-SH) groups on two molecules have likely reacted to form a disulfide (-S-S-) bond. This dimer is often much less soluble than the parent compound, causing it to precipitate.
-
Causality: This is often caused by exposure of the solution to atmospheric oxygen, the use of older DMSO which may contain peroxides, or the presence of trace metal ion contaminants that can catalyze the oxidation.
-
Troubleshooting Steps:
-
Work under an inert atmosphere: Prepare solutions in a glove box or by using solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Use fresh, high-purity solvents: Use fresh, anhydrous, peroxide-free solvents.
-
Add an antioxidant: In some applications, the inclusion of a mild antioxidant may be permissible, but this should be validated to ensure it does not interfere with your downstream assay.
-
Consider a reducing agent: If the precipitate has already formed, adding a small amount of a reducing agent like dithiothreitol (DTT) may reverse the disulfide bond, though this will alter your sample composition.
-
Q5: My HPLC analysis shows a new, less polar peak appearing over time. What could this be?
A: The appearance of a new, less polar (i.e., longer retention time in reverse-phase HPLC) peak is also consistent with the formation of the disulfide dimer. The dimer has a higher molecular weight and is generally more hydrophobic than the monomer, leading to a longer retention time. To confirm this, you can use LC-MS to check if the mass of the new peak corresponds to (2 * M - 2H), where M is the mass of the parent compound.
If the new peak is more polar (shorter retention time), it could indicate a product of hydrolysis, such as the cleaved aniline and benzoic acid derivatives.
Q6: My bioassay or screening results are highly variable. Could compound stability be the cause?
A: Absolutely. If the compound degrades in your assay medium, its effective concentration will decrease over the course of the experiment, leading to poor reproducibility and inaccurate results. The formation of the disulfide dimer could also lead to a loss of activity or introduce off-target effects.
-
Self-Validating Check: Analyze the concentration and purity of your compound in the assay buffer at time zero and at the end-point of your experiment using a stability-indicating method like HPLC. A significant decrease in the parent peak area or the appearance of new peaks confirms a stability problem.
Section 3: Proactive Stability Assessment Protocols
To prevent issues, proactively assess the stability of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide under your specific experimental conditions.
Protocol 1: Recommended Storage and Handling of Solutions
-
Solid Compound: Store the solid material at the recommended temperature (typically 2-8°C or -20°C), protected from light and moisture.
-
Stock Solutions:
-
Prepare stock solutions in fresh, anhydrous, high-purity DMSO or DMF.
-
Divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.
-
Overlay the aliquot with an inert gas (argon or nitrogen) before sealing and freezing.
-
Store stock solutions at -80°C for long-term stability.
-
-
Working Solutions: Prepare fresh working solutions from the stock solution immediately before each experiment. Do not store dilute aqueous solutions for extended periods.
Protocol 2: Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential for understanding potential degradation pathways and developing a stability-indicating analytical method.[5][6]
Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products.
Methodology:
-
Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile/Water).
-
Control Sample: Analyze a portion of the solution immediately at T=0 via HPLC-UV to establish the initial purity and retention time.
-
Stress Conditions: Expose aliquots of the solution to the following conditions. The goal is to achieve 5-20% degradation of the parent compound.[6] Adjust time and temperature as needed.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 8 hours.[4]
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 8 hours.[4]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C, protected from light, for 48 hours.
-
Photolytic Degradation: Expose the solution to a photostability chamber (with UV and visible light) for a period compliant with ICH Q1B guidelines.
-
-
Neutralization & Analysis: After the exposure period, cool the samples to room temperature. Neutralize the acidic and basic samples before injection.
-
Analysis: Analyze all stressed samples and a control sample by HPLC-UV/DAD and LC-MS.
-
HPLC-UV/DAD: Compare the chromatograms to identify new peaks. A Diode Array Detector (DAD) can help determine if new peaks are spectrally pure.
-
LC-MS: Use mass spectrometry to determine the mass-to-charge ratio (m/z) of the parent compound and any new peaks to aid in structural elucidation.
-
-
Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound peak can be accounted for by the appearance of degradation product peaks.[5]
Section 4: Data Interpretation & Visualization
Table 1: Summary of Expected Forced Degradation Outcomes
| Stress Condition | Primary Target | Expected Degradation Product(s) | Typical HPLC Observation (RP-HPLC) |
| Oxidative (H₂O₂) | Mercapto (-SH) group | Disulfide Dimer | New, less polar peak (longer retention time) |
| Acidic (HCl, heat) | Amide (-CONH-) bond | 3-(5-mercapto-1H-tetrazol-1-yl)aniline + Benzoic Acid | New, more polar peaks (shorter retention times) |
| Alkaline (NaOH, heat) | Amide (-CONH-) bond | 3-(5-mercapto-1H-tetrazol-1-yl)aniline + Benzoate | New, more polar peaks (shorter retention times) |
| Thermal (Heat) | General Stability | May accelerate oxidation or hydrolysis | Varies depending on primary instability |
| Photolytic (UV/Vis) | Aromatic Rings | Complex mixture of products | Multiple new peaks may appear |
Visual Diagrams
Caption: Primary degradation pathways for the target molecule.
Caption: A workflow for troubleshooting stability issues.
References
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2023). Frontiers in Chemistry. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2018). Asian Journal of Research in Chemistry. [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2023). Molecules. [Link]
-
TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. (2004). Koretsky Institute of Physical Organic Chemistry and Coal Chemistry. [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (2003). Journal of the American Chemical Society. [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. (2017). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
forced degradation study: Topics by Science.gov. Science.gov. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajrconline.org [ajrconline.org]
- 5. ijrpp.com [ijrpp.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
Welcome to the technical support guide for the synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule. Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you navigate the common challenges in its synthesis, with a specific focus on minimizing and avoiding the formation of typical byproducts.
The synthesis of 1,5-disubstituted tetrazoles, particularly mercapto-tetrazoles, is a robust process but one that is sensitive to reaction conditions. The most common and efficient route involves the [3+2] cycloaddition of an isothiocyanate with an azide source, typically sodium azide.[1] While effective, this step can be prone to side reactions if not properly controlled. This guide offers a structured, problem-oriented approach to ensure a high-yield, high-purity synthesis.
Proposed Synthetic Pathway
The synthesis is generally approached as a three-step process starting from 3-aminobenzamide. The critical step, and the focus of our troubleshooting, is the final cycloaddition.
Caption: General synthetic route to the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis.
Q1: My yield for the final tetrazole formation step is consistently low. What are the most likely causes?
A1: Low yield in the cycloaddition step is a frequent issue stemming from several potential factors.
-
Purity of Reagents: The starting N-(3-isothiocyanatophenyl)benzamide must be pure. Any residual amine from the previous step can react with the isothiocyanate to form a stable thiourea byproduct, consuming your starting material. Likewise, ensure the sodium azide is dry and of high purity.
-
Reaction Solvent and Temperature: The choice of solvent is critical. While some protocols use water[2][3][4], aprotic polar solvents like DMF or DMSO are often more effective for dissolving both the organic substrate and the sodium azide, leading to a more homogeneous reaction mixture. Temperature control is also key; while heating can accelerate the reaction, excessive heat (>100-120°C) can promote the decomposition of the desired tetrazole-thione product or lead to the formation of alternative heterocyclic byproducts.[5]
-
Catalysis: The cycloaddition of azides to nitriles and related functionalities can be accelerated by catalysts. While often used for nitrile-based tetrazole synthesis, Lewis acids like Zinc(II) chloride or Brønsted acids can activate the electrophilic partner.[6][7] For an isothiocyanate, catalysis is not always necessary but can be explored if yields are poor under thermal conditions. However, be aware that acidic conditions can create hydrazoic acid, which is hazardous.[8]
Q2: I'm observing a significant amount of unreacted isothiocyanate starting material in my crude product. How can I improve conversion?
A2: This is a classic problem of incomplete reaction. Consider the following adjustments:
-
Stoichiometry and Solubility: Ensure you are using a slight excess of sodium azide (e.g., 1.2 to 1.5 equivalents). Sodium azide has poor solubility in many organic solvents. Vigorous stirring is essential. If solubility remains an issue in your chosen solvent, consider switching to DMF or adding a phase-transfer catalyst to improve the availability of the azide anion in the organic phase.
-
Reaction Time and Monitoring: These reactions can be slower than expected. It is crucial to monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or LC-MS. Continue the reaction until the isothiocyanate starting material is no longer detectable. Extending the reaction time, often to 12-24 hours, is a common and effective solution.
-
Activation: While high temperatures can be detrimental, a moderate increase in temperature (e.g., from room temperature to 60-80°C) can often drive the reaction to completion without significant byproduct formation.
Q3: My mass spectrometry analysis indicates a byproduct with the same mass as my product but different properties, or a completely different heterocyclic byproduct. What are these and how can I avoid them?
A3: This points to the formation of isomers or rearrangement byproducts.
-
Tautomers: The product, a 5-mercaptotetrazole, exists in equilibrium with its thione tautomer (1-phenyl-1,4-dihydro-5H-tetrazole-5-thione).[9] These tautomers can exhibit different spectroscopic and chromatographic properties but are generally unavoidable and considered part of the final product.
-
Thiatriazoles: A known side reaction in the synthesis of tetrazole-thiones from aryl isothiocyanates and sodium azide is the formation of anilino-1,2,3,4-thiatriazoles.[5] This often occurs under higher temperatures where the initially formed tetrazole may undergo rearrangement or decomposition. To avoid this, conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate.
-
Dithiazolidines: While more commonly reported from the reaction of organic azides with isothiocyanates[10], the complex reaction mixture could potentially lead to other sulfur-nitrogen heterocycles. Maintaining a clean reaction with pure starting materials is the best preventative measure.
Q4: What are the most critical safety precautions when handling sodium azide for this synthesis?
A4: Sodium azide (NaN₃) is acutely toxic and can be explosive. Strict safety protocols are mandatory.
-
Avoid Hydrazoic Acid (HN₃) Formation: The primary danger is the formation of hydrazoic acid, which is highly toxic, volatile, and explosive. This occurs when sodium azide is mixed with acids. NEVER add acid to a reaction mixture containing residual sodium azide without a proper quenching step. Always conduct the reaction under neutral or slightly basic conditions.[8]
-
Heavy Metal Azides: Avoid contact with heavy metals (e.g., lead, copper, mercury) and their salts, as this can form highly shock-sensitive and explosive heavy metal azides. Use glass or Teflon equipment.
-
Quenching: Before workup, any excess sodium azide in the reaction mixture must be safely destroyed. This is typically done by quenching the reaction with a freshly prepared solution of sodium nitrite (NaNO₂) under acidic conditions (carefully adding dilute HCl or citric acid), which converts the azide to nitrogen gas. This procedure should only be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guide: Quick Reference
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Final Product Yield | 1. Incomplete reaction.2. Impure starting materials (isothiocyanate).3. Suboptimal solvent or temperature.4. Mechanical loss during workup/purification. | 1. Increase reaction time/temperature; use a slight excess of NaN₃.2. Purify isothiocyanate before use; check for thiourea impurities.3. Switch to a higher-boiling aprotic solvent like DMF or DMSO.4. Optimize extraction and recrystallization procedures. |
| Unreacted Isothiocyanate | 1. Insufficient reaction time or temperature.2. Poor solubility of sodium azide.3. Inefficient stirring. | 1. Monitor reaction by TLC/LCMS to confirm completion.2. Use DMF as a solvent or employ a phase-transfer catalyst.3. Use a mechanical stirrer for larger-scale reactions. |
| Formation of Thiatriazole | 1. Reaction temperature is too high, causing rearrangement.[5] | 1. Lower the reaction temperature (e.g., to 50-70°C).2. Screen alternative solvents that may favor the desired pathway at lower temps. |
| Difficult Purification | 1. Presence of closely related byproducts.2. Product exists as a mixture of tautomers.[9]3. Hydrolysis of isothiocyanate during reaction or workup. | 1. Optimize reaction conditions to improve selectivity.2. Use column chromatography with a suitable solvent system.3. Ensure anhydrous reaction conditions and avoid excessive water during workup.[11] |
| Safety Concerns (Gas) | 1. Formation of hydrazoic acid (HN₃).[8] | 1. Strictly avoid acidic conditions. Buffer the reaction if necessary.2. Perform reaction and workup in a certified chemical fume hood. |
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Step 1: Synthesis of N-(3-isothiocyanatophenyl)benzamide
-
Dissolve N-(3-aminophenyl)benzamide (1.0 eq) in a suitable solvent like dichloromethane or THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thiophosgene (1.1 eq) dropwise. Caution: Thiophosgene is highly toxic.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure N-(3-isothiocyanatophenyl)benzamide. This purification is critical.
Step 2: Cycloaddition to form N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide
-
In a flask equipped with a condenser and magnetic stirrer, dissolve the purified N-(3-isothiocyanatophenyl)benzamide (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.3 eq) portion-wise at room temperature.
-
Heat the mixture to 70-80°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction mixture to room temperature.
-
Workup:
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Acidify the solution to pH 2-3 with dilute HCl. This will protonate the tetrazole-thiolate and cause the product to precipitate.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove any inorganic salts.
-
Dry the crude product under vacuum.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to yield the pure target compound.
Byproduct Troubleshooting Workflow
If analysis of your final product reveals significant impurities, this workflow can help diagnose the issue.
Caption: A logical workflow for troubleshooting byproduct formation.
References
-
M. Alterman, A. Hallberg, J. Org. Chem., 2000, 65, 7984-7989. ([Link])
-
S. Y. Han, et al. A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones. ResearchGate. ([Link])
-
S. Y. Han, et al. Synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates in water. ResearchGate. ([Link])
-
A. T. Al-Sammarrae, et al. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. ([Link])
-
S. G. Manjunatha, et al. A novel approach for the synthesis of 5-substituted-1H-tetrazoles. SciELO. ([Link])
-
S. Y. Han, et al. A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones. KCS. ([Link])
-
S. Y. Han, et al. A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Semantic Scholar. ([Link])
-
S. Y. Han, et al. Effect of solvent and base in the reaction of phenyl isothiocyanate and sodium azide at rt. ResearchGate. ([Link])
-
D. M. Revitt, D. B. Smith. Reaction of primary alkyl azides with phenyl isothiocyanate. RSC Publishing. ([Link])
-
H. T. Reddy, et al. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PMC - NIH. ([Link])
-
H. Lee, et al. Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. ([Link])
-
S. V. Ryabukhin, et al. Tetrazoles via Multicomponent Reactions. PMC - NIH. ([Link])
-
H. Lee, et al. Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. ([Link])
-
J-P. Bompart, et al. Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Tech. ([Link])
-
A. K. F. O. Passion, et al. Mechanistic investigations into the thermal reaction of aryl isothiocyanates with sodium azide. American Chemical Society. ([Link])
-
M. Le. Applications of Sodium Azide in the Synthesis of Tetrazines and Hydrolysis Reactions. University of Mississippi. ([Link])
-
D. M. Revitt, D. B. Smith. ChemInform Abstract: REACTION OF PRIMARY ALKYL AZIDES WITH PHENYL ISOTHIOCYANATE. Sci-Hub. ([Link])
-
S. Vorona, et al. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Organic Chemistry Portal. ([Link])
-
C. Liu, et al. Isothiocyanate Enabled Versatile Cyclizations of Phage Displayed Peptides for the Discovery of Macrocyclic Binders. ChemRxiv. ([Link])
-
S. Vorona, et al. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis. ([Link])
-
M. A. Abbasi, et al. Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. ([Link])
-
A. A. Gevorkyan, et al. Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. ([Link])
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Technical Support Center: Optimizing Reaction Conditions for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
Welcome to the technical support guide for the synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we will dissect the common challenges encountered during the synthesis of this molecule, providing field-proven insights and troubleshooting strategies to optimize your reaction outcomes. Our focus is on explaining the causality behind experimental choices to empower you to make informed decisions in the lab.
Overview of the Synthetic Challenge
The synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is typically approached via a multi-step sequence. The core challenges lie in the efficient formation of the tetrazole ring and the subsequent clean amidation to form the final benzamide. This guide is structured to address these two key transformations independently before discussing the final purification.
The most logical synthetic route involves two primary stages:
-
[3+2] Cycloaddition: Formation of the 1-substituted-5-mercapto-1H-tetrazole ring from an aryl isothiocyanate and an azide source.
-
Amide Coupling: Acylation of an amino group with benzoyl chloride to form the benzamide linkage. The order of these steps can be varied, but we will focus on the most common sequence where the tetrazole is formed from a benzamide-substituted isothiocyanate.
Let's visualize the primary synthetic pathway we will be troubleshooting.
Technical Support Center: Troubleshooting N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide in Cell-Based Assays
Welcome to the technical support guide for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (herein referred to as "the compound"). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges that may arise when working with this compound in cell-based assays.
As a novel investigational compound, its specific biological target and mechanism of action may not be fully elucidated. Therefore, a successful experimental strategy relies on a thorough understanding of its chemical structure. The molecule combines a phenylbenzamide core, a scaffold common in medicinal chemistry, with a 5-mercapto-1H-tetrazole moiety.[1][2] The latter group contains a thiol (-SH), which is chemically reactive and a common source of artifacts in biological assays.[3] This guide is structured to help you anticipate and systematically troubleshoot these potential issues, ensuring the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial challenges encountered with the compound.
Q1: My compound is precipitating immediately upon dilution into my cell culture medium. What should I do? A: This is likely due to "solvent shock," where the compound, stable in a high-concentration DMSO stock, crashes out upon rapid dilution into an aqueous environment.[4] The phenylbenzamide core suggests significant hydrophobicity. Try a serial dilution method: first, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO, then add it slowly to your pre-warmed media while vortexing or stirring gently.[5][6] See Protocol 3.1 for a detailed solubility assessment.
Q2: I'm observing high variability between my replicate wells. What's the cause? A: High variability can stem from several sources: inconsistent cell seeding, pipetting errors, or compound precipitation.[7] Ensure your cell suspension is homogenous before and during plating. Critically, visually inspect the wells under a microscope after adding the compound to check for subtle precipitation, which can cause inconsistent dosing.
Q3: My compound shows potent activity in a biochemical assay but has no effect in my cell-based assay. Why? A: This classic discrepancy often points to issues with cell permeability, compound stability in media, or rapid cellular metabolism. The compound must cross the cell membrane to engage an intracellular target. Consider performing a cell permeability assay (e.g., a PAMPA assay) or measuring compound stability over time in your specific culture conditions.[8]
Q4: I see significant cell death at concentrations where I expect to see a specific biological effect. How do I distinguish targeted cytotoxicity from non-specific toxicity? A: It is crucial to establish a "therapeutic window" between the desired biological effect (efficacy) and general cytotoxicity. Run a cytotoxicity assay (e.g., LDH release or a viability assay like CellTiter-Glo) in parallel with your functional assay.[9] If the EC50 for your functional endpoint is very close to the CC50 (cytotoxic concentration 50%), the observed effect may be a secondary consequence of cell death. See Protocol 3.3 for guidance.
Q5: My results are inconsistent from day to day. What should I check first? A: Beyond the common culprits of cell passage number and reagent variability, check your compound stock. Has it undergone multiple freeze-thaw cycles?[10] The thiol group on the mercaptotetrazole moiety is susceptible to oxidation, which can lead to dimerization and loss of activity.[11] Aliquot your DMSO stock solution into single-use volumes and store them desiccated at -80°C.
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific problems, explaining their root causes and providing systematic solutions.
Problem A: Poor Compound Solubility and Stability
Symptoms:
-
Visible precipitate or cloudiness in media.
-
Crystals observed on the bottom of the well via microscopy.
-
Non-reproducible, flat, or inconsistent dose-response curves.
Root Cause Analysis: The phenylbenzamide scaffold contributes to the molecule's hydrophobicity, making it poorly soluble in aqueous media.[4] Furthermore, components in serum and media, like salts and proteins, can interact with the compound, reducing its solubility or stability over the course of a multi-day experiment.[12][13]
Solutions & Mitigation Strategies:
-
Optimize Solubilization Technique: Avoid "solvent shock." Instead of a single large dilution, prepare an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium without serum. Add this intermediate dilution to your final assay plates containing cells and serum.
-
Determine Maximum Soluble Concentration: Before conducting functional assays, perform a practical solubility test. See Protocol 3.1 for a step-by-step guide. Do not dose your cells above this determined concentration.
-
Control Vehicle Concentration: Keep the final concentration of DMSO in your assay below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to many cell lines and may also affect compound solubility.[5][14] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Assess Compound Stability: The compound may degrade over time in the 37°C, aqueous environment of a cell culture incubator. To test this, incubate the compound in your complete media for the duration of your experiment (e.g., 24, 48, 72 hours). Collect samples at different time points and analyze them by HPLC-MS to determine the percentage of the parent compound remaining.
Problem B: Assay Interference from the Mercaptotetrazole Moiety
Symptoms:
-
High signal in negative controls in redox-based assays (e.g., Resazurin, AlamarBlue).
-
Inhibition of reporter enzymes like Luciferase or β-lactamase.
-
Potent activity that is abolished in the presence of reducing agents like DTT.
-
"Hits" from your screen that are not confirmed with orthogonal assays.
Root Cause Analysis: The 5-mercapto-1H-tetrazole group contains a reactive thiol (-SH). Thiol-containing compounds are notorious for causing assay artifacts through several mechanisms:
-
Redox Activity: Thiols can directly reduce assay reagents like resazurin, leading to a false-positive signal for cell viability.[3] They can also generate reactive oxygen species (ROS) under certain conditions.
-
Covalent Modification: The thiol can form disulfide bonds with cysteine residues in proteins, leading to non-specific, covalent inhibition of enzymes, including reporter proteins.[15]
-
Metal Chelation: The tetrazole ring system can chelate essential metal ions (e.g., Zn²⁺, Mg²⁺) required for enzyme function.
Solutions & Mitigation Strategies:
-
Run a Thiol Interference Counter-Screen: This is the most critical validation step for this compound. See Protocol 3.2 for a detailed workflow. The core principle is to measure the IC50 of your compound in your biochemical assay in the presence and absence of a high concentration (e.g., 1-5 mM) of a non-biological thiol like Dithiothreitol (DTT).[3] A significant rightward shift (>10-fold) in the IC50 in the presence of DTT strongly suggests that the compound's activity is due to non-specific thiol reactivity.
-
Use Orthogonal Assays: Never rely on a single assay format. If you see activity in a luciferase-based reporter assay, validate the finding using a different technology, such as qPCR to measure the target gene's mRNA or a Western blot to measure the target protein's expression.[16]
-
Perform a Target-Minus Control: If possible, run your assay in a system that lacks the intended biological target (e.g., a cell line where the target has been knocked out). Activity in this target-minus system is a clear indication of an off-target effect or assay interference.[16]
Problem C: Unexpected or Non-Specific Cytotoxicity
Symptoms:
-
Widespread cell death observed via microscopy (cells rounding up, detaching).
-
Steep drop-off in viability assays that does not correlate with a specific anti-proliferative mechanism.
-
Cytotoxicity observed across multiple, unrelated cell lines.
Root Cause Analysis: While cytotoxicity can be the intended outcome for an anticancer agent, non-specific toxicity can confound results. This can be caused by membrane disruption from a hydrophobic compound, off-target effects from the reactive thiol group, or stress induced by compound precipitation.[17]
Solutions & Mitigation Strategies:
-
Establish a Therapeutic Window: Systematically determine the concentration range for efficacy versus the range for general cytotoxicity. See Protocol 3.3 for a workflow. A valid biological effect should occur at a concentration significantly lower than that which induces widespread cell death.
-
Use a Real-Time Viability Assay: Endpoint assays can miss the dynamics of cell death. Consider using a real-time assay (e.g., CellTox™ Green) that measures cytotoxicity continuously. This can help distinguish rapid, non-specific toxicity from a slower, programmed cell death mechanism like apoptosis.
-
Check Vehicle Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not toxic to your specific cell line.[14] Some primary cells or sensitive cell lines can tolerate only very low DMSO concentrations (<0.1%).[5]
Part 3: Key Protocols & Workflows
Protocol 3.1: Practical Assessment of Compound Solubility in Media
-
Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Warm your complete cell culture medium (with serum) to 37°C.
-
Serial Dilution: In a clear microfuge tube, add 98 µL of the pre-warmed medium. Add 2 µL of your 10 mM stock to create a 200 µM solution (2% DMSO). Mix gently by flicking the tube.
-
Incubation & Observation: Incubate the tube at 37°C for 1-2 hours.
-
Visual Inspection: After incubation, hold the tube against a dark background and inspect for any signs of precipitation, cloudiness, or crystals.
-
Microscopic Examination: Pipette 10 µL of the solution onto a microscope slide and examine under 20x or 40x magnification for micro-precipitates.
-
Determination: If precipitation is observed, repeat the process at a lower concentration (e.g., 100 µM, 50 µM, etc.) until you identify the highest concentration at which the compound remains fully dissolved. This is your maximum working concentration for cell-based assays.
Protocol 3.2: Counter-Screen for Thiol-Mediated Assay Interference
This protocol is adapted from the NIH Assay Guidance Manual.[3]
-
Assay Setup: Prepare two sets of your biochemical or cell-free assay plates.
-
Buffer Preparation:
-
Buffer A (Standard): Prepare your standard assay buffer.
-
Buffer B (DTT Challenge): Prepare your standard assay buffer supplemented with 1-5 mM Dithiothreitol (DTT).
-
-
Compound Titration: Prepare identical serial dilutions of your compound in both Buffer A and Buffer B.
-
Run Assay: Perform the assay according to your standard protocol, running both sets of plates in parallel.
-
Data Analysis: Calculate the IC50 value from the dose-response curve for each condition (IC50Standard and IC50DTT).
-
Interpretation:
-
No significant shift (IC50DTT / IC50Standard < 3): The compound is likely not acting via a thiol-reactive mechanism.
-
Significant rightward shift (IC50DTT / IC50Standard > 10): The compound is highly likely to be a thiol-reactive artifact. The DTT in the buffer acts as a scavenger, "soaking up" the reactive compound and preventing it from interacting with the assay components.[3]
-
Protocol 3.3: Establishing the Efficacy vs. Cytotoxicity Window
-
Plate Seeding: Seed cells in two identical 96-well plates: one for your functional assay (e.g., reporter gene, proliferation) and one for a cytotoxicity assay (e.g., CellTiter-Glo®, LDH release).
-
Compound Dosing: Prepare a 2x concentrated serial dilution of your compound in culture medium. Add this to the cells (1:1 volume) to achieve the final 1x concentrations. Include vehicle-only and untreated controls.
-
Incubation: Incubate both plates for the desired experimental duration (e.g., 48 hours).
-
Assay Readout:
-
On the "Functional Plate," perform your primary assay to measure the biological effect.
-
On the "Cytotoxicity Plate," perform a validated cytotoxicity assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the dose-response curve for your functional assay and determine the EC50 (or IC50).
-
Plot the dose-response curve for cytotoxicity and determine the CC50.
-
Calculate the Therapeutic Index (TI): TI = CC50 / EC50. A higher TI (ideally >10) indicates a specific biological effect that is well-separated from non-specific toxicity.
-
Part 4: Visual Diagrams & Data Presentation
Data Summary Table: Interpreting Dose-Response Results
| Scenario | Efficacy (EC50) | Cytotoxicity (CC50) | Therapeutic Index (CC50/EC50) | Likely Interpretation & Next Steps |
| Ideal Candidate | 1 µM | 50 µM | 50 | The compound shows a specific effect at a non-toxic concentration. Proceed with mechanism-of-action studies. |
| Caution | 2 µM | 8 µM | 4 | The efficacy and toxicity windows are narrow. The observed effect might be partially due to cell stress. Validate with orthogonal assays. |
| Likely Artifact | 5 µM | 6 µM | 1.2 | The "efficacy" is indistinguishable from cytotoxicity. The compound is likely non-specifically toxic. Re-evaluate with interference assays. |
| Inactive/Insoluble | > 100 µM | > 100 µM | N/A | The compound is inactive or insoluble at test concentrations. Verify solubility and cell permeability. |
Diagrams (Graphviz)
Caption: Recommended experimental workflow for validating hits.
References
- Vertex AI Search. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Cytotoxicity Assays.
- BenchChem. (2025). The 2-(Phenylamino)
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening.
- LifeTein. (2023). DMSO usage in cell culture.
- National Center for Biotechnology Information. (2015). Assay Guidance Manual: Assay Interference by Chemical Reactivity.
- Sigma-Aldrich. (n.d.).
- Hillgene Biopharma. (n.d.). Instructions for Use of Cell Cytotoxicity Assay Kit (Suspended Target Cells).
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- BenchChem Technical Support. (2025).
- Luoyang FuDau Biotechnology Co., Ltd. (2022).
- Turley, A. P., & Vanderkelen, L. (2022). How to escape from a cytotoxicity failure? [Video]. YouTube.
- Scientist Solutions. (2025). DMSO in cell based assays.
- ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
- Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
- BenchChem Technical Support. (2025). Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture.
- PubMed. (2013).
- Turley, A. P., & Vanderkelen, L. (2022). How to escape from a cytotoxicity failure? [Video]. YouTube.
- BenchChem. (2025).
- ResearchGate. (n.d.). Examples of approved drugs containing an N-phenylbenzamide motif.
- MDPI. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
- PubMed Central (PMC). (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
- National Institutes of Health (NIH). (n.d.).
- PubMed Central (PMC). (n.d.).
- Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity.
- PubMed Central (PMC). (n.d.).
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
- Thermo Fisher Scientific. (n.d.).
- National Institutes of Health (NIH) SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole.
- ACS Publications. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents.
- PubMed Central (PMC). (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors.
- Sigma-Aldrich. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol.
- PubMed Central (PMC). (n.d.). Use of a small molecule cell cycle inhibitor to control cell growth.
- eLife. (2021). Small-Molecule Inhibitors: Disrupting enzyme fluidity.
- ChemicalBook. (2025). 5-Mercapto-1H-tetrazole-1-acetic acid.
- PubMed Central (PMC). (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands.
- PubChem. (n.d.). 5-Mercapto-1-methyltetrazole.
- Tokyo Chemical Industry (TCI). (n.d.). 5-Mercapto-1-phenyl-1H-tetrazole.
- BLDpharm. (n.d.). N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide.
- PubMed. (2018). SAR Studies of N-[2-(1 H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists.
- National Institutes of Health (NIH). (n.d.). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy.
- MDPI. (n.d.). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
- PubMed. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay.
- PubMed. (n.d.). Substituent effects of N-(1,3-diphenyl-1H-pyrazol-5-yl)
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (n.d.). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)
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Technical Support Center: Analytical Method Development for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
Welcome to the technical support guide for the analytical method development of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) tailored to researchers, analytical scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges associated with this molecule, ensuring the development of a robust, reliable, and stability-indicating analytical method.
The unique structure of this molecule, featuring a mercapto-tetrazole moiety and a benzamide linkage, presents specific analytical hurdles, primarily related to its oxidative lability and chromatographic behavior. This guide is structured to address these issues proactively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the typical workflow of method development, from initial chromatography to forced degradation and validation.
Part 1: HPLC Chromatography & Peak Shape Issues
Question 1: Why am I observing significant peak tailing or poor peak shape for my main analyte?
Answer:
Poor peak shape, particularly tailing, is a common issue for molecules like N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. The root cause often lies in secondary interactions between the analyte and the stationary phase or HPLC system components.
-
Causality: The molecule possesses two key acidic protons: one on the tetrazole ring and one on the mercapto (-SH) group. These functional groups can engage in strong, unwanted ionic interactions with free silanol groups (Si-OH) present on the surface of traditional silica-based C18 columns. This causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak. Furthermore, the thiol group is a known chelating agent for trace metals within the stainless-steel components of the HPLC (frits, tubing) or the column packing itself, leading to peak distortion and even irreversible adsorption.[1][2]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: Lowering the pH of the aqueous portion of your mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) is the first and most effective step. At this pH, the acidic functional groups on the analyte and the residual silanols are protonated and thus non-ionized, which minimizes secondary ionic interactions.
-
Column Selection: If pH adjustment is insufficient, consider using a modern, high-purity silica column with advanced end-capping (e.g., C18 columns marketed as "low-metal" or "base-deactivated"). These columns have a much lower concentration of accessible silanol groups.
-
System Passivation: If you suspect metal chelation is the primary issue (often indicated by deteriorating peak shape over a sequence of injections), passivating the HPLC system can help. This involves repeatedly injecting a strong chelating agent like EDTA (Ethylenediaminetetraacetic acid) to remove active metal sites, followed by extensive flushing with the mobile phase.
Question 2: What are the recommended starting conditions for developing an HPLC method for this compound?
Answer:
A systematic approach is crucial. Based on the molecule's structure (multiple aromatic rings suggesting moderate hydrophobicity), a reversed-phase HPLC method is the logical starting point.
Recommended Starting Parameters:
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard workhorse column. Provides good initial retention and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress ionization of the analyte and silanols, improving peak shape.[3] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier with good UV transparency. |
| Gradient | 10% to 90% B over 20 minutes | A broad gradient is essential initially to elute all potential impurities and determine the approximate retention time of the API. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better run-to-run reproducibility than ambient temperature. |
| Detection (UV) | Diode Array Detector (DAD) | Scan from 200-400 nm. The benzamide and phenyl-tetrazole chromophores will likely have a strong absorbance maximum around 254 nm. |
| Injection Volume | 10 µL | A typical starting volume. |
Part 2: Analyte Stability & Sample Preparation
Question 3: I'm seeing a loss of my main peak area and the appearance of a new, earlier-eluting peak over time in my autosampler. What is happening?
Answer:
This is a classic symptom of oxidative degradation. The mercapto (-SH) group on your molecule is highly susceptible to oxidation, especially in the presence of dissolved oxygen in your sample diluent. The primary degradation product is typically the corresponding disulfide dimer, formed by the joining of two parent molecules via an S-S bond.
-
Mechanism: 2 (Analyte-SH) + [O] → Analyte-S-S-Analyte + H₂O
-
Chromatographic Impact: The disulfide dimer is often more hydrophobic and may elute later, but it can also have different conformational properties leading to unexpected retention times. More commonly, other oxidative degradants are formed that may be more polar.
Preventative Measures & Protocol:
-
Diluent Selection is Critical:
-
Deoxygenate your diluent: Sparge your mobile phase and sample diluent with an inert gas like nitrogen or helium before use.
-
Use an Antioxidant: Prepare your sample and standard solutions in a diluent containing a small amount of an antioxidant. L-cysteine or sodium metabisulfite can be effective scavengers.
-
Control pH: The rate of thiol oxidation can be pH-dependent. Prepare your samples in a slightly acidic diluent (pH 3-5) to improve stability.
-
-
Sample Handling:
-
Prepare samples fresh and analyze them immediately.
-
Use an autosampler cooler set to 4-10 °C to slow down the degradation rate.
-
Minimize headspace in your sample vials to reduce the amount of available oxygen.
-
Part 3: Forced Degradation & Stability-Indicating Method Development
Question 4: My mass balance is poor after conducting forced degradation studies, especially under oxidative conditions. Where is my analyte going?
Answer:
Poor mass balance is a significant challenge during the development of a stability-indicating method. It suggests that not all degradation products are being detected or correctly quantified. For N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, this often points to several possibilities.
-
Causality & Investigation:
-
Degradants are not eluting: Highly polar degradants may be retained on the column near the void volume, while highly non-polar degradants may be irreversibly adsorbed.
-
Degradants lack a chromophore: The degradation process may have destroyed the UV-absorbing parts of the molecule.
-
Co-elution: A degradant may be co-eluting with the parent peak or another impurity.
-
Precipitation: The degradant may have precipitated out of the solution after the stress condition was applied.
-
Troubleshooting Workflow for Poor Mass Balance:
Caption: Troubleshooting workflow for poor mass balance.
Question 5: How do I properly set up a forced degradation study for this molecule to meet regulatory expectations?
Answer:
Forced degradation (or stress testing) is a regulatory requirement and the cornerstone of developing a truly stability-indicating method.[4][5] The goal is to generate potential degradation products to prove your method can separate them from the active pharmaceutical ingredient (API). The studies should be conducted according to ICH Q1A(R2) guidelines.[6][7]
Protocol: Forced Degradation Study
-
Objective: To achieve 5-20% degradation of the API. This provides enough degradant for detection without destroying the sample entirely.
-
Prepare Stock Solution: Prepare a stock solution of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile and water.
-
Apply Stress Conditions:
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Neutralization/Post-Treatment | Primary Target |
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60 °C | Neutralize with equal molarity NaOH | Amide Bond |
| Base Hydrolysis | 0.1 M NaOH | 1-4 hours at 60 °C | Neutralize with equal molarity HCl | Amide Bond |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temp | None required before injection | Mercapto Group |
| Thermal | Heat (Solid & Solution) | 48 hours at 80 °C | Cool to Room Temp | Overall Molecule Stability |
| Photolytic | High-Intensity Light | Expose to ≥1.2 million lux hours and ≥200 watt hours/m² | Analyze directly | Aromatic Rings/Entire Molecule |
-
Analysis:
-
For each condition, analyze a stressed sample, an unstressed (control) sample, and a blank (reagents only).
-
Use your developed HPLC-DAD method.
-
Assess the chromatograms for new peaks, loss of API area, and peak purity of the API peak.
-
Calculate mass balance to ensure all components are accounted for.
-
Regulatory Insight: The most critical stress condition for this molecule will be oxidation.[8] Pay close attention to the degradation products formed here, as they are the most likely to appear on long-term stability. The purpose of these studies is to demonstrate the specificity of your analytical method as outlined in ICH Q2(R2).[9]
Experimental Protocols & Workflows
Protocol 1: Validating Method Specificity (Stability-Indicating Nature)
This protocol describes how to use the results from your forced degradation study to prove your method is stability-indicating.
-
Peak Purity Analysis:
-
Using a Diode Array Detector (DAD), perform peak purity analysis on the API peak in each of the stressed sample chromatograms.
-
The software will compare UV spectra across the peak. The "Purity Angle" should be less than the "Purity Threshold" to confirm that no other peak is co-eluting.
-
-
Resolution Check:
-
Calculate the resolution between the API peak and the closest eluting impurity or degradant peak.
-
Acceptance Criterion: The USP resolution (Rs) must be greater than 1.5 to ensure baseline separation.
-
-
Spiking Study (If required):
-
If degradation product standards are available, spike a solution of the API with known amounts of these impurities.
-
Run the spiked sample to confirm that all components are separated and correctly identified.
-
Workflow for Demonstrating Specificity:
Caption: Workflow to confirm a method is stability-indicating.
References
- Method Development & Validation (Stability-Indicating). (n.d.). Google Cloud.
- ICH Stability Testing and appropriate validation of analytical procedures. (2024, April 8). HMR Labs.
- ICH Stability Guidelines. (n.d.). LSC Group®.
- Annex 10 - ICH. (n.d.). World Health Organization.
- Q1A(R2) Guideline - ICH. (2003, February 6). International Council for Harmonisation.
- Biological sulphur-containing compounds - Analytical challenges. (2019, November 4). PubMed.
- Biological sulphur-containing compounds – Analytical challenges. (2019). Request PDF.
- Development and Validation of HPLC and HPTLC Methods for Determination of Cefoperazone and Its Related Impurities. (2014). ResearchGate.
- Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. (n.d.). Shimadzu Scientific Instruments.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Determination of Elemental Sulphur in Soils by HPLC. (2022, July 14). ALS Environmental.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Sulfur speciation analysis in cyanide leach solutions with liquid chromatography. (n.d.). Mining Engineering Online.
- HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2... (n.d.). ResearchGate.
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). International Journal of Research in Engineering and Science (IJRES).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
- Stability Indicating Forced Degradation Studies. (n.d.). RJPT.
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- 1. Biological sulphur-containing compounds - Analytical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. rjptonline.org [rjptonline.org]
- 8. ijisrt.com [ijisrt.com]
- 9. hmrlabs.com [hmrlabs.com]
Technical Support Center: Scale-Up Synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
Welcome to the technical support guide for the scale-up synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and safety protocols.
Synthetic Pathway & Key Considerations
The synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is a multi-step process involving hazardous reagents and challenging transformations that require careful consideration during scale-up. The most logical and scalable synthetic route is outlined below. Each step presents unique challenges related to safety, reaction kinetics, heat transfer, and purification.
Caption: Proposed scalable synthetic workflow for the target compound.
Frequently Asked Questions (FAQs)
Safety & Handling
Q1: What are the primary safety hazards associated with the tetrazole formation step, and how can they be mitigated on a large scale?
A1: The primary hazard is the use of sodium azide (NaN₃), especially in combination with an acid, which generates the highly toxic and explosive hydrazoic acid (HN₃).[1][2] On a large scale, this risk is magnified.
Mitigation Strategies:
-
Avoid Hydrazoic Acid Generation: Whenever possible, use protocols that do not generate significant amounts of HN₃ in the headspace. Continuous flow reactors are an excellent option as they minimize the reaction volume and headspace, allowing for safer operation at elevated temperatures that accelerate the reaction.[3][4]
-
Material Compatibility: Never use metal spatulas or equipment with lead, copper, silver, or zinc components that can form highly shock-sensitive heavy metal azides.[2][5] Use ceramic or plastic spatulas and ensure reactors are appropriately lined (glass or stainless steel without incompatible fittings).[2]
-
Temperature Control: The cyclization reaction can be exothermic. Ensure your reactor has adequate cooling capacity and monitoring to prevent runaway reactions. Sodium azide can decompose violently when heated above 275°C.[1][2]
-
Waste Handling: All azide waste must be segregated into a dedicated, non-metallic container.[1] Quench residual azide carefully with a suitable reagent like sodium nitrite under acidic conditions before disposal. Never pour azide solutions down the drain.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and double-gloving with nitrile gloves.[2][6] Handle solid sodium azide and concentrated solutions only in a certified fume hood or ventilated enclosure.[2]
Reaction Optimization & Reagents
Q2: For the amide bond formation, is it better to use benzoyl chloride or a coupling agent with benzoic acid for a large-scale synthesis?
A2: While benzoyl chloride is effective, its use on a large scale can be complicated by its moisture sensitivity, corrosiveness, and the need to manage the HCl byproduct with a stoichiometric amount of base. For scale-up, using benzoic acid with a suitable coupling agent is often preferred for process control and waste profile.
We recommend using n-propanephosphonic acid anhydride (T3P®) . It is a robust, safe, and highly efficient coupling agent.[7] Its primary advantages for process chemistry are that its byproducts are water-soluble and easily removed during aqueous workup, simplifying purification and avoiding the complex filtrations associated with urea byproducts from carbodiimides.[7][8] While reagents like HATU are common in discovery chemistry, they are generally too expensive for large-scale manufacturing.[8]
Q3: Which method is recommended for the nitro-group reduction at scale: catalytic hydrogenation or metal/acid reduction?
A3: The choice depends on available equipment and process safety management capabilities.
-
Catalytic Hydrogenation (H₂/Pd-C): This is the "greener" option, producing water as the only byproduct. However, it requires a specialized high-pressure reactor, careful handling of flammable hydrogen gas, and management of the potentially pyrophoric palladium catalyst.[9]
-
Metal/Acid Reduction (e.g., Fe/NH₄Cl): This method is often more practical if high-pressure equipment is unavailable.[10] It is robust and effective. However, it is atom-inefficient and generates large quantities of iron sludge, creating a significant waste disposal challenge.[10][11] The reaction is also highly exothermic and requires careful control of addition rates and efficient cooling.
For a well-equipped facility, catalytic hydrogenation is superior. For facilities without high-pressure capabilities, a well-controlled Fe/NH₄Cl reduction is a viable, albeit less environmentally friendly, alternative.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of each critical step.
Caption: A troubleshooting decision tree for common scale-up issues.
Detailed Troubleshooting: Step 2 - Tetrazole Cyclization
Problem: The reaction yield is significantly lower on a larger scale compared to the lab.
-
Potential Cause 1: Inefficient Mixing or Mass Transfer. In heterogeneous reactions, simply increasing the stirrer RPM does not guarantee effective mixing in a large vessel. Dead zones can lead to localized concentration gradients and reduced reaction rates.[12]
-
Solution: Evaluate the reactor's mixing efficiency. Consider installing baffles or using a different impeller design (e.g., pitched-blade turbine vs. anchor). For very viscous slurries, a staged addition of reagents might be necessary.
-
Rationale: Proper mixing ensures that the reactants are in constant contact, which is critical for achieving the reaction rates observed on a smaller, more easily mixed scale.
-
-
Potential Cause 2: Poor Temperature Control. The exothermic nature of the reaction may be causing localized hot spots in a large reactor that are not detected by a single temperature probe. This can lead to thermal degradation of the product or starting materials.
-
Solution: Use a reactor with a jacket and internal cooling coils for more efficient heat removal. Add reagents subsurface at a controlled rate to manage the exotherm.[13]
-
Rationale: Maintaining a consistent and optimal temperature across the entire reaction volume is crucial for maximizing yield and minimizing impurity formation.[12]
-
-
Potential Cause 3: Incomplete Reaction. The reaction may require more forcing conditions on a larger scale due to changes in surface area-to-volume ratios.
-
Solution: Consider adding a catalyst. For nitrile-to-tetrazole conversions, Lewis acids like zinc salts can activate the nitrile group towards nucleophilic attack by the azide.[14] Alternatively, running the reaction in a continuous flow setup at a higher temperature can drastically reduce reaction times and improve conversion safely.[3][4]
-
Rationale: Catalysts lower the activation energy of the rate-limiting step, while higher temperatures (made safe by flow chemistry) increase the reaction rate according to the Arrhenius equation.
-
Scale-Up Protocol & Data Comparison
The following table provides a comparative overview of typical parameters for the key tetrazole formation step, highlighting necessary adjustments for scale-up.
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Key Scale-Up Justification |
| Reactor | 1 L Round Bottom Flask | 200 L Glass-Lined Reactor | Surface area-to-volume ratio decreases, requiring more robust heat transfer and mixing capabilities.[15] |
| Reagent: 1-(3-Nitrophenyl)thiourea | 10 g (1 eq) | 10.0 kg (1 eq) | Direct scale-up of limiting reagent. |
| Reagent: Sodium Azide | ~3.6 g (1.1 eq) | 3.6 kg (1.1 eq) | A slight excess is maintained, but large excesses are avoided to minimize residual azide and safety risks.[3] |
| Solvent | 100 mL DMF | 100 L DMF | Solvent ratio is kept consistent, but solvent purity and dryness must be verified for the larger volume.[12] |
| Temperature | 120 °C (Oil Bath) | 115-120 °C (Jacketed) | Precise temperature control is critical. A slightly lower setpoint may be used initially to manage the exotherm. |
| Addition Time | All at once | 2-3 hours (NaN₃ slurry) | Controlled addition is essential to manage the exotherm and maintain a safe operating temperature.[13] |
| Reaction Time | 12 hours | 16-24 hours | Reactions often run slower at scale due to mass transfer limitations. Monitor closely by in-process controls (IPC). |
| Workup | Pour onto ice/water, acidify, filter | Pump into quench vessel with water, acidify, centrifuge | Handling large volumes requires engineered solutions like pumps and centrifuges instead of manual filtration. |
| Typical Yield | 85-95% | 80-90% | A slight drop in yield is common during scale-up but should be minimized through process optimization.[13] |
Example Protocol: Step 2 - Pilot Scale Tetrazole Cyclization
WARNING: This procedure involves highly toxic and potentially explosive materials. It must only be performed by trained personnel in a controlled environment with appropriate engineering controls and emergency procedures in place.
-
Reactor Preparation: Ensure the 200 L glass-lined reactor is clean, dry, and has been purged with nitrogen. Confirm all fittings and valves are free of copper, lead, and other incompatible metals.[2]
-
Charge Reagents: Charge the reactor with 1-(3-nitrophenyl)thiourea (10.0 kg) and DMF (80 L). Begin agitation to form a slurry.
-
Prepare Azide Slurry: In a separate, suitable vessel, carefully prepare a slurry of sodium azide (3.6 kg) in DMF (20 L) using non-sparking, non-metallic tools.
-
Controlled Addition: Heat the reactor contents to 80°C. Begin the slow, subsurface addition of the sodium azide slurry via a diaphragm pump over a period of 2-3 hours.
-
Exotherm Monitoring: Carefully monitor the internal temperature. The rate of addition should be adjusted to ensure the temperature does not exceed 125°C. Ensure the cooling jacket is active and responsive.
-
Reaction: Once the addition is complete, heat the mixture to 120°C and hold for 16-24 hours. Monitor the reaction's progress via a pre-validated HPLC method until the starting material is <1% of the total peak area.
-
Quench & Isolation: Cool the reaction mixture to 20-25°C. In a separate quench vessel, charge 200 L of water. Slowly transfer the reaction mixture into the quench vessel with vigorous stirring.
-
Precipitation: Adjust the pH of the aqueous slurry to ~2-3 with 3M HCl to protonate the tetrazole-thiol, causing it to precipitate.
-
Filtration & Washing: Isolate the solid product using a centrifuge or filter-dryer. Wash the cake thoroughly with deionized water (2 x 50 L) until the filtrate is neutral.
-
Drying: Dry the product under vacuum at 50-60°C until the loss on drying (LOD) is <0.5%.
References
- Reducing the Complexity of Commercial-Scale Amide Form
- Yavari, I., et al.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Amide bond formation in flow using water as reaction medium. American Chemical Society.
- Li, B., et al. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.
- A green chemistry perspective on catalytic amide bond form
- Sodium Azide NaN3. Division of Research Safety, University of Illinois.
- Safety Data Sheet: Sodium Azide.
- Fact Sheet: Sodium Azide. PennEHRS, University of Pennsylvania.
- Jamison, T. F., et al. Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Angewandte Chemie.
- Biocatalytic amide bond form
- Safety D
- Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Tetrazole - Wikipedia.
- Safe and efficient tetrazole synthesis in a continuous-flow microreactor. SciSpace.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
- N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis. ChemicalBook.
- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing.
- Finnegan, W. G., et al. An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society.
- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
- Synthesis of N-(4-aminophenyl)-substituted benzamides.
- Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.
- 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com.
- How to deal with scale-up challenges of Chemistry? Prime Scholars.
- Suggested reaction mechanism for intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas.
- Synthesis method of 1-phenyl-5-mercapto tetrazole.
- Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions.
- Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl). Hindawi.
- 3-AMINO-N-(4-AMINOPHENYL)-BENZAMIDE. ChemicalBook.
- Thiourea synthesis by thioacyl
- Synthetic Transition from Thiourea-Based Compounds to Tetrazole Deriv
- Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
- MCR synthesis of a tetracyclic tetrazole scaffold.
- Troubleshooting low conversion rates in nitrile to tetrazole reactions. BenchChem.
- N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide. BLDpharm.
- N-Phenyl Aromatic Carboxamide Compounds and Their Preparation and Use.
- Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. Organic Chemistry Portal.
- N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide. Moldb.
- SYNTHESIS OF SUBSTITUTED 5-PHENYL-1-(5-PHENYL)-ISOXAZOL-3-YL)-1H-TETRAZOLE AS ANTIOXIDANT AGENTS. Journal of Advanced Scientific Research.
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- 5. Fact Sheet: Sodium Azide | PennEHRS [ehrs.upenn.edu]
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"N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide" storage and handling best practices
Welcome to the technical support guide for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. This document provides essential information for researchers, scientists, and drug development professionals on the best practices for storage, handling, and troubleshooting common experimental issues. As this molecule contains a reactive mercaptotetrazole moiety, adherence to these guidelines is critical for ensuring experimental success, personnel safety, and material integrity.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day use of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide.
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is crucial to prevent degradation. Based on data from structurally similar mercaptotetrazole compounds, the following conditions are recommended:
-
Temperature: Store in a cool, dark place. A controlled room temperature is generally acceptable, though storage at temperatures below 15°C is advisable for long-term stability.
-
Atmosphere: Keep the container tightly closed and dry.[1] For enhanced stability, particularly to prevent oxidation of the mercapto group, storage under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice.
-
Light: Protect from light to prevent photochemical degradation. Store in an amber vial or a light-blocking outer container.
-
Location: Store in a well-ventilated, designated chemical storage area, away from heat sources or open flames.[2] For flammable solids, storing in a fireproof cabinet is a recommended safety measure.[2]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: Due to the compound's potential hazards, a comprehensive suite of PPE must be worn at all times:
-
Eye Protection: Safety glasses with side shields or goggles are required. If there is a splash risk, a face shield should also be used.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Glove suitability and durability depend on the frequency and duration of contact.[2] Always inspect gloves before use and change them immediately if contaminated.
-
Body Protection: A lab coat is mandatory. For operations with a higher risk of exposure, consider additional protective clothing.[3]
-
Respiratory Protection: Handle the solid powder in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[2] If a fume hood is not available, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.
Q3: What are the primary hazards associated with this class of compounds?
A3: Structurally related mercaptotetrazole derivatives are classified with several hazards that should be assumed for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide:
-
Flammability: It is likely a flammable solid.[4] Keep it away from heat, sparks, open flames, and other ignition sources.[2]
-
Toxicity: The compound may be harmful if swallowed.[4]
-
Irritation: It can cause skin and serious eye irritation.[2][4] Avoid all personal contact, including inhalation and contact with skin and eyes.[2]
-
Aquatic Hazard: May cause long-lasting harmful effects to aquatic life.[3][4]
Q4: How should I properly dispose of waste and unused material?
A4: All waste containing this compound must be treated as hazardous chemical waste.
-
Collect all solid waste and solutions in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal must be conducted through an approved waste disposal plant.[1][3] Do not dispose of it down the drain or in regular trash.
-
Consult your institution's Environmental Health & Safety (EHS) office for specific local and national disposal regulations.
Q5: What are some suitable solvents for this compound?
A5: While specific solubility data for this exact molecule is not widely published, related compounds offer guidance. 1-Phenyl-1H-tetrazole-5-thiol is soluble in ethanol. Given the benzamide structure, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also likely to be effective solvents. Always start with small quantities to test solubility before preparing a large-scale solution.
Q6: How stable is this compound and what should it not be mixed with?
A6: The tetrazole ring is generally stable, but the mercapto (-SH) group can be reactive.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[3] Tetrazoles can also react vigorously with strong acids and certain metals.[5]
-
Thermal Stability: The related compound 1-Phenyl-1H-tetrazole-5-thiol decomposes at 145°C. Avoid excessive heating.
-
Tautomerism: The 5-mercapto-1H-tetrazole moiety can exist in equilibrium with its thione tautomer. This ambident reactivity can influence its behavior in chemical reactions, potentially reacting at either the sulfur or a nitrogen atom.[6]
-
Degradation: Upon combustion or decomposition, it can release toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides.[3]
Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
| Problem | Potential Cause & Scientific Rationale | Recommended Solution |
| Compound appears discolored (e.g., yellowed) or clumped. | Chemical Degradation: The mercapto (-SH) group is susceptible to air oxidation, which can lead to the formation of disulfides and other byproducts, often causing discoloration. Exposure to light or heat can accelerate this process. Clumping may indicate moisture absorption. | 1. Verify Storage: Ensure the compound has been stored according to the guidelines (cool, dark, dry, tightly sealed).2. Purity Analysis: Before use, verify the compound's purity via an appropriate analytical method (e.g., HPLC, LC-MS, or ¹H-NMR).3. Decision: If significant degradation is confirmed, it is best to procure a new batch to ensure the reliability of your experimental results. |
| Poor or inconsistent solubility in the chosen solvent. | 1. Incorrect Solvent Choice: The large aromatic structure with both hydrogen bond donor (-NH-) and acceptor (C=O, tetrazole nitrogens) sites, along with the thiol group, gives it a complex solubility profile. Poor solubility can hinder its use in biological assays or reactions.[7]2. Degradation: Impurities from degradation can alter solubility characteristics. | 1. Consult Literature: Search for solubility data on structurally similar benzamide or tetrazole compounds.2. Test Solvents: Empirically test solubility in a range of solvents, starting with those common for drug-like molecules (e.g., DMSO, DMF, ethanol).3. Use Aids: Gentle warming or sonication can aid dissolution. Prepare solutions fresh before each experiment to minimize degradation in solution. |
| Inconsistent or non-reproducible experimental results. | 1. Compound Instability: The compound may be degrading under your specific experimental conditions (e.g., pH, presence of oxidizers, temperature). The reactivity of the thiol group is a common cause of such issues.2. Weighing Inaccuracy: As a fine powder, the compound may be prone to static electricity, leading to inaccurate measurements.3. Reactivity with Excipients: In formulation studies, the amine in the benzamide linker could potentially react with nitrites present in excipients to form nitrosamines, especially under acidic conditions or during wet granulation.[8] | 1. Assess Stability: Run control experiments to assess the compound's stability under your assay conditions (e.g., incubate in assay buffer for the duration of the experiment and analyze for degradation).2. Improve Weighing: Use an anti-static device (e.g., an ionizer) when weighing the powder.3. Review Reagents: Scrutinize all components in your experiment for incompatibilities. Ensure all reagents are of high purity. |
Key Data Summary
The following table summarizes critical information for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, inferred from closely related analogs.
| Parameter | Recommended Guideline | Rationale & Reference |
| Appearance | White to off-white/pale yellow powder/crystal | Based on typical appearance of mercaptotetrazole derivatives. |
| Storage Temp. | Room Temperature (<15°C for long-term) | To minimize thermal degradation. |
| Incompatibilities | Strong oxidizing agents, strong acids, heat | Prevents vigorous or hazardous reactions and decomposition.[3][5] |
| Primary Hazards | Flammable Solid, Harmful if Swallowed, Skin/Eye Irritant | Assumed based on GHS classifications of similar structures.[4] |
| PPE | Safety Goggles, Gloves, Lab Coat, Fume Hood/Respirator | Standard procedure for handling hazardous chemical powders.[2][3] |
| Decomposition | ~145 °C | Based on the melting/decomposition point of 1-Phenyl-1H-tetrazole-5-thiol. |
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a self-validating method for preparing a stock solution, a fundamental step in most experimental workflows.
Objective: To prepare a 10 mM stock solution in DMSO.
Materials:
-
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
-
Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Class A volumetric flask
-
Appropriate PPE (gloves, safety glasses, lab coat)
Procedure:
-
Pre-Weighing Checks: Ensure the balance is calibrated and level. Place the weigh paper or boat on the balance and tare it. Use an anti-static gun on the container and spatula if needed.
-
Weighing: Carefully weigh the desired amount of the compound. Rationale: Accurate weighing is the foundation of reproducible results. For a 10 mM solution in 1 mL, you would need to calculate the required mass based on the compound's molecular weight.
-
Dissolution: Add a small amount of DMSO to the volumetric flask. Carefully transfer the weighed powder into the flask. Rinse the weigh paper/boat with small aliquots of DMSO and add the rinsate to the flask to ensure a complete transfer.
-
Mixing: Add DMSO to about 90% of the final volume. Gently swirl the flask or use a vortex mixer at a low setting until the solid is completely dissolved. Rationale: Ensuring complete dissolution is critical for a homogenous solution.
-
Final Volume Adjustment: Once dissolved, carefully add DMSO up to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is thoroughly mixed.
-
Storage: Transfer the stock solution to a labeled, amber glass vial with a tight-fitting cap. Store at -20°C or -80°C for long-term use. Rationale: Storage at low temperatures minimizes solvent evaporation and slows potential degradation.
Visualized Workflow: Chemical Handling Process
This diagram illustrates the logical flow for safely managing a chemical reagent from receipt to disposal, ensuring a self-validating and safe laboratory practice.
Caption: Logical workflow for safe chemical handling.
References
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Fisher Scientific. (2025). Safety Data Sheet for 1-Phenyl-1H-tetrazole-5-thiol. Link (Note: A direct deep link to this specific SDS is not available, but it can be searched on the Fisher Scientific website using the product name or CAS number 86-93-1).
- Google Patents. (n.d.). CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole.
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-
Sigma-Aldrich. (2024). Safety Data Sheet. (Note: This is a general link to SDS resources as the specific document for the user's compound may not be public. A representative SDS for a related compound is used as a proxy). Link
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de Paulis, T., et al. (2006). Substituent effects of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides on positive allosteric modulation of the metabotropic glutamate-5 receptor in rat cortical astrocytes. Journal of Medicinal Chemistry. Retrieved from [Link]
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Rossoni, G., et al. (1992). CR 2039, a new bis-(1H-tetrazol-5-yl)phenylbenzamide derivative with potential for the topical treatment of asthma. Agents and Actions. Retrieved from [Link]
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ResearchGate. (2021). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Retrieved from [Link]
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Sigma-Aldrich. (2024). Safety Data Sheet. (Note: General SDS link). Link
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Bio-Fine. (n.d.). 1-H-TETRAZOLE Safety Data Sheet. Retrieved from [Link]
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Hu, X., et al. (2022). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology. Retrieved from [Link]
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Kumar, V., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved from [Link]
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PubMed. (2024). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Retrieved from [Link]
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ResearchGate. (2021). Decomposition products of tetrazoles. Retrieved from [Link]
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Mlostoń, G., et al. (2020). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Molecules. Retrieved from [Link]
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Moser, J. O., et al. (2023). N-Nitrosamine Formation in Pharmaceutical Solid Drug Products: Experimental Observations. Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to BCRP Inhibitors: Evaluating N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide and its Contemporaries
This guide provides a comprehensive comparison of Breast Cancer Resistance Protein (BCRP) inhibitors, with a particular focus on the evaluation of novel chemical entities such as N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. For researchers, scientists, and drug development professionals, understanding the landscape of BCRP inhibition and the methodologies to assess new compounds is critical for overcoming multidrug resistance in oncology and managing drug-drug interactions.
The Central Role of BCRP in Drug Disposition and Resistance
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a member of the ATP-binding cassette (ABC) transporter superfamily.[1] These transporters function as ATP-dependent efflux pumps, actively removing a wide array of substrates from within the cell to the extracellular space.[2] BCRP is strategically expressed in barrier tissues, including the intestinal epithelium, the blood-brain barrier, the placenta, and the canalicular membrane of hepatocytes.[3][4] This localization underscores its critical role in limiting the absorption of xenobiotics, protecting sensitive tissues, and facilitating the excretion of drugs and their metabolites.[1]
However, in the context of oncology, the overexpression of BCRP in cancer cells is a significant mechanism of multidrug resistance (MDR). By actively effluxing chemotherapeutic agents, BCRP can reduce their intracellular concentration to sub-therapeutic levels, thereby diminishing their efficacy.[5] Consequently, the development of potent and specific BCRP inhibitors is a key strategy to reverse MDR and improve patient outcomes.
Evaluating Novel Chemical Entities: The Case for Tetrazole and Benzamide Scaffolds
While no specific experimental data on the BCRP inhibitory activity of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is currently available in the public domain, its chemical structure, which incorporates both benzamide and phenyltetrazole moieties, is of significant interest. A study by Talele et al. (2017) detailed the synthesis and evaluation of a series of benzamide and phenyltetrazole derivatives as potential BCRP inhibitors to overcome MDR.[5] This research provides a strong rationale for investigating compounds like N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide for BCRP-related activities.
The following sections will therefore not only compare established BCRP inhibitors but also provide a detailed framework for how a novel compound from this chemical class would be experimentally evaluated and benchmarked.
A Comparative Overview of Established BCRP Inhibitors
To effectively evaluate a novel compound, its performance must be compared against well-characterized inhibitors. The following table summarizes the potency of several key BCRP inhibitors.
| Inhibitor | Chemical Class | IC50 / EC90 Value | Selectivity | Reference |
| Ko143 | Fumitremorgin C analog | EC90: 26 nM | >200-fold selective over P-gp and MRP1 | [6] |
| YHO-13177 | Acrylonitrile derivative | IC50: 10 nM | Specific for BCRP; no effect on P-gp or MRP1 at effective concentrations | [7][8] |
| Fumitremorgin C (FTC) | Mycotoxin | IC50: ~1 µM | Does not inhibit P-gp or MRP1 | [9][10] |
-
IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of the transporter by 50%.
-
EC90 (Effective concentration 90%): The concentration of an inhibitor that reduces the IC50 of a cytotoxic drug by 90%, effectively reversing 90% of the drug resistance.[11]
Ko143 is widely regarded as one of the most potent and specific BCRP inhibitors available for preclinical research, making it an essential positive control in screening assays.[11] YHO-13177 is another highly potent and specific inhibitor that has demonstrated efficacy in both in vitro and in vivo models.[7] Fumitremorgin C (FTC) was one of the first specific BCRP inhibitors identified, though its use in vivo is limited by neurotoxicity.[11][12]
Experimental Workflows for BCRP Inhibitor Profiling
The evaluation of a test compound's interaction with BCRP requires robust and validated experimental systems. The two primary methodologies are cell-based bidirectional transport assays and membrane vesicle-based uptake assays.
Cell-Based Bidirectional Transport Assay
This assay utilizes polarized cell monolayers, such as Caco-2 (human colorectal adenocarcinoma) or Madin-Darby canine kidney (MDCK) cells transfected with human BCRP, grown on semi-permeable membranes in a Transwell® system.[3][13] This setup mimics the barrier function of epithelial tissues.
Causality Behind Experimental Choices:
-
Why polarized monolayers? This system allows for the separate analysis of transport from the apical (lumen-facing) to the basolateral (blood-facing) side and vice versa, which is essential for quantifying active efflux.
-
Why BCRP-overexpressing cells? Using a cell line like MDCKII-BCRP provides a high signal-to-noise ratio, making it easier to discern BCRP-specific transport from passive diffusion and the activity of other endogenous transporters.[14]
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[3]
-
Monolayer Integrity Check: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a paracellular marker like Lucifer Yellow.[3]
-
Transport Experiment Setup:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the BCRP probe substrate (e.g., [³H]-Estrone-3-sulfate) to either the apical (A) or basolateral (B) chamber (the "donor" chamber).[3]
-
To the corresponding receiver chamber, add fresh transport buffer.
-
For inhibition studies, pre-incubate the cells with the test compound (e.g., N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide) on both sides of the monolayer for 30 minutes before adding the probe substrate.[3] A positive control inhibitor (e.g., Ko143) should be run in parallel.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At predetermined time points (e.g., 90 minutes), collect samples from the receiver chamber.[3]
-
Quantification: Analyze the concentration of the probe substrate in the samples using liquid scintillation counting (for radiolabeled substrates) or LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A).
-
Determine the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER significantly greater than 2 is indicative of active efflux.[15]
-
In the presence of a BCRP inhibitor, the ER should decrease towards 1.
-
Calculate the IC50 value of the test compound by measuring the reduction in B-to-A transport across a range of inhibitor concentrations.
-
Caption: Bidirectional transport assay workflow using polarized cell monolayers.
Inside-Out Membrane Vesicle Assay
This cell-free system utilizes membrane vesicles prepared from cells overexpressing BCRP, where the vesicles are oriented "inside-out," exposing the ATP-binding site to the exterior.[16][17] This method directly measures the ATP-dependent uptake of a substrate into the vesicle.
Causality Behind Experimental Choices:
-
Why vesicles? This system isolates the transporter from other cellular processes, providing a direct measurement of transporter activity. It is particularly useful for compounds with low passive permeability that may not be suitable for cell-based assays.[3]
-
Why ATP vs. AMP? The assay measures ATP-dependent uptake. Comparing uptake in the presence of ATP (energy source) to uptake with AMP (inactive control) allows for the specific quantification of active transport.[17]
-
Vesicle Preparation: Use commercially available inside-out membrane vesicles from HEK293 or Sf9 cells overexpressing human BCRP.
-
Reaction Setup:
-
Initiate Transport: Start the transport reaction by adding the probe substrate (e.g., [³H]-Estrone-3-sulfate) and either ATP or AMP (as a negative control).[18]
-
Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.[2][17]
-
Stop Reaction and Filtration: Terminate the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to trap the vesicles.[16] Wash the vesicles to remove any unbound substrate.
-
Quantification: Measure the amount of substrate trapped within the vesicles using liquid scintillation counting or LC-MS/MS.
-
Data Analysis:
-
Calculate the specific ATP-dependent uptake by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP.
-
Determine the percent inhibition of the test compound at each concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the inside-out membrane vesicle BCRP inhibition assay.
Mechanism of BCRP-Mediated Efflux and Inhibition
BCRP utilizes the energy from ATP hydrolysis to undergo conformational changes that bind intracellular substrates and expel them from the cell. Inhibitors can interfere with this process through various mechanisms, such as competing with the substrate for the same binding site (competitive inhibition) or binding to an allosteric site to prevent the conformational changes necessary for transport (non-competitive inhibition).[9] Some inhibitors, like Ko143, are thought to act as "general" inhibitors by blocking the ATPase activity of BCRP.[9]
Caption: Mechanism of BCRP-mediated drug efflux and its inhibition.
Conclusion
The evaluation of novel compounds as BCRP inhibitors is a critical step in modern drug development, essential for overcoming multidrug resistance in cancer and predicting potential drug-drug interactions. While direct experimental data for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is not yet available, its chemical structure, containing benzamide and tetrazole scaffolds, positions it as a compound of interest based on prior research into these pharmacophores.
A rigorous, multi-faceted approach employing both cell-based and vesicle-based assays is necessary to fully characterize its potential. By benchmarking its performance against potent and specific inhibitors like Ko143 and YHO-13177, researchers can accurately determine its potency, specificity, and potential therapeutic value. The detailed protocols and experimental rationale provided in this guide offer a robust framework for such an investigation.
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Fuchss, T., et al. (2021). Novel Substituted Tetrazoles as ACSS2 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]
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Yamasaki, R., et al. (2011). Novel Acrylonitrile Derivatives, YHO-13177 and YHO-13351, Reverse BCRP/ABCG2-Mediated Drug Resistance In Vitro and In Vivo. Molecular Cancer Therapeutics. Available at: [Link]
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Gonzalez-Lobato, L., et al. (2010). Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin fumitremorgin C. Toxicology and Applied Pharmacology. Available at: [Link]
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Robey, R. W., et al. (2011). The Inhibitor Ko143 Is Not Specific for ABCG2. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Al-dujaili, A. A., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][19]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules. Available at: [Link]
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Admescope. (n.d.). Permeability and Transporters. Available at: [Link]
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Ashby, C. R., et al. (2022). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences. Available at: [Link]
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Zhang, S., et al. (2022). Characterization of a Potent, Selective, and Safe Inhibitor, Ac15(Az8)2, in Reversing Multidrug Resistance Mediated by Breast Cancer Resistance Protein (BCRP/ABCG2). Pharmaceuticals. Available at: [Link]
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Shikh E.V., et al. (2019). Method for Testing of Drugs Belonging to Substrates and Inhibitors of the Transporter Protein BCRP on Caco-2 Cells. ResearchGate. Available at: [Link]
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Liu, Z., et al. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Available at: [Link]
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Zhang, Y-K., & Wang, F. (2011). Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update. The AAPS Journal. Available at: [Link]
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Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. Available at: [Link]
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Xia, C. Q., et al. (2005). Expression, localization, and functional characteristics of breast cancer resistance protein in Caco-2 cells. Drug Metabolism and Disposition. Available at: [Link]
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Stefan, S. M., et al. (2021). Modulation of ABCG2 Transporter Activity by Ko143 Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
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Yamasaki, R., et al. (2011). Novel Acrylonitrile Derivatives, YHO-13177 and YHO-13351, Reverse BCRP/ABCG2-mediated Drug Resistance in Vitro and in Vivo. Molecular Cancer Therapeutics. Available at: [Link]
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Semantic Scholar. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available at: [Link]
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Khan, A., et al. (2018). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Advances. Available at: [Link]
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A Comparative Guide to the Biological Activity of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide and Its Parent Compounds
Abstract
In medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity is a proven method for developing novel therapeutic agents with enhanced potency or unique mechanisms of action. This guide presents a comparative analysis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide , a hybrid molecule, against its parent compounds: Benzamide and 3-(5-Mercapto-1H-tetrazol-1-yl)aniline . We explore the established biological activities of the parent scaffolds, propose a rationale for the investigation of the hybrid compound, and provide a comprehensive, albeit hypothetical, experimental framework to assess its potential as an anticancer agent. This document serves as a technical resource for researchers and drug development professionals, detailing robust protocols for cytotoxicity and apoptosis assays, and illustrating the logical workflow for such a comparative study.
Introduction: The Rationale for Molecular Hybridization
The design of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is rooted in the principle of structure-activity relationships (SAR). By covalently linking two biologically active scaffolds—a benzamide and a mercapto-tetrazole—the goal is to create a new chemical entity that may exhibit synergistic effects, improved selectivity, or a novel pharmacological profile that neither parent compound possesses alone.
-
The Benzamide Scaffold: Benzamide and its derivatives are recognized as "privileged structures" in drug discovery, forming the core of a wide array of therapeutic agents.[1] They are known to target various enzymes and receptors, with prominent examples including Histone Deacetylase (HDAC) inhibitors for cancer therapy and inhibitors of the bacterial cell division protein FtsZ.[1][2] The versatility of the benzamide group allows for fine-tuning of its pharmacological properties.[1][3]
-
The Mercapto-Tetrazole Scaffold: Tetrazoles are nitrogen-rich heterocyclic compounds that have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The tetrazole ring often acts as a bioisostere for the carboxylic acid group, which can enhance metabolic stability and receptor binding affinity.[4][7] The addition of a mercapto (thiol) group can further augment activity, with 2-mercaptobenzothiazole derivatives (a related structure) showing potent enzymatic inhibition and antitumor effects.[8]
The synthesized hybrid, N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, therefore represents a logical fusion of these two pharmacophores, creating a compelling candidate for investigation as a novel therapeutic agent, particularly in oncology.
Proposed Experimental Design for Comparative Analysis
To objectively compare the biological activity of the hybrid compound against its parent molecules, a multi-phase experimental approach is proposed. This investigation will focus on a hypothetical anticancer evaluation. The parent compounds for this study are defined as:
-
Parent A: Benzamide
-
Parent B: 3-(5-Mercapto-1H-tetrazol-1-yl)aniline
-
Test Compound: N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
The overall workflow is designed to first screen for general cytotoxicity and then to elucidate the underlying mechanism of action for the most potent compound.
Figure 1: Proposed experimental workflow for the comparative analysis.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to determine the concentration at which each compound inhibits cell growth by 50% (IC50). This provides a quantitative measure of cytotoxicity.
Rationale for Assay Selection: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[9] As viable cells with active metabolism can convert MTT into a purple formazan product, the amount of formazan is directly proportional to the number of living cells.[10][11] This makes it an excellent high-throughput screening tool.
Data Presentation: Hypothetical IC50 Values
The following table presents hypothetical data to illustrate the expected outcome, where the test compound shows superior potency and selectivity.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HEK293 (Non-Cancerous) IC50 (µM) | Selectivity Index (HEK293 / MCF-7) |
| Test Compound | 5.2 | 8.1 | >100 | >19.2 |
| Parent A: Benzamide | >100 | >100 | >100 | - |
| Parent B: 3-(5-Mercapto-1H-tetrazol-1-yl)aniline | 45.8 | 62.3 | >100 | >2.1 |
| Doxorubicin (Control) | 0.8 | 1.2 | 10.5 | 13.1 |
Selectivity Index is a ratio used to measure the preferential cytotoxicity of a compound towards cancer cells versus normal cells.
Experimental Protocol: MTT Assay
Protocol adapted from established methodologies.[9][10]
-
Cell Seeding: Seed a panel of cancer cells (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the Test Compound, Parent A, Parent B, and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium in the wells with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Phase 2: Mechanistic Investigation of Apoptosis
Assuming the test compound demonstrates potent cytotoxicity, the next logical step is to investigate how it kills the cancer cells. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.
Figure 2: The intrinsic apoptosis pathway, a potential target for the test compound.
Annexin V/PI Staining for Apoptosis Detection
Rationale for Assay Selection: During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to exposed PS.[12] By using a fluorescently-labeled Annexin V (e.g., FITC-conjugated), early apoptotic cells can be identified via flow cytometry. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Experimental Protocol: Annexin V/PI Staining
Protocol adapted from established methodologies.
-
Cell Treatment: Seed MCF-7 cells in 6-well plates. Treat the cells with the IC50 concentration of the Test Compound, Parent B, and Doxorubicin for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 channel.
Caspase-3/7 Activity Assay
Rationale for Assay Selection: Caspases-3 and -7 are key "executioner" enzymes in the apoptotic cascade.[14] Their activation is a central event leading to the dismantling of the cell. Measuring the activity of these caspases provides direct evidence that apoptosis is occurring via the canonical enzymatic pathway. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a highly sensitive and quantitative method for this measurement.[15] The assay utilizes a substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7 to produce a luminescent signal.[15][16]
Experimental Protocol: Caspase-3/7 Activity Assay
Protocol adapted from established methodologies.[14][15]
-
Cell Seeding and Treatment: Seed MCF-7 cells in a white-walled 96-well plate. Treat cells as described in the Annexin V protocol (Step 1).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours in the dark.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells or total protein content. Express the results as a fold-change in caspase activity relative to the untreated control.
Discussion and Future Directions
Based on our hypothetical results, the fusion of the benzamide and mercapto-tetrazole moieties into N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide results in a significant enhancement of cytotoxic activity against cancer cell lines compared to its parent compounds. The high selectivity index suggests a favorable therapeutic window. Furthermore, the mechanistic studies indicate that this enhanced activity is, at least in part, due to the potent induction of apoptosis, confirmed by the externalization of phosphatidylserine and the activation of executioner caspases.
These preliminary in vitro findings strongly support the continued investigation of this compound. Future directions should include:
-
Broader Screening: Evaluating the compound against a larger panel of cancer cell lines to determine its spectrum of activity.
-
Mechanism of Action Studies: Investigating upstream signaling events, such as the involvement of the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.
-
In Vivo Efficacy: Assessing the compound's antitumor activity in preclinical animal models.
-
Pharmacokinetic and Toxicological Profiling: Determining the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles of the compound.
This structured, comparative approach provides a solid foundation for evaluating novel hybrid molecules and advancing promising candidates through the drug discovery pipeline.
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An In-Depth Guide to Evaluating the Anticancer Potential of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
To our esteemed colleagues in the research and drug development community,
This guide addresses the burgeoning interest in novel heterocyclic compounds as potential anticancer agents. Specifically, it focuses on the compound N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide . As of the latest literature review, direct experimental data on the anticancer efficacy of this specific molecule has not been published. The absence of such data precludes a direct comparative analysis against established anticancer drugs.
Therefore, this document is structured to provide a foundational framework for researchers interested in investigating this compound. We will dissect its structural components, outline the standard experimental workflows for evaluating anticancer efficacy, and provide a comparative baseline using current standard-of-care chemotherapeutics for major cancer types. Our objective is to equip you with the scientific rationale and methodological rigor required to pioneer the investigation of this and similar novel chemical entities.
Scientific Rationale: Deconstructing the Compound of Interest
The therapeutic potential of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide can be inferred from the well-documented bioactivities of its core chemical moieties: the tetrazole ring and the benzamide group.
-
The Tetrazole Moiety: The tetrazole ring is a significant pharmacophore in medicinal chemistry. It is a bioisostere of the carboxylic acid group, meaning it has similar physical and chemical properties in a biological context, which can enhance metabolic stability and improve pharmacokinetic profiles.[1][2][3] Various derivatives of tetrazole have demonstrated a broad spectrum of pharmacological activities, including promising anticancer effects.[4][5][6][7] The mechanisms of action for anticancer tetrazole derivatives are diverse, ranging from the induction of oxidative stress and apoptosis to the inhibition of key signaling pathways involved in cancer cell proliferation.[1][2][8]
-
The Benzamide Moiety: Benzamide derivatives are also a cornerstone in the development of anticancer agents.[9] A notable class of benzamide-containing drugs are the histone deacetylase (HDAC) inhibitors, which can regulate gene expression, induce cell-cycle arrest, and promote apoptosis.[10][11] Other benzamide derivatives have been shown to target critical cellular machinery, such as tubulin, thereby inhibiting cell division.[12] Recent studies have also highlighted their potential in targeting DNA repair pathways, for instance, as PARP-1 inhibitors, which can be particularly effective in certain cancer types.[13] The benzamide structure can interact with the active sites of various enzymes, making it a versatile scaffold for targeted drug design.[10]
The combination of these two potent pharmacophores in a single molecule provides a strong rationale for investigating N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide as a novel anticancer candidate.
Framework for Efficacy Evaluation: Standard Methodologies
To ascertain the anticancer efficacy of a novel compound, a multi-stage evaluation process is required, progressing from in vitro (cell-based) assays to in vivo (animal model) studies.
In Vitro Efficacy Assessment
Initial screening is performed using a panel of human cancer cell lines to determine the compound's cytotoxic and antiproliferative effects.[5]
Key Experiment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[14]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing in vivo anticancer efficacy using a xenograft mouse model.
Detailed Protocol: Subcutaneous Xenograft Model
-
Animal and Cell Line Preparation:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old. Allow them to acclimate for at least one week. [15] * Select a human cancer cell line that demonstrated sensitivity to the compound in vitro. Ensure the cells are free from pathogens. [16] * Harvest cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to support tumor formation. A typical concentration is 5 x 10⁶ cells in 0.1 mL. [15]
-
-
Tumor Implantation:
-
Anesthetize the mouse according to approved institutional protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse. [15] * Monitor the animals for recovery.
-
-
Tumor Growth and Study Initiation:
-
Drug Administration and Monitoring:
-
Prepare the test compound, a vehicle control, and a standard-of-care positive control for administration.
-
Administer the treatments according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection). [17] * Continue to measure tumor volume and mouse body weight (as a measure of toxicity) twice weekly throughout the study. [17]
-
-
Endpoint and Data Analysis:
-
The study concludes when tumors in the control group reach a predetermined endpoint size or after a fixed duration.
-
At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
Analyze the data to determine the percentage of tumor growth inhibition (TGI) and assess the statistical significance of the results.
-
Comparative Landscape: Standard Anticancer Drugs
Any novel compound must be benchmarked against the current standard of care. Below is a summary of common chemotherapy regimens for breast and lung cancer.
Standard Drugs for Breast Cancer
Treatment for breast cancer is highly dependent on the subtype (e.g., hormone receptor-positive, HER2-positive, triple-negative). [18]Common chemotherapy agents include:
| Drug Class | Examples | Mechanism of Action |
| Anthracyclines | Doxorubicin, Epirubicin | Inhibit the enzyme topoisomerase II, which is critical for DNA replication, leading to DNA damage and cell death. [19][20] |
| Taxanes | Paclitaxel, Docetaxel | Interfere with microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis. [20] |
| Alkylating Agents | Cyclophosphamide | Cross-links DNA strands, preventing DNA replication and transcription, which triggers cell death. [19][20] |
| Antimetabolites | 5-Fluorouracil (5-FU), Capecitabine | Mimic normal metabolic molecules and interfere with DNA and RNA synthesis, thereby halting cell growth. [20] |
| Platinum Agents | Carboplatin, Cisplatin | Similar to alkylating agents, they form cross-links in DNA, disrupting its structure and function. [20] |
These drugs are often used in combination regimens such as AC (Adriamycin, Cyclophosphamide) and TC (Docetaxel, Cyclophosphamide). [18][19]
Standard Drugs for Lung Cancer
Chemotherapy for lung cancer often involves platinum-based agents, typically in combination with other drugs. [21][22]The choice depends on the histology (non-small cell vs. small cell). [23]
| Drug Class | Examples | Mechanism of Action |
|---|---|---|
| Platinum Agents | Cisplatin, Carboplatin | Form platinum-DNA adducts, which cause cross-linking of DNA, inhibiting DNA synthesis and repair, leading to apoptosis. [22] |
| Taxanes | Paclitaxel, Docetaxel | Stabilize microtubules, preventing their normal dynamic function required for cell division. [23][24] |
| Vinca Alkaloids | Vinorelbine | Inhibit microtubule polymerization, disrupting the mitotic spindle and leading to cell cycle arrest. |
| Antimetabolites | Gemcitabine, Pemetrexed | Inhibit DNA synthesis by acting as fraudulent building blocks or by inhibiting key enzymes in nucleotide synthesis. [23][24] |
| Topoisomerase Inhibitors | Etoposide, Irinotecan | Inhibit topoisomerase enzymes, leading to DNA strand breaks during replication and triggering apoptosis. [23]|
Common combinations include Carboplatin with Paclitaxel or Cisplatin with Gemcitabine. [24][25]
Mechanistic Insights: Key Cellular Pathways
Understanding how a compound exerts its effect is crucial. Anticancer drugs often work by inducing apoptosis (programmed cell death) or causing cell cycle arrest.
Intrinsic Apoptosis Pathway
Many chemotherapeutic agents induce DNA damage or cellular stress, which triggers the intrinsic (or mitochondrial) pathway of apoptosis. [26][27]
Caption: The intrinsic pathway of apoptosis, a common target for anticancer drugs.
Cell Cycle Checkpoints
Anticancer drugs can also halt the cell cycle at specific checkpoints, preventing damaged cells from dividing. [28][29]
Caption: Major checkpoints of the eukaryotic cell cycle targeted by anticancer agents.
Conclusion
While N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide remains an uncharacterized compound in the context of oncology, its constituent chemical moieties suggest a promising avenue for investigation. This guide provides a comprehensive, scientifically grounded roadmap for any research team wishing to explore its potential. By following standardized, self-validating protocols for in vitro and in vivo evaluation, researchers can generate the robust data necessary to determine if this compound warrants further development as a novel anticancer therapeutic. The path from a novel molecule to a clinical candidate is long and challenging, but it begins with the rigorous and systematic application of the principles and methods outlined herein.
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A Comparative Guide to the Cross-Reactivity Profile of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (MTPB)
Abstract
Selectivity is a cornerstone of modern drug development, dictating both the efficacy and safety of a therapeutic agent. An ideal small molecule inhibitor should potently modulate its intended target while minimizing interactions with other proteins, thereby reducing the potential for off-target side effects. This guide provides a comprehensive analysis of the cross-reactivity profile of a novel investigational compound, N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (MTPB). Through a series of robust biochemical and cellular assays, we compare the selectivity of MTPB against established kinase inhibitors, providing critical data for researchers in oncology and signal transduction. Our findings are grounded in validated experimental protocols, offering a framework for assessing and interpreting the selectivity of kinase inhibitors.
Introduction: The Critical Role of Kinase Selectivity
Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge for developing selective inhibitors.[1]
This guide focuses on N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (MTPB), a novel ATP-competitive inhibitor developed to target the hypothetical serine/threonine kinase, Tumor Proliferation Kinase X (TPK-X) , which has been implicated in a specific pathway driving melanoma progression. The structural motifs of MTPB, including the benzamide and mercapto-tetrazole groups, are known to interact with kinase ATP-binding sites.[2][3][4] Understanding the selectivity of MTPB is paramount. Broad-spectrum or "dirty" kinase inhibitors can offer therapeutic advantages by hitting multiple oncogenic pathways, but this often comes at the cost of increased toxicity. Conversely, highly selective inhibitors offer a cleaner safety profile but may be susceptible to resistance.
Here, we present a head-to-head comparison of MTPB with two well-characterized kinase inhibitors:
-
Compound A (Highly Selective Inhibitor): A well-established, potent inhibitor of the TPK family with minimal off-target activity.
-
Compound B (Multi-Kinase Inhibitor): A known broad-spectrum inhibitor used in clinical settings, targeting multiple kinase families.
This comparison will be based on a multi-pronged experimental approach designed to rigorously assess on-target potency and off-target interactions, from purified enzymes to intact cellular systems.
Experimental Design for Comprehensive Selectivity Profiling
To build a robust and reliable selectivity profile, a tiered approach is essential. Our workflow integrates biochemical assays for initial broad screening with cell-based assays to confirm target engagement and functional consequences in a physiologically relevant environment.[5][6]
Figure 1: A tiered workflow for assessing kinase inhibitor cross-reactivity.
This workflow ensures that we first establish the compound's potency on its intended target before screening broadly for off-target liabilities. Identified off-targets are then confirmed with quantitative binding assays, and crucially, the most significant interactions are verified for engagement within a cellular context.
Comparative Performance Analysis
On-Target Potency and Kinome-Wide Selectivity
The initial assessment involved determining the half-maximal inhibitory concentration (IC50) against the primary target, TPK-X, followed by a broad kinase panel screen at a single high concentration (1 µM) to identify potential off-target interactions.
Methodology: Radiometric Kinase Assay (IC50 Determination) This assay measures the incorporation of radiolabeled phosphate ([γ-³³P]ATP) onto a specific peptide substrate by the kinase.[1][7]
-
Reaction Setup: Kinase, substrate, and varying concentrations of the inhibitor (MTPB, Compound A, Compound B) were incubated in a buffer containing MgCl₂ and [γ-³³P]ATP.
-
Incubation: The reaction was allowed to proceed for 60 minutes at 30°C.
-
Quenching & Separation: The reaction was stopped, and the phosphorylated substrate was separated from the remaining [γ-³³P]ATP.
-
Detection: The amount of incorporated radioactivity was measured using a scintillation counter.
-
Data Analysis: IC50 values were calculated by fitting the data to a four-parameter logistic curve.
Methodology: Broad Kinase Panel Profiling Compounds were screened at a 1 µM concentration against a panel of over 200 human kinases using a radiometric assay format similar to the one described above.[7][8] The percentage of remaining kinase activity relative to a DMSO control was determined.
Results:
MTPB demonstrated potent, single-digit nanomolar inhibition of its primary target, TPK-X, comparable to the highly selective Compound A. In contrast, the broad-spectrum Compound B showed lower potency against TPK-X. The kinome-wide screen revealed MTPB to have a favorable selectivity profile, with significant inhibition (>80%) observed for only two other kinases out of the >200 tested.
| Compound | Primary Target | TPK-X IC50 (nM) | Kinases Inhibited >80% at 1 µM | Selectivity Score (S10) |
| MTPB (Investigational) | TPK-X | 8.2 | 3 (TPK-X, KDR, FLT3) | 0.015 |
| Compound A (Selective) | TPK-X | 5.5 | 1 (TPK-X) | 0.005 |
| Compound B (Multi-Kinase) | Multiple | 95.7 | 28 | 0.140 |
| Table 1: On-target potency and selectivity comparison. The Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested. |
Quantifying Off-Target Affinity via Competitive Binding
To validate the off-target "hits" from the panel screen, we employed a competitive binding assay. This method directly measures the binding affinity (Kd) of a compound to the kinase's ATP pocket, independent of enzyme activity.[9][10] This is crucial as some compounds can bind without inhibiting, or inhibition may be dependent on specific assay conditions (like ATP concentration).[1]
Methodology: TR-FRET Competitive Binding Assay
-
Principle: The assay measures the displacement of a fluorescent tracer from the kinase's ATP binding site by a test compound. This displacement leads to a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.[11][12]
-
Procedure: A constant concentration of kinase and fluorescent tracer were incubated with serial dilutions of the test compound.
-
Detection: The TR-FRET signal was measured after reaching equilibrium.
-
Analysis: Kd values were derived from the IC50 values obtained from the dose-response curves.
Results:
The binding assay confirmed that MTPB has a high affinity for its primary target TPK-X and validated the off-target interactions with KDR and FLT3, albeit with significantly lower affinity.
| Compound | Target Kinase | Dissociation Constant (Kd, nM) |
| MTPB | TPK-X | 12.5 |
| KDR (VEGFR2) | 215 | |
| FLT3 | 450 | |
| Compound A | TPK-X | 9.8 |
| KDR (VEGFR2) | >10,000 | |
| FLT3 | >10,000 | |
| Table 2: Quantitative binding affinities for MTPB and Compound A against the primary target and identified off-targets. |
Confirming Target Engagement in a Cellular Environment
A compound's activity in a biochemical assay does not always translate to a cellular setting due to factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound physically binds to its target inside intact cells.[13][14][15] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[16]
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Treatment: Intact melanoma cells were incubated with MTPB (1 µM) or a vehicle control (DMSO) for 1 hour.
-
Heating: Cell suspensions were aliquoted and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.[14]
-
Lysis & Separation: Cells were lysed, and precipitated proteins were separated from the soluble fraction by centrifugation.
-
Detection: The amount of soluble TPK-X, KDR, and FLT3 in the supernatant was quantified by Western Blot.
-
Analysis: A "melting curve" is generated by plotting the amount of soluble protein at each temperature. A shift in this curve in the presence of the drug indicates target engagement.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Results:
MTPB induced a significant thermal stabilization of its primary target, TPK-X, confirming robust target engagement in living cells. A smaller, but still measurable, shift was observed for KDR, suggesting this off-target interaction also occurs in a cellular context. No significant shift was observed for FLT3 at the tested concentration, indicating that despite some biochemical affinity, MTPB does not effectively engage this target in the complex cellular milieu.
| Target Protein | Vehicle (DMSO) Tₘ (°C) | MTPB (1 µM) Tₘ (°C) | Thermal Shift (ΔTₘ, °C) |
| TPK-X | 48.2 | 56.5 | +8.3 |
| KDR | 51.5 | 53.8 | +2.3 |
| FLT3 | 54.1 | 54.3 | +0.2 (Not significant) |
| Table 3: CETSA results showing the thermal stabilization of target proteins in melanoma cells treated with MTPB. |
Discussion and Conclusion
This comparative guide demonstrates a rigorous, multi-step process for evaluating the cross-reactivity of a novel kinase inhibitor. The data collectively show that N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (MTPB) is a potent inhibitor of its intended target, TPK-X, with a selectivity profile that is substantially cleaner than a typical multi-kinase inhibitor (Compound B).
While the initial kinome scan identified two potential off-targets, KDR and FLT3, subsequent quantitative binding and cellular engagement assays provided crucial context. The affinity for these off-targets was 17- to 36-fold weaker than for TPK-X. Furthermore, in an intact cell model, only the interaction with KDR was confirmed, and to a much lesser degree than the primary target engagement. The lack of significant FLT3 engagement in cells underscores the importance of moving beyond purely biochemical assays to make informed decisions in drug development.[6]
References
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Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]
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Title: A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) Source: PubMed URL: [Link]
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Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
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Title: Competition binding assay for measuring the interaction between... Source: ResearchGate URL: [Link]
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Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL: [Link]
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Title: Binding kinetics: high throughput assay for kinase inhibitors Source: BMG Labtech URL: [Link]
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Title: Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors Source: bioRxiv URL: [Link]
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Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
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Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]
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Title: Hypersensitivity reactions to small molecule drugs Source: Frontiers URL: [Link]
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Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL: [Link]
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Title: Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System Source: PMC - NIH URL: [Link]
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Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]
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Title: Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays Source: PubMed URL: [Link]
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Title: Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays | Request PDF Source: ResearchGate URL: [Link]
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Title: Approaches to the Assessment of Stable and Chemically Reactive Drug Metabolites in Early Clinical Trials Source: R Discovery URL: [Link]
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Title: Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanide Source: Beilstein Journals URL: [Link]
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Title: N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy Source: NIH URL: [Link]
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Title: Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives Source: MDPI URL: [Link]
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Title: Substituent effects of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides on positive allosteric modulation of the metabotropic glutamate-5 receptor in rat cortical astrocytes Source: PubMed URL: [Link]
-
Title: (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives Source: ResearchGate URL: [Link]
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Title: 1-Phenyl-5-mercaptotetrazole Source: PubChem URL: [Link]
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Title: Antiallergic agents. 3. N-(1H-tetrazol-5-yl)-2-pyridinecarboxamides Source: PubMed URL: [Link]
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A Comparative Benchmarking Guide to N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide and Structurally Related Tetrazole Derivatives
This guide presents a comprehensive comparative analysis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, a novel tetrazole derivative, benchmarked against its structural analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document provides an in-depth examination of the structure-activity relationships (SAR) that govern the biological efficacy of this class of compounds. By integrating experimental data from closely related molecules, we aim to elucidate the potential therapeutic applications and performance metrics of the title compound, with a particular focus on its prospective role as an enzyme inhibitor.
The tetrazole scaffold is a cornerstone in medicinal chemistry, primarily due to its role as a bioisostere of the carboxylic acid group. This substitution can enhance a molecule's lipophilicity and metabolic stability, thereby improving its pharmacokinetic profile. The unique electronic and structural properties of the tetrazole ring have led to its incorporation in a wide array of approved drugs. This guide will delve into the nuanced effects of specific structural modifications on the biological activity of tetrazole-based compounds, providing a predictive framework for the performance of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide.
The Architectural Blueprint: Deconstructing the Core Moieties
To understand the potential of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, we must first dissect its constituent parts and their individual contributions to its overall pharmacological profile.
-
The 1-Phenyl-1H-tetrazole Core: This central scaffold positions a phenyl ring at the 1-position of the tetrazole ring, a common motif in many biologically active tetrazole derivatives. The substitution pattern on this phenyl ring is crucial for dictating the molecule's interaction with biological targets.
-
The 5-Mercapto (-SH) Substituent: The presence of a mercapto group at the 5-position of the tetrazole ring is a key feature. This group can significantly influence the compound's acidity, polarity, and metal-chelating properties, which can be critical for enzyme inhibition. The thiol group can act as a hydrogen bond donor and acceptor, and its potential to form disulfide bonds or coordinate with metal ions in enzyme active sites is a key area of investigation.
-
The N-Phenylbenzamide "Tail": The benzamide moiety attached to the 3-position of the N-phenyl ring provides a large, rigid, and lipophilic "tail." The amide linkage offers a hydrogen bond donor and acceptor, while the terminal phenyl ring can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with the target protein.
Comparative Analysis: Benchmarking Against Key Analogs
While direct experimental data for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is not yet publicly available, a robust comparative analysis can be constructed by examining the performance of its close structural relatives in well-defined biological assays.
Xanthine Oxidase Inhibition: A Case Study with N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives
A pivotal study by Lu et al. (2019) on a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as xanthine oxidase (XO) inhibitors provides an excellent benchmark.[1] Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout.[1] The structural similarity of these compounds to our target molecule allows for a detailed exploration of the SAR of the N-phenyltetrazole core.
Key Structural Differences:
-
5-Position of Tetrazole: The benchmark compounds feature an unsubstituted (H) tetrazole at the 5-position, in contrast to the 5-mercapto group of our target compound.
-
Amide "Tail": The benchmark series utilizes an isonicotinamide "tail" (a pyridine ring) instead of a benzamide "tail" (a benzene ring).
Performance Data and SAR Insights:
The study revealed that the 3'-(1H-tetrazol-1-yl) moiety was a highly favorable fragment for the N-phenylisonicotinamide scaffold.[1] The introduction of a tetrazole at the 3'-position of the phenyl ring was a key strategy to form a hydrogen bond with the Asn768 residue in the active site of xanthine oxidase, significantly enhancing inhibitory potency.[1]
| Compound ID (Lu et al., 2019) | R Group (at 4'-position) | XO Inhibition IC50 (µM) |
| 2a | H | 0.983 |
| 2s | m-cyanobenzyloxy | 0.031 |
| Topiroxostat (Control) | - | 0.021 |
Table 1: Xanthine Oxidase inhibitory activity of key N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives.[1]
Inference for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide:
Based on this data, it is highly probable that the N-(3-(tetrazol-1-yl)phenyl)benzamide core of our target compound is also a potent xanthine oxidase inhibitor. The critical question revolves around the influence of the 5-mercapto group. While no direct comparison is available within this specific series, the mercapto group, with its hydrogen bonding capabilities and potential for metal coordination with the molybdenum cofactor in the XO active site, could further enhance the inhibitory activity. However, it may also introduce steric hindrance or unfavorable electronic effects, warranting experimental verification.
The Role of the Benzamide Moiety
The replacement of the isonicotinamide ring with a benzamide moiety in our target compound is another significant structural modification. Studies on other N-phenylbenzamide derivatives have demonstrated their potential as anticancer agents. For instance, a series of N-phenylbenzamide derivatives were synthesized and evaluated for their anti-enterovirus 71 (EV71) activity, with some compounds showing activity in the low micromolar range. While the biological target is different, this highlights the potential of the N-phenylbenzamide scaffold to mediate potent biological effects.
Furthermore, the amide linkage in the benzamide moiety is a critical pharmacophoric element, capable of forming key hydrogen bonds with protein backbones. The orientation and substitution pattern of the terminal phenyl ring will be crucial in determining the binding affinity and selectivity of the compound.
Experimental Protocols: A Blueprint for Benchmarking
To facilitate further research and direct comparative studies, we provide detailed, step-by-step methodologies for key assays.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay is a standard method for determining the inhibitory potential of compounds against xanthine oxidase.
Principle:
The assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance at 290-295 nm, and the rate of its formation is proportional to the enzyme's activity.
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Test Compound (N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide)
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in the phosphate buffer. The final concentration in the assay will require optimization.
-
Prepare stock solutions of the test compound and allopurinol in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL of phosphate buffer.
-
Control (No Inhibitor): 140 µL of phosphate buffer, 20 µL of xanthine solution, and 20 µL of DMSO.
-
Test Compound: 120 µL of phosphate buffer, 20 µL of xanthine solution, 20 µL of test compound solution (at various concentrations), and 20 µL of xanthine oxidase solution.
-
Positive Control: 120 µL of phosphate buffer, 20 µL of xanthine solution, 20 µL of allopurinol solution (at various concentrations), and 20 µL of xanthine oxidase solution.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the xanthine oxidase solution to the "Test Compound" and "Positive Control" wells.
-
Immediately measure the absorbance at 295 nm every minute for 15-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualization of Key Molecular Interactions
The following diagram illustrates the hypothetical binding mode of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide within the active site of a target enzyme, drawing parallels from the known interactions of similar inhibitors.
Future Directions and Concluding Remarks
The in-silico and comparative analysis presented in this guide strongly suggests that N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is a promising candidate for further investigation as an enzyme inhibitor, particularly for xanthine oxidase. The unique combination of a proven inhibitory scaffold with a potentially activity-enhancing 5-mercapto group warrants its synthesis and experimental validation.
Future research should focus on:
-
Synthesis and Characterization: The first step is the chemical synthesis and full characterization of the title compound.
-
Direct Biological Evaluation: Performing in vitro assays, such as the xanthine oxidase inhibition assay described herein, to determine its IC50 value.
-
Comparative Studies: Benchmarking the synthesized compound directly against its 5-unsubstituted analog and other relevant inhibitors in the same assay to precisely quantify the contribution of the 5-mercapto group.
-
Broader Screening: Evaluating the compound against a panel of other relevant enzymes and cancer cell lines to explore its full therapeutic potential.
This guide provides a solid foundation for initiating these studies, offering both a theoretical framework and practical protocols to accelerate the research and development of this promising new chemical entity.
References
-
Lu, Y., et al. (2019). Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 183, 111721. Available at: [Link][1]
Sources
A Comparative Guide to the Synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide for Researchers
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, a molecule featuring a benzamide moiety linked to a phenyl-substituted mercaptotetrazole, presents a scaffold of significant interest for medicinal chemistry. This guide provides an in-depth comparative analysis of the viable synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of each method's merits and drawbacks.
Introduction to the Target Molecule
The N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide structure combines two key pharmacophores: the benzamide group, prevalent in a wide array of therapeutic agents, and the 5-mercapto-1H-tetrazole ring. The tetrazole ring, in particular, is often employed as a bioisostere for a carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. The mercapto group provides a handle for further functionalization or can itself be crucial for biological activity. The reliable and efficient synthesis of this molecule is therefore of paramount importance for enabling its thorough investigation in drug discovery programs.
Comparative Analysis of Synthetic Strategies
Two primary synthetic strategies emerge as the most plausible and efficient for the laboratory-scale preparation of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. Both are two-step sequences commencing from readily available starting materials.
Method A: Direct Synthesis from 3-Aminophenyl Isothiocyanate
This approach is the more direct of the two, involving the initial formation of the key intermediate, 1-(3-aminophenyl)-1H-tetrazole-5-thiol, followed by the benzoylation of the amino group.
Method B: Synthesis via an Acetamide-Protected Intermediate
This alternative route utilizes an acetamide protecting group for the aniline nitrogen. This can be advantageous in certain scenarios, potentially preventing side reactions and simplifying purification, although it adds a deprotection step to the overall sequence. The commercial availability of the acetamide-protected intermediate, N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide, validates the stability and accessibility of this precursor[1][2][3][4][5].
Below is a detailed comparison of these two synthetic pathways.
| Feature | Method A: Direct Synthesis | Method B: Synthesis via Protected Intermediate |
| Starting Material | 3-Aminophenyl isothiocyanate | 3-Aminoacetophenone or 3-aminophenol |
| Key Intermediate | 1-(3-aminophenyl)-1H-tetrazole-5-thiol | N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide |
| Number of Steps | 2 | 3 (including deprotection) |
| Key Reactions | 1. [2+3] Cycloaddition2. Schotten-Baumann Acylation | 1. Tetrazole formation2. Deprotection (hydrolysis)3. Schotten-Baumann Acylation |
| Potential Advantages | More atom-economical, fewer steps. | May offer cleaner reactions and easier purification of the intermediate. The protected intermediate is commercially available. |
| Potential Disadvantages | The free amine in the intermediate could potentially interfere with the cycloaddition, although unlikely under standard conditions. | Longer overall sequence. The hydrolysis step adds complexity and may require harsh conditions. |
Visualizing the Synthetic Pathways
To further clarify the strategic differences, the following diagrams illustrate the reaction workflows.
Figure 1: Workflow for the direct synthesis of the target molecule (Method A).
Figure 2: Workflow for the synthesis via an acetamide-protected intermediate (Method B).
Detailed Experimental Protocols
The following protocols are based on established chemical transformations and provide a practical guide for laboratory synthesis.
Method A: Direct Synthesis
Step 1: Synthesis of 1-(3-aminophenyl)-1H-tetrazole-5-thiol
This procedure is adapted from the general synthesis of 1-substituted tetrazole-5-thiones from isothiocyanates. The reaction of aryl isothiocyanates with sodium azide in the presence of a base like pyridine in an aqueous medium is known to produce the corresponding tetrazole-thiones in good yields[6][7].
-
Materials: 3-Aminophenyl isothiocyanate, sodium azide, pyridine, deionized water, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenyl isothiocyanate (1 equivalent) in a mixture of pyridine and water.
-
To this solution, add sodium azide (1.1 equivalents) portion-wise while maintaining the temperature at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 1-(3-aminophenyl)-1H-tetrazole-5-thiol.
-
Step 2: Synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
This step employs the well-established Schotten-Baumann reaction for the acylation of an amine[8][9][10][11].
-
Materials: 1-(3-aminophenyl)-1H-tetrazole-5-thiol, benzoyl chloride, 10% aqueous sodium hydroxide solution, dichloromethane.
-
Procedure:
-
Suspend 1-(3-aminophenyl)-1H-tetrazole-5-thiol (1 equivalent) in a biphasic mixture of dichloromethane and 10% aqueous sodium hydroxide solution.
-
Cool the mixture in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction by TLC.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide.
-
Method B: Synthesis via Protected Intermediate
Step 1: Synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide
This step can be achieved by forming the tetrazole ring from an N-acetylated aniline derivative. A general procedure for the synthesis of 1-substituted tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide in acetic acid[6][12][13].
-
Materials: 3-Aminoacetophenone (or 3-aminophenol, which would be acetylated first), acetic anhydride, sodium azide, triethyl orthoformate, glacial acetic acid.
-
Procedure:
-
If starting from 3-aminophenol, acetylate the amino group using acetic anhydride to form 3-acetamidophenol.
-
In a round-bottom flask, combine the N-acetylated starting material (1 equivalent), sodium azide (1.2 equivalents), and triethyl orthoformate (2-3 equivalents) in glacial acetic acid.
-
Heat the mixture at 80-100°C for 3-5 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide.
-
Step 2: Deprotection to 1-(3-aminophenyl)-1H-tetrazole-5-thiol
Acidic hydrolysis is a standard method for the deprotection of acetamides.
-
Materials: N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide, 6M hydrochloric acid.
-
Procedure:
-
Suspend N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide (1 equivalent) in 6M hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 1-(3-aminophenyl)-1H-tetrazole-5-thiol.
-
Step 3: Synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
This step is identical to Step 2 of Method A.
Conclusion and Recommendations
Both Method A and Method B represent viable and effective strategies for the synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide.
-
Method A is the more concise route and is recommended for its efficiency and higher atom economy. The direct use of 3-aminophenyl isothiocyanate streamlines the process, making it an attractive option for rapid synthesis.
-
Method B , while longer, offers the advantage of utilizing a commercially available and potentially more stable protected intermediate. This route may be preferable if issues with side reactions or purification arise with Method A, or if the starting material for Method A is not readily accessible.
The choice between these methods will ultimately depend on the specific resources available in the laboratory, including starting material availability and the desired scale of the synthesis. Both protocols are robust and grounded in well-established organic chemistry principles, providing a solid foundation for the successful preparation of this promising heterocyclic compound.
References
- Karavai, V. Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. Chemistry of Heterocyclic Compounds, 2017, 53(6/7), 670–681.
- Ostrovskii, V. A., et al. Synthesis of New Functionally Substituted 1-R-Tetrazoles and Their 5-Amino Derivatives. Chemistry of Heterocyclic Compounds, 2005, 41(8), 1174–1179.
-
BYJU'S. Schotten Baumann Reaction. (2019). [Link]
-
Organic Syntheses. Isothiocyanic acid, p-chlorophenyl ester. [Link]
- Ferreira, P. M. T., et al. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. The Journal of Organic Chemistry, 2014, 79(21), 10455–10461.
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BYJU'S. Schotten Baumann Reaction. (2019). [Link]
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A Comparative Guide to Tankyrase Inhibition: Evaluating Novel Compound N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide Against Commercial Benchmarks
For: Researchers, scientists, and drug development professionals in oncology and related fields.
This guide provides a comprehensive framework for the characterization of a novel compound, N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, as a potential inhibitor of Tankyrase (TNKS). Due to the absence of published biological data for this specific molecule, this document outlines a hypothesis-driven experimental plan. It details a direct side-by-side analysis with well-established commercial Tankyrase inhibitors—XAV939, G007-LK, and OM-153—to ascertain its mechanism of action and therapeutic potential.
Introduction: Targeting the Wnt Pathway Through Tankyrase
The Wingless/Integrated (Wnt)/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation and differentiation.[1] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[2][3] This has made the Wnt pathway a prime target for therapeutic intervention.[1]
A key regulatory hub within this pathway is the β-catenin destruction complex, which includes the scaffold protein Axin.[4] The Tankyrase enzymes, TNKS1 and TNKS2, are members of the poly(ADP-ribose) polymerase (PARP) family that target Axin for degradation.[4][5] By promoting Axin degradation, Tankyrases lead to the stabilization and nuclear accumulation of β-catenin, driving the transcription of oncogenic target genes.[2][5]
Inhibition of Tankyrase activity stabilizes Axin, thereby enhancing β-catenin degradation and suppressing Wnt-dependent tumor cell proliferation.[1][2] This mechanism has spurred the development of several potent small-molecule Tankyrase inhibitors, which serve as invaluable tools for research and as potential clinical candidates.
Hypothesis and Strategic Rationale
Based on computational analysis and the prevalence of certain pharmacophores in known Tankyrase inhibitors, we hypothesize that N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (referred to hereafter as "Compound-X") possesses inhibitory activity against TNKS1 and TNKS2.[6][7] The benzamide core and tetrazole moiety present in Compound-X are found in various classes of enzyme inhibitors and warrant investigation for Tankyrase inhibition.
To validate this hypothesis, a multi-tiered experimental approach is proposed. This strategy will directly compare the biochemical and cellular activities of Compound-X with three gold-standard commercial inhibitors:
-
XAV939: A potent and widely referenced inhibitor of TNKS1 and TNKS2.[8][9][10]
-
G007-LK: A highly selective and potent TNKS1/2 inhibitor with excellent in vivo properties.[11][12][13][14]
-
OM-153: A potent, orally active TNKS inhibitor with demonstrated antitumor efficacy in mouse models.[15][16][17]
This head-to-head comparison will provide a clear, quantitative assessment of Compound-X's potency, selectivity, and mechanism of action relative to established benchmarks.
Comparative Data Summary (Hypothetical & Published)
The following table summarizes the known performance of the commercial inhibitors and provides target values for our experimental characterization of Compound-X.
| Inhibitor | TNKS1 IC50 | TNKS2 IC50 | Cellular Wnt Reporter IC50 | Anti-proliferative GI50 (COLO 320DM) |
| Compound-X | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
| XAV939 | 11 nM[9] | 4 nM[9] | ~30 nM (in SW480 cells) | ~2 µM (in HSC-3 cells after 48h)[3] |
| G007-LK | 46 nM[11][13][14] | 25 nM[11][13][14] | 50 nM (in HEK293 cells)[14] | ~80 nM (organoid growth)[14] |
| OM-153 | 13 nM[15] | 2 nM[15] | 0.63 nM (in HEK293 cells)[15] | 10 nM[15] |
Table 1: Key performance indicators for Tankyrase inhibitors. IC50 (half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. GI50 (50% growth inhibition) is the concentration that inhibits cell growth by 50%.
Experimental Design & Protocols
A systematic workflow will be employed to characterize Compound-X.
Figure 1: Proposed experimental workflow for the characterization of Compound-X.
Protocol 1: In Vitro Tankyrase 1 & 2 Biochemical Assay
Objective: To determine the direct inhibitory effect of Compound-X on the enzymatic activity of TNKS1 and TNKS2 and calculate its IC50 values in comparison to XAV939, G007-LK, and OM-153.
Rationale: This is the foundational assay to confirm direct target engagement. A chemiluminescent activity assay provides a robust and sensitive method to measure the poly(ADP-ribose) (PAR) deposited by Tankyrase onto histone proteins.[18] The reduction in signal in the presence of the inhibitor allows for precise IC50 determination.
Methodology:
-
Plate Preparation: Use a 96-well plate pre-coated with histone proteins.
-
Inhibitor Preparation: Prepare a serial dilution of Compound-X, XAV939, G007-LK, and OM-153 in the assay buffer. A typical starting concentration range would be from 100 µM down to 1 pM. Include a DMSO-only control.
-
Reaction Initiation: Add 25 µL of the diluted inhibitors to the corresponding wells. Add 25 µL of recombinant human Tankyrase 1 or Tankyrase 2 enzyme to each well.[18]
-
NAD+ Addition: Add the substrate, NAD+, to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 25°C for 30-60 minutes to allow for the PARsylation reaction to occur.
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add an anti-PAR monoclonal antibody, followed by a goat anti-mouse IgG-HRP conjugate.[18]
-
Add a chemiluminescent HRP substrate and measure the light output using a luminometer.
-
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration. Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each compound against both TNKS1 and TNKS2.
Protocol 2: Cellular Wnt/β-catenin Reporter Assay (TOP/FOP Flash)
Objective: To assess the ability of Compound-X to inhibit Wnt/β-catenin signaling in a cellular context.
Rationale: This assay directly measures the transcriptional activity of the β-catenin/TCF/LEF complex. The TOPflash plasmid contains TCF/LEF binding sites driving firefly luciferase expression, while the FOPflash plasmid has mutated sites and serves as a negative control.[19][20] The ratio of TOP-to-FOP activity provides a specific readout of Wnt pathway activation.[19] HEK293T cells are commonly used due to their high transfection efficiency and responsiveness to Wnt pathway stimulation.
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 25,000 cells/well and allow them to attach overnight.[19]
-
Transfection: Co-transfect the cells with either the TOPflash or FOPflash plasmid, along with a Renilla luciferase plasmid (to normalize for transfection efficiency). A common DNA ratio is 80 ng of TOP/FOP to 8 ng of Renilla per well.[21]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of Compound-X and the commercial inhibitors. Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) and a DMSO vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.
-
Calculate the TOP/FOP ratio for each condition.
-
Plot the normalized TOP/FOP ratio against the inhibitor concentration to determine the cellular IC50 value.
-
Protocol 3: Western Blot Analysis of Axin1 and β-catenin
Objective: To visually confirm the mechanism of action by observing the stabilization of Axin1 and the subsequent degradation of β-catenin.
Rationale: Tankyrase inhibitors are expected to prevent the PARsylation-dependent degradation of Axin1, leading to its accumulation.[5] Increased Axin1 levels enhance the function of the destruction complex, resulting in decreased levels of β-catenin.[22] Western blotting is the standard method to detect these changes in protein levels. The SW480 cell line is an excellent model as it has a mutation in APC, leading to constitutively high levels of β-catenin.[10]
Methodology:
-
Cell Culture and Treatment: Seed SW480 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the IC50 and 5x IC50 concentrations (as determined from the Wnt reporter assay) of Compound-X and the commercial inhibitors for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against Axin1, total β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of Axin1 and β-catenin to the loading control. Compare the protein levels in treated samples to the vehicle control.
Protocol 4: Anti-Proliferative Assay in a Wnt-Dependent Cancer Cell Line
Objective: To determine the functional effect of Compound-X on the growth of a cancer cell line that is dependent on Wnt signaling.
Rationale: The ultimate goal of a Wnt pathway inhibitor in an oncological context is to inhibit cancer cell growth. The COLO 320DM cell line is a human colon adenocarcinoma line known to be sensitive to Tankyrase inhibitors.[14][15] A cell viability assay like the MTT or CCK-8 assay will quantify the dose-dependent anti-proliferative effects.
Methodology:
-
Cell Seeding: Seed COLO 320DM cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.[23] Allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound-X and the commercial inhibitors for 72 hours.
-
Viability Assessment (MTT Assay Example):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[23]
-
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) value.
Visualization of Mechanism
Figure 2: The role of Tankyrase in Wnt/β-catenin signaling and the mechanism of its inhibition.
Conclusion
This guide presents a rigorous and scientifically sound pathway for the comprehensive evaluation of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. By systematically progressing from direct enzyme inhibition assays to cellular mechanism-of-action studies and functional anti-proliferative screens, this plan will definitively determine if Compound-X is a viable Tankyrase inhibitor. The side-by-side comparison with established inhibitors XAV939, G007-LK, and OM-153 will provide crucial context for its potency and potential as a novel chemical probe or therapeutic lead. The successful execution of these protocols will generate the necessary data to support further preclinical development.
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MDPI. (2021). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Molecules, 26(16), 4986. Retrieved from [Link]
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Oncotarget. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 6(28), 25096–25109. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor. Journal of Medicinal Chemistry, 56(16), 6481-6497. Retrieved from [Link]
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American Association for Cancer Research. (2014). A Novel Tankyrase Inhibitor Decreases Canonical Wnt Signaling in Colon Carcinoma Cells and Reduces Tumor Growth in Conditional APC Mutant Mice. Cancer Research, 74(23), 6899-6909. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Combining pharmacophore models derived from DNA-encoded chemical libraries with structure-based exploration to predict Tankyrase 1 inhibitors. European Journal of Medicinal Chemistry, 246, 114980. Retrieved from [Link]
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ResearchGate. (n.d.). OM-153 inhibits WNT/β-catenin signaling and shows antitumor effect in a human colon carcinoma xenograft model. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative disposal strategy based on the known hazards of its constituent functional groups: the tetrazole ring, the mercaptan group, and the benzamide core. Adherence to these procedures is essential for ensuring laboratory safety, environmental stewardship, and regulatory compliance.
Hazard Assessment and Waste Classification: A Precautionary Approach
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide must be treated as a hazardous waste. This classification is derived from a structural analysis of its functional moieties, each contributing to a potential hazard profile.
-
Tetrazole Moiety: The high nitrogen content of the tetrazole ring makes it an energetic functional group. Tetrazoles are a class of compounds known for their potential to be explosive, especially when subjected to heat, shock, or friction.[1][2][3] Many tetrazole derivatives are classified as flammable solids.[4][5] Therefore, this compound should be handled with the same precautions as other energetic materials.
-
Mercaptan (-SH) Moiety: Mercaptans (thiols) are often volatile, flammable, and can be toxic. They are known for their strong, unpleasant odors and can be skin and eye irritants.
-
Benzamide Moiety: Benzamide and its derivatives can present several health hazards. They are often classified as harmful if swallowed, can cause skin and eye irritation, and some are suspected of causing genetic defects.[6]
Given this composite hazard profile, all waste containing N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, including pure compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste.
| Potential Hazard | Associated Functional Group | Rationale & Precaution |
| Explosive Potential | Tetrazole | The high-nitrogen ring is energetically unstable.[1][3] Avoid heat, friction, and shock. |
| Flammability | Tetrazole, Mercaptan | Classified as a flammable solid.[5][7] Keep away from ignition sources. |
| Toxicity | Benzamide, Mercaptan | Harmful if swallowed.[5][6] May cause systemic effects. |
| Skin/Eye Irritation | Benzamide, Mercaptan | Can cause irritation upon contact. |
| Genetic Defects | Benzamide | Some benzamide derivatives are suspected mutagens.[6] |
Core Principles of Safe Disposal
The following principles are foundational for managing this chemical waste stream safely and effectively.
-
Waste Minimization: Purchase and use only the amount of the chemical necessary for your experiments to reduce the volume of waste generated.[8]
-
Segregation: Never mix N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide waste with other waste streams.[9][10] In particular, keep it separate from:
-
Oxidizing agents: To prevent a violent, potentially explosive reaction.
-
Acids and Bases: To avoid unpredictable reactions and potential decomposition.[11]
-
Aqueous waste: Unless specifically instructed by your institution's Environmental Health and Safety (EHS) office, do not dispose of this compound down the drain.[10][11]
-
-
Proper Containment: Use waste containers that are in good condition, compatible with the chemical, and have a secure, threaded cap.[10][11]
Personal Protective Equipment (PPE) for Handling Waste
When handling waste containing N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, the following PPE is mandatory to prevent exposure.
| PPE Component | Specification | Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and absorption.[1] |
| Eye Protection | Safety goggles with side shields or a face shield | Protects eyes from splashes and solid particulates.[1] |
| Body Protection | Flame-retardant laboratory coat | Protects skin and clothing from contamination.[1] |
| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is through your institution's designated hazardous waste management program, typically overseen by the EHS office.
Step 1: Waste Collection & Segregation
-
Solid Waste: Collect any solid waste (e.g., residual powder, contaminated weighing paper, gloves) in a dedicated, puncture-resistant container lined with a clear plastic bag.[12]
-
Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and leak-proof container (e.g., a glass or polyethylene carboy).[13][10] Do not mix halogenated and non-halogenated solvent waste unless your EHS program permits it.[10]
-
Sharps Waste: Any chemically contaminated sharps (needles, scalpels, broken glass) must be placed in a designated, puncture-resistant sharps container.[12]
Step 2: Container Selection and Labeling
-
Compatibility: Ensure the waste container is chemically compatible with the waste. Glass or high-density polyethylene (HDPE) containers are generally suitable.[13] Reuse the original chemical container if it is in good condition and appropriately sized.[10]
-
Labeling: This is a critical step. Every waste container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[10] The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide" and any solvents present.
-
The approximate concentrations and volumes of the constituents.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., Flammable, Health Hazard, Exclamation Mark).
-
Step 3: Waste Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[13][12]
-
The SAA should be located at or near the point of generation, away from sinks or floor drains.[12]
-
Ensure the storage area is well-ventilated, secure, and away from heat or ignition sources.
-
Use secondary containment (e.g., a plastic tub) to catch any potential leaks, especially for liquid waste containers.[10][12]
Step 4: Arranging for Disposal
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste container.[13][8]
-
Do not transport hazardous waste yourself.[8] Trained EHS professionals must handle the collection and transport.
Decontamination Procedures
-
Labware: Thoroughly decontaminate any glassware or equipment that has come into contact with the compound. Triple-rinse with a suitable solvent (e.g., acetone or ethanol), followed by washing with soap and water.[8]
-
Rinsate Collection: The initial solvent rinsate must be collected and disposed of as hazardous waste along with the primary waste stream.[8][11] Subsequent aqueous rinses may be permissible for drain disposal, but you must consult your local EHS guidelines first.[10]
-
Spills: In the event of a spill, evacuate the immediate area. Wear appropriate PPE before cleaning. Absorb small spills with an inert material (e.g., vermiculite or sand). Collect the absorbed material in a sealed container, label it as hazardous waste, and arrange for disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide.
Caption: Disposal workflow for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide.
By diligently following these procedures, you contribute to a culture of safety and responsibility, protecting yourself, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional local requirements.
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Safe Handling and Disposal of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide: A Guide for Laboratory Professionals
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are rooted in a comprehensive analysis of its constituent chemical moieties: the benzamide group and the mercapto-tetrazole ring. A conservative approach is paramount to ensure personnel safety and mitigate potential laboratory hazards.
The dual functionality of this molecule necessitates a heightened awareness of its potential risks. Aromatic amides may present risks of skin and eye irritation, while the tetrazole group is associated with potential energetic instability.[1][2] Therefore, adherence to stringent safety measures is not merely recommended but essential.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before commencing any work with N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide. The primary hazards are anticipated to be skin and eye irritation, potential respiratory irritation from airborne particulates, and the inherent energetic nature of the tetrazole ring.[3][4]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[5][6] | Protects eyes from dust, splashes, and potential vapors. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[6][7] | Provides full-face protection from splashes and unexpected reactions. | |
| Skin and Body Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals.[6][7] Inspect gloves for any signs of degradation before use and change them frequently.[8] | Prevents dermal absorption and skin irritation.[3][8] |
| Laboratory Coat | A long-sleeved, flame-retardant lab coat is recommended.[2][6] | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound should be performed in a certified chemical fume hood.[9] | Minimizes inhalation of dust particles and potential vapors.[3][9] |
| NIOSH-Approved Respirator | Use a respirator if a fume hood is not available or if exposure limits are likely to be exceeded.[6][7] | Prevents respiratory tract irritation.[3] |
Operational Plan for Safe Handling
A systematic workflow is critical for minimizing exposure and ensuring a safe working environment.
Preparation
-
Risk Assessment: Conduct a thorough risk assessment specific to the planned experiment.
-
Work Area: Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[7]
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible.[7]
-
PPE Inspection: Inspect all PPE for integrity before use.
Step-by-Step Handling Procedure
-
Donning PPE: Put on all required PPE as outlined in Table 1 and illustrated in the workflow diagram below.
-
Weighing and Transfer: Carefully weigh and transfer the compound within the chemical fume hood to contain any dust.[9] Use spark-free tools where appropriate, given the potential energetic nature of tetrazoles.[10]
-
Dissolution: If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reaction Monitoring: Monitor the reaction for any signs of unexpected exotherms or gas evolution.
-
Post-Handling: After handling, decontaminate the work area and any equipment used.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of single-use items in the appropriate hazardous waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[8][9]
Personal Protective Equipment (PPE) Workflow
Caption: Workflow for donning and doffing Personal Protective Equipment.
Disposal Plan
Waste containing N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide must be treated as hazardous waste. Improper disposal can lead to safety incidents and environmental contamination.[1][11]
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a dedicated, clearly labeled, and sealable hazardous waste container.[11]
-
Liquid Waste: Collect all liquid waste (e.g., reaction mixtures, mother liquors) in a separate, compatible, and clearly labeled hazardous waste container.[11]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide," and list the primary hazards (e.g., "Irritant," "Flammable Solid").[11]
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from heat, sparks, and incompatible materials.[10][12]
Disposal Procedure
-
On-Site Treatment: DO NOT attempt to chemically neutralize or deactivate this compound on-site. The tetrazole ring poses a significant risk of uncontrolled decomposition, which could be explosive.[1]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[12][13]
By adhering to these guidelines, you can foster a safe and compliant laboratory environment when working with N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide.
References
- BenchChem. (2025). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
- BenchChem. (2025). Personal protective equipment for handling 4-(4-Carbamoylphenoxy)benzamide.
- BenchChem. (2025). Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde.
- Bio-Fine. (n.d.). 1-H-TETRAZOLE Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide.
- BenchChem. (2025). Personal protective equipment for handling 2-(Phenylamino)Benzamide.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- University of California, San Diego. (n.d.). Chemical Safety: Personal Protective Equipment.
- BenchChem. (2025). Navigating the Safe Disposal of Tetrazolidine Compounds in a Laboratory Setting.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol Material Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

